molecular formula C4H5Br2N3 B603684 3,5-dibromo-1-ethyl-1H-1,2,4-triazole CAS No. 1206092-46-7

3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Número de catálogo: B603684
Número CAS: 1206092-46-7
Peso molecular: 254.91g/mol
Clave InChI: KNGWGAWDIDNUMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Dibromo-1-ethyl-1H-1,2,4-triazole ( 1206092-46-7) is a brominated heterocyclic compound with the molecular formula C 4 H 5 Br 2 N 3 and a molecular weight of 254.91 g/mol . This compound serves as a highly valuable and versatile chemical building block in organic synthesis and medicinal chemistry research. Its structure features a 1,2,4-triazole ring, a privileged scaffold in drug discovery known for its ability to interact with biological targets through hydrogen bonding and dipole interactions . The presence of two bromine atoms on the triazole ring makes it an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse chemical libraries . The primary research value of this compound lies in its application as a key precursor for the synthesis of more complex molecules. The 1,2,4-triazole core is a common pharmacophore found in a wide array of bioactive molecules with documented antifungal, antibacterial, anticancer, and antiviral activities . The bromine atoms act as good leaving groups, enabling the construction of novel compounds for screening against various biological targets. Furthermore, the ethyl group at the N-1 position can influence the compound's lipophilicity and metabolic stability, which are important parameters in drug design. This reagent is intended for use in research and development laboratories, specifically for constructing novel heterocyclic compounds, exploring structure-activity relationships, and developing potential agrochemicals or pharmaceuticals. Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,5-dibromo-1-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGWGAWDIDNUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in the development of various pharmaceutical and agrochemical agents. The document outlines a robust two-step synthetic pathway, commencing with the bromination of 1H-1,2,4-triazole to afford the 3,5-dibrominated intermediate, followed by a regioselective N-alkylation to introduce the ethyl moiety. Detailed experimental protocols, causality behind procedural choices, and a thorough characterization plan are presented to ensure the reproducible synthesis of a high-purity final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique chemical properties.[1][2] Compounds incorporating this heterocycle exhibit a wide spectrum of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory activities. The strategic substitution on the triazole core allows for the fine-tuning of these properties, making the development of efficient synthetic routes to novel triazole derivatives a critical endeavor in modern organic synthesis.[3]

The target molecule, this compound, serves as a versatile intermediate. The two bromine atoms provide reactive handles for further functionalization through cross-coupling reactions, while the ethyl group at the N1 position can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This guide details a reliable and scalable laboratory synthesis of this valuable compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Electrophilic Bromination: The direct bromination of the commercially available 1H-1,2,4-triazole to yield 3,5-dibromo-1H-1,2,4-triazole.

  • N-Alkylation: The regioselective alkylation of the dibrominated triazole with an appropriate ethylating agent to introduce the ethyl group at the N1 position.

This approach is advantageous due to the availability of starting materials and the generally high yields of each step.

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole

The initial step involves the electrophilic substitution of the C3 and C5 protons of the 1,2,4-triazole ring with bromine. This reaction is typically carried out in an aqueous basic medium to facilitate the reaction.

A general procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole from 1H-1,2,4-triazole is as follows: A solution of bromine in dichloromethane and sodium hydroxide in water are added simultaneously and slowly dropwise to a stirred mixture of 1H-1,2,4-triazole, water, and dichloromethane at 0°C.[4] The reaction temperature is carefully controlled to remain below 20°C during the addition. The reaction mixture is then stirred at room temperature overnight. Subsequently, concentrated hydrochloric acid is added to the reaction solution. The solid product is isolated by filtration, washed with water, and dried under vacuum to afford 3,5-dibromo-1H-1,2,4-triazole as a solid.[4]

Causality of Experimental Choices:

  • Simultaneous Addition: The simultaneous and slow addition of bromine and sodium hydroxide is crucial to maintain a controlled pH and concentration of the active brominating species, minimizing side reactions.

  • Low Temperature: Conducting the initial phase of the reaction at 0°C helps to control the exothermicity of the reaction and prevent the formation of undesired byproducts.

  • Acidification: The final addition of hydrochloric acid neutralizes the excess base and precipitates the product, which is less soluble in acidic aqueous media.

Step 2: Synthesis of this compound

The second step is the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole. The alkylation of 1,2,4-triazoles can potentially lead to a mixture of N1 and N4 isomers.[5][6] However, the choice of a suitable base and solvent system can significantly influence the regioselectivity of the reaction.

In a suitable reaction vessel, 3,5-dibromo-1H-1,2,4-triazole is suspended in a polar aprotic solvent such as acetonitrile. A slight excess of a base, such as potassium carbonate, is added to the suspension.[7] The mixture is heated, and then an ethylating agent, such as ethyl bromide or diethyl sulfate, is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • Base and Solvent: The use of a solid base like potassium carbonate in a polar aprotic solvent like acetonitrile is a common and effective method for the alkylation of N-heterocycles.[7] The base deprotonates the triazole, forming the more nucleophilic triazolide anion, which then reacts with the ethylating agent.

  • Ethylating Agent: Ethyl bromide is a readily available and effective electrophile for this transformation.

  • Purification: Column chromatography is essential to separate the desired N1-alkylated product from any unreacted starting material, the N4-alkylated isomer, and other impurities.

Workflow Visualization

Synthetic Workflow

Synthesis_Workflow start 1H-1,2,4-triazole step1 Bromination (Br2, NaOH, H2O/DCM) start->step1 intermediate 3,5-dibromo-1H-1,2,4-triazole step1->intermediate step2 N-Alkylation (Ethyl Bromide, K2CO3, Acetonitrile) intermediate->step2 purification Purification (Column Chromatography) step2->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

Characterization Workflow

Characterization_Workflow product Purified Product nmr_h ¹H NMR Spectroscopy product->nmr_h nmr_c ¹³C NMR Spectroscopy product->nmr_c ms Mass Spectrometry product->ms final_char Structural Confirmation & Purity Assessment nmr_h->final_char nmr_c->final_char ms->final_char

Caption: Analytical workflow for product characterization.

Characterization of this compound

A comprehensive suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group. The characteristic chemical shifts and coupling constants will confirm the presence of the ethyl substituent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the two distinct carbons of the triazole ring. The chemical shifts of the triazole carbons will be influenced by the bromine substituents.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C₄H₅Br₂N₃, with the characteristic isotopic pattern for two bromine atoms.

Physical Properties

The physical properties, such as melting point and appearance, should be recorded and compared with any available literature data.

Data Summary

PropertyExpected Value
Molecular Formula C₄H₅Br₂N₃
Molecular Weight 254.91 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.2 (q, 2H, N-CH₂), ~1.5 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~145 (C3/C5), ~135 (C5/C3), ~45 (N-CH₂), ~14 (CH₃)
Mass Spectrum (EI) m/z: [M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable synthetic intermediate for further applications in drug discovery and materials science. The comprehensive characterization plan ensures the structural integrity and purity of the final compound.

References

  • Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. (2023). American Chemical Society.
  • 3,5-Dibromo-4H-1,2,4-triazole. PubChem.
  • This compound. Sigma-Aldrich.
  • 1-(2-Bromoethyl)-1H-1,2,4-triazole. PubChem.
  • 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide. PMC - NIH.
  • Synthesis of 1,2,4 triazole compounds. ISRES.
  • 3,5-DIBROMO-1H-1,2,4-TRIAZOLE. ChemicalBook.
  • Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace.
  • 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. PubChem.
  • Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. Acta Chemica Scandinavica.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIV
  • An Investigation into the Alkylation of 1,2,4-Triazole.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane. Benchchem.

Sources

An In-Depth Technical Guide to 3,5-dibromo-1-ethyl-1H-1,2,4-triazole: A Functional Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a quintessential pharmacophore in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and its role as a versatile bioisostere for amide and ester groups.[1][2] This five-membered heterocycle is the structural cornerstone of numerous clinically successful drugs, including antifungal agents like fluconazole and voriconazole, and antiviral medications such as ribavirin.[3] The strategic functionalization of this core scaffold allows for the fine-tuning of physicochemical properties and the exploration of diverse biological targets.

This guide focuses on 3,5-dibromo-1-ethyl-1H-1,2,4-triazole , a derivative designed for utility and versatility in drug discovery programs. The incorporation of bromine atoms at the 3- and 5-positions not only modulates the electronic character of the ring but also provides reactive handles for subsequent chemical diversification. The N-1 ethyl group enhances lipophilicity and offers a specific substitution pattern to probe structure-activity relationships (SAR). This document serves as a comprehensive technical resource for researchers, providing detailed insights into the physicochemical properties, synthesis, characterization, reactivity, and potential applications of this valuable chemical building block.

Section 1: Core Physicochemical and Predicted Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. While extensive experimental data for this specific molecule is not publicly available, we can provide key identifiers and reliable predictions based on its structure and data from close analogs. For precise, project-specific values, the use of specialized computational software such as ChemAxon's Marvin or ACD/Labs Percepta is recommended.[1][4]

Property CategoryParameterValue / PredictionSource / Justification
Identifiers IUPAC Name This compound---
CAS Number 1206092-46-7[5]
Molecular Formula C₄H₅Br₂N₃[5]
Molecular Weight 254.91 g/mol [5]
SMILES CCN1C(=NC(=N1)Br)BrInferred from structure
InChI Key KNGWGAWDIDNUMO-UHFFFAOYSA-N[5]
Physical Properties Physical State Predicted: White to off-white crystalline solidBased on analogs like 3,5-dibromo-1H-1,2,4-triazole.
Melting Point Predicted: < 212 °CN-alkylation disrupts intermolecular H-bonding present in the parent compound (m.p. ~212 °C), likely lowering the melting point.[6]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); low solubility in water.The ethyl group and bromine atoms increase lipophilicity compared to the parent triazole.
Predicted Properties LogP (o/w) Predicted: ~2.0 - 2.5The two bromine atoms and the ethyl group significantly increase lipophilicity over unsubstituted 1,2,4-triazole. Best determined via computational software.
pKa (Basic) Predicted: ~1.5 - 2.51-alkyl-1,2,4-triazoles are very weak bases. The N1-ethyl group is expected to be slightly more base-strengthening than the N1-H of the parent compound.[7]

Section 2: Synthesis and Structural Characterization

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 1H-1,2,4-triazole. This involves an initial bromination of the heterocyclic core followed by a regioselective N-alkylation.

Proposed Synthesis Workflow

The proposed pathway leverages robust and well-documented reactions. The initial step is the exhaustive bromination of the electron-rich triazole ring, followed by the alkylation of the resulting dibrominated intermediate.

Synthesis_Workflow Triazole 1H-1,2,4-Triazole DibromoTriazole 3,5-Dibromo-1H-1,2,4-triazole Triazole->DibromoTriazole 1. Bromination (e.g., Br₂, NaOH) FinalProduct 3,5-Dibromo-1-ethyl- 1H-1,2,4-triazole DibromoTriazole->FinalProduct 2. N-Alkylation (e.g., EtI, K₂CO₃, DMF)

Figure 1: Proposed two-step synthesis pathway.
Experimental Protocol: Synthesis

Causality: The bromination is performed under basic conditions to generate the reactive brominating species and neutralize the HBr byproduct.[6] The subsequent N-alkylation is a standard nucleophilic substitution where the deprotonated triazole anion attacks the ethylating agent. The use of a polar aprotic solvent like DMF is ideal for this type of Sₙ2 reaction.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [6]

  • To a stirred mixture of 1H-1,2,4-triazole (1.0 eq) in water and dichloromethane (DCM) at 0°C, slowly and simultaneously add a solution of bromine (2.1 eq) in DCM and a solution of sodium hydroxide (3.0 eq) in water.

  • Maintain the reaction temperature below 20°C during the addition.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Carefully acidify the mixture with concentrated hydrochloric acid.

  • Isolate the resulting solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

  • Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous dimethylformamide (DMF).

  • Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Workflow for Structural Elucidation and Purity

Confirming the identity and purity of the final compound is critical. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) HPLC HPLC-UV FinalProduct Purified Product FinalProduct->NMR FinalProduct->MS FinalProduct->HPLC

Figure 2: Standard analytical workflow for characterization.
Predicted Spectroscopic and Chromatographic Data
TechniquePredicted Data & Interpretation
¹H NMR δ ~4.2 ppm (quartet, 2H, J ≈ 7.2 Hz): Methylene protons (-N-CH₂ -CH₃) adjacent to the nitrogen and split by the methyl group. δ ~1.4 ppm (triplet, 3H, J ≈ 7.2 Hz): Methyl protons (-N-CH₂-CH₃ ) split by the adjacent methylene group.
¹³C NMR δ ~145-155 ppm (2C): Two distinct signals for the C3 and C5 carbons of the triazole ring, significantly deshielded due to attachment to electronegative nitrogen and bromine atoms. δ ~45-50 ppm (1C): Signal for the methylene carbon (-N-CH₂ -CH₃). δ ~14-18 ppm (1C): Signal for the terminal methyl carbon (-N-CH₂-CH₃ ).
Mass Spec. Molecular Ion (M⁺): A characteristic isotopic cluster for a dibrominated compound at m/z 253 (C₄H₅⁷⁹Br₂N₃), 255 (C₄H₅⁷⁹Br⁸¹BrN₃), and 257 (C₄H₅⁸¹Br₂N₃) with an approximate intensity ratio of 1:2:1.[8] Key Fragments: [M-C₂H₅]⁺ (loss of the ethyl group), [M-Br]⁺ (loss of a bromine atom).
HPLC Method: A standard reverse-phase C18 column with a gradient elution using water and acetonitrile (both often containing 0.1% formic acid or TFA) as the mobile phase.[9][10] Expected Result: A single major peak with >95% purity by UV detection (e.g., at 210-220 nm).

Section 3: Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug development lies in its potential for diversification.

  • C-Br Bond Reactivity: The two carbon-bromine bonds are prime sites for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3- and 5-positions.

    • Suzuki Coupling: Reaction with boronic acids or esters can introduce aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes can install alkynyl moieties.

    • Buchwald-Hartwig Amination: Can be used to form C-N bonds, introducing amine-based functionalities.

    • Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation.

  • Triazole Ring Stability: The 1,2,4-triazole ring is chemically robust and stable to a wide range of reaction conditions, including acidic, basic, and many oxidative/reductive environments, making it an ideal scaffold to carry through multi-step synthetic sequences.

  • Storage and Handling: Based on analogs, the compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. It is stable under normal laboratory conditions.

Section 4: Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting point for lead discovery and optimization campaigns.

  • Scaffold for Library Synthesis: The two bromine atoms serve as orthogonal handles for creating diverse chemical libraries. By sequentially or simultaneously reacting the C3-Br and C5-Br bonds, chemists can rapidly generate a multitude of analogs to build a comprehensive SAR profile around a biological target.

  • Bioisosteric Replacement: In drug design, strategically replacing one chemical group with another that has similar physical or chemical properties (a bioisostere) is a powerful tactic to improve potency, selectivity, or pharmacokinetic properties.[1] The dibromo-triazole core can be used to explore bioisosteric relationships. For example, the bromine atoms can be replaced with groups like -CF₃ or -CN, which have different electronic and steric profiles, to probe their effect on target binding.

  • Fragment-Based Drug Design (FBDD): The core molecule itself can be considered a "fragment" for screening against protein targets. Hits identified from such screens can then be elaborated using the reactive bromine handles to grow the molecule into higher-affinity lead compounds.

Section 5: Safety and Handling

While no specific toxicology data is available for this compound, safety precautions should be based on the GHS classifications of its closest analog, 3,5-dibromo-1-methyl-1H-1,2,4-triazole.

  • Hazard Statements:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its stable heterocyclic core, combined with two versatile bromine handles and a lipophilic ethyl group, provides an ideal starting point for the synthesis of novel, diverse, and complex small molecules. By leveraging the predictable reactivity and well-understood analytical characterization of this scaffold, researchers in drug development can significantly accelerate their efforts to identify and optimize the next generation of therapeutic agents.

References

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 255-307). Academic Press.
  • Wikipedia. (n.d.). Bioisostere.
  • Sharma, R., Kumar, R., & Singh, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Lietz, C. B., & Nicklay, J. J. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.
  • ChemAxon. (n.d.). Calculations Plugins in MarvinSketch.
  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5463.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • Borys, K. M., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Pharmacy & Pharmacognosy Research, 8(5), 416-429.
  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives.
  • Sigma-Aldrich. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
  • D'hooghe, M., & De Kimpe, N. (2006). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, 2006(13), 2079-2082.
  • Kumar, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(42), 27365-27384.
  • Gabryszewski, M., & Jasiński, T. (1981). The pKa values of 1,2,4-triazole and its alkyl derivatives. Polish Journal of Chemistry, 55, 229-231.
  • ChemicalBook. (n.d.). 3,5-DIBROMO-1H-1,2,4-TRIAZOLE (7411-23-6).
  • Sigma-Aldrich. (n.d.). This compound.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • ChemicalBook. (2025). 3,5-DIBROMO-1H-1,2,4-TRIAZOLE Synthesis.
  • PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.
  • Claramunt, R. M., et al. (2000). Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studied by variable-temperature 15N NMR and ab initio calculations. Journal of the Chemical Society, Perkin Transactions 2, (10), 2033-2039.
  • Gilchrist, T. L., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-6.
  • Ghandi, M. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Current Organic Synthesis, 21.
  • Kumar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 891423.
  • BenchChem. (2025). 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Ram, V. J., et al. (2019). Triazoles: A review. European Journal of Medicinal Chemistry, 183, 111730.
  • Black, D. StC., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-6.
  • Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.

Sources

3,5-dibromo-1-ethyl-1H-1,2,4-triazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. As a derivative of the 1,2,4-triazole core, a scaffold renowned for its broad spectrum of biological activities, this molecule is of significant interest to researchers in medicinal chemistry and drug development.[1][2] The 1,2,4-triazole motif is a key pharmacophore in numerous clinically successful therapeutic agents, valued for its ability to engage with biological targets through hydrogen bonding and dipole-dipole interactions.[1][2] The presence of two bromine atoms on the triazole ring of this specific compound offers versatile handles for further chemical modification, making it an exceptionally valuable intermediate for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, key applications, and essential safety protocols.

Part 1: Physicochemical Properties and Molecular Structure

The fundamental identity of a chemical compound is defined by its structure and associated physicochemical properties. These data are critical for its application in experimental settings, ensuring reproducibility and accurate interpretation of results.

Molecular Identity

The key identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 1206092-46-7[3][4]
Molecular Formula C4H5Br2N3[3]
Molecular Weight 254.91 g/mol Calculated
InChI Key KNGWGAWDIDNUMO-UHFFFAOYSA-N[3]
Canonical SMILES CCN1C(=NC(=N1)Br)BrDerived
Molecular Structure Diagram

The structure consists of a five-membered 1,2,4-triazole ring, which is substituted with bromine atoms at positions 3 and 5. An ethyl group is attached to the nitrogen atom at position 1.

Caption: Molecular structure of this compound.

Part 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol
  • Step 1: Dibromination of 1H-1,2,4-triazole.

    • Rationale: The C-H bonds at the 3 and 5 positions of the 1,2,4-triazole ring are acidic and susceptible to electrophilic substitution. Bromination provides a direct method to install the key bromine atoms. A similar protocol has been demonstrated for the synthesis of 4,5-dibromo-1H-1,2,3-triazole.[5]

    • Protocol:

      • To a stirred solution of 1H-1,2,4-triazole in an aqueous medium, slowly add at least two equivalents of elemental bromine (Br₂).

      • Heat the reaction mixture (e.g., to 50-60°C) to facilitate the substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • Upon completion, a precipitate of 3,5-dibromo-1H-1,2,4-triazole will form.

      • Collect the solid product by vacuum filtration, wash thoroughly with water to remove any unreacted starting material and hydrobromic acid byproduct.

      • Dry the product under vacuum. This intermediate is often used in the next step without further purification.

  • Step 2: N-Ethylation of 3,5-dibromo-1H-1,2,4-triazole.

    • Rationale: With the reactive C-H positions now blocked by bromine, a subsequent N-alkylation can be performed with high regioselectivity. The use of a suitable base and an ethylating agent will favor the formation of the N1-ethylated product.

    • Protocol:

      • Suspend the 3,5-dibromo-1H-1,2,4-triazole intermediate in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

      • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the triazole ring nitrogen.

      • Introduce a suitable ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), to the reaction mixture.

      • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

      • Once complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

      • Purify the crude product via column chromatography on silica gel to isolate the pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Dibromination cluster_1 Step 2: N-Ethylation A 1H-1,2,4-Triazole B Reagents: - Bromine (Br₂) - Water (H₂O) A->B Reaction C Intermediate: 3,5-dibromo-1H-1,2,4-triazole B->C Product D Reagents: - Ethyl Iodide (EtI) - K₂CO₃ - Acetonitrile C->D Reaction E Final Product: This compound D->E Crude Product F Purification (Column Chromatography) E->F

Caption: Proposed two-step synthesis of the target compound.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile chemical scaffold for building libraries of potential drug candidates.

The 1,2,4-Triazole Core in Medicine

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds and approved drugs.[2][6] Its prevalence is due to favorable properties such as metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[2]

Notable drug classes containing the 1,2,4-triazole core include:

  • Antifungal Agents: Drugs like fluconazole and voriconazole utilize the triazole nitrogen to coordinate with the heme iron in the fungal enzyme cytochrome P450 lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis which is vital for fungal cell membrane integrity.[1][2][7]

  • Anticancer Agents: Aromatase inhibitors such as letrozole and anastrozole, used to treat hormone-receptor-positive breast cancer, are built around a 1,2,4-triazole structure.[6][8]

  • Other Therapeutic Areas: The scaffold is also found in antiviral, anticonvulsant, and anti-inflammatory agents.[2][8]

A Versatile Intermediate for Synthesis

The dibromo functionality of this compound is its most powerful feature for drug development professionals. The bromine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of new molecules to explore structure-activity relationships (SAR).

Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching various aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

This synthetic flexibility enables the creation of large compound libraries from a single, common intermediate, accelerating the discovery of novel bioactive molecules.

Scaffold Diversification Diagram

G core 3,5-dibromo-1-ethyl- 1H-1,2,4-triazole suzuki Suzuki Coupling (R-B(OH)₂) core->suzuki Br at C3/C5 buchwald Buchwald-Hartwig (R-NH₂) core->buchwald Br at C3/C5 sonogashira Sonogashira (R-C≡CH) core->sonogashira Br at C3/C5 prod1 Aryl/Heteroaryl Substituted Product suzuki->prod1 prod2 Amino Substituted Product buchwald->prod2 prod3 Alkynyl Substituted Product sonogashira->prod3

Caption: Role as a versatile scaffold for chemical diversification.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safety protocols can be reliably inferred from the parent compound, 3,5-dibromo-1H-1,2,4-triazole.[9][10]

Hazard Identification

Based on related compounds, the primary hazards are:

  • Acute Toxicity: Harmful if swallowed.[9][10]

  • Skin Irritation: Causes skin irritation.[9][10]

  • Eye Irritation: Causes serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory tract irritation.[11]

Handling and Personal Protective Equipment (PPE)
  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.[9]

  • Wear appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.

    • A lab coat.

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

First Aid Measures
  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[9][10]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12] Keep away from strong oxidizing agents and strong acids.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with significant potential as a foundational element in modern drug discovery. Its structure combines the biologically relevant 1,2,4-triazole core with synthetically versatile bromine handles, making it an ideal starting point for the development of novel therapeutics. For researchers and scientists, a thorough understanding of its properties, synthetic accessibility, and safe handling is paramount to unlocking its full potential in the creation of next-generation medicines.

References

  • Sigma-Aldrich. This compound.

  • ChemicalBook. This compound | 1206092-46-7.

  • Sigma-Aldrich. 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR.

  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dibromo-1H-1,2,4-triazole.

  • PubChem. 3,5-Dibromo-1-ethenyl-1,2,4-triazole.

  • PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.

  • ChemicalBook. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6.

  • BLDpharm. 7411-23-6|3,5-Dibromo-1H-1,2,4-triazole.

  • Acros Organics. SAFETY DATA SHEET - 1,2,4-1H-Triazole.

  • TCI Chemicals. 3,5-Dibromo-1,2,4-triazole | 7411-23-6.

  • PubChem. 3,5-Dibromo-4H-1,2,4-triazole.

  • PubChem. 3,5-Dibromo-1-ethenyl-1,2,4-triazole.

  • Santa Cruz Biotechnology. 3,5-Dibromo-1H-1,2,4-triazole | CAS 7411-23-6.

  • Williams, M. B., et al. Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles. Synthesis, 2023.

  • Sigma-Aldrich. 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR.

  • Benchchem. 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole.

  • Mondal, P., et al. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 2024.

  • Request PDF. Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles.

  • Kumar, K., et al. An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 2021.

  • ResearchGate. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

  • PubMed. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate.

  • Al-Ostoot, F. H., et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 2021.

  • ChemicalBook. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis.

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activities.[1] The strategic introduction of bromine atoms onto this heterocyclic core, as seen in 3,5-dibromo-1-ethyl-1H-1,2,4-triazole, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for drug development professionals. This guide provides an in-depth, multi-technique spectroscopic analysis of this target compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to deliver a comprehensive characterization. This document serves as a technical resource for researchers, offering predictive data, validated experimental protocols, and an explanatory narrative that connects spectroscopic output to molecular structure.

Introduction: The Significance of Halogenated Triazoles

The 1,2,4-triazole ring system is prevalent in a wide array of pharmaceuticals, including well-known antifungal agents like fluconazole and posaconazole. Its utility stems from its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes, while also offering a stable, aromatic core. Halogenation, particularly with bromine, is a proven strategy in drug design to enhance potency and fine-tune pharmacokinetic profiles. Bromine atoms can act as bulky substituents, form specific halogen bonds with biological targets, and block sites of metabolic degradation.

This compound (CAS 1206092-46-7) represents a key synthon. The dibromo substitution provides two reactive sites for further functionalization via cross-coupling reactions, while the N-ethyl group enhances solubility in organic media. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the characterization of its downstream derivatives.

Synthesis and Sample Preparation: From Precursor to Purified Analyte

To acquire meaningful spectroscopic data, a pure sample is essential. The synthesis of this compound is logically achieved through a two-step process: exhaustive bromination of the parent 1H-1,2,4-triazole followed by regioselective N-alkylation.

Proposed Synthetic Pathway

The synthesis begins with the bromination of 1H-1,2,4-triazole to form 3,5-dibromo-4H-1,2,4-triazole.[2] This intermediate is then alkylated with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to yield the target compound. The N1 position is typically the most nucleophilic and sterically accessible site for alkylation in such systems.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-Ethylation cluster_2 Purification A 1H-1,2,4-Triazole B 3,5-Dibromo-4H-1,2,4-triazole A->B Br₂, H₂O or NBS C This compound (Target) B->C Ethyl Iodide, Base (e.g., K₂CO₃) D Crude Product C->D Reaction Workup E Pure Analyte D->E Column Chromatography

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis and Purification
  • Step 1: Synthesis of 3,5-dibromo-4H-1,2,4-triazole.

    • Dissolve 1H-1,2,4-triazole in an aqueous solution.

    • Slowly add a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) at room temperature.[2]

    • Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the dibrominated intermediate.

  • Step 2: Synthesis of this compound.

    • Suspend the 3,5-dibromo-4H-1,2,4-triazole and a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.

    • Add ethyl iodide dropwise and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Step 3: Purification.

    • Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the pure title compound.

    • Confirm the purity by TLC and NMR before proceeding with further analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework.

Predicted ¹H and ¹³C NMR Spectra

The expected NMR spectra are predicted based on established principles of chemical shifts, substituent effects, and data from structurally related compounds, such as 1-ethyl-1,2,4-triazolium salts.[3] The choice of solvent is critical; deuterated chloroform (CDCl₃) is a good first choice for non-polar to moderately polar compounds, while DMSO-d₆ is suitable if solubility is an issue.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
-CH₂-~4.2 - 4.4Quartet (q)~7.22HThe methylene protons are adjacent to a methyl group and attached to a nitrogen atom of the electron-deficient triazole ring, resulting in a downfield shift.
-CH₃~1.5 - 1.7Triplet (t)~7.23HThe methyl protons are adjacent to a methylene group, appearing as a standard upfield triplet.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3 & C5~135 - 145The two carbon atoms of the triazole ring are directly attached to highly electronegative bromine atoms. This C-Br bond induces a strong deshielding effect, shifting these signals significantly downfield compared to an unsubstituted triazole (~145-152 ppm).[4] Due to the symmetry, they may appear as a single peak or two closely spaced peaks.
-CH₂-~45 - 50This carbon is attached to a nitrogen atom, placing it in a moderately deshielded environment.[3]
-CH₃~14 - 16A typical upfield chemical shift for a terminal aliphatic methyl carbon.[3]
Protocol for NMR Data Acquisition and Analysis

NMR_Workflow A Prepare Sample (~5-10 mg in 0.6 mL CDCl₃) B Acquire ¹H Spectrum A->B C Acquire ¹³C Spectrum A->C D Acquire 2D Spectra (COSY, HSQC) A->D E Process Data (Phasing, Baseline Correction) B->E C->E D->E F Integrate & Assign Peaks E->F G Confirm Structure F->G

Caption: Logical workflow for comprehensive NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the ¹H-¹H coupling between the -CH₂- and -CH₃ protons of the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal directly to its attached carbon signal, confirming the -CH₂- and -CH₃ assignments.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign all signals based on their chemical shift, multiplicity, integration, and 2D correlations.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify characteristic bond vibrations.

Predicted IR Absorption Bands

The analysis of the IR spectrum for this compound focuses on identifying vibrations from the ethyl group and the triazole core, as well as the carbon-bromine bonds.[5]

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2990 - 2850C-H (sp³) StretchMedium-StrongCharacteristic of the aliphatic C-H bonds in the ethyl group.
1550 - 1450C=N / N=N StretchMediumThese are characteristic "marker bands" for the 1,2,4-triazole ring framework.[5][6]
1470 - 1370C-H BendMediumAliphatic C-H bending (scissoring, wagging) from the ethyl group.
1250 - 1000C-N StretchMedium-StrongStretching vibrations from the C-N bonds within the triazole ring and the N-ethyl bond.
700 - 500C-Br StretchStrongThe carbon-bromine bond vibrations typically appear in the low-frequency fingerprint region.
Protocol for Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid purified compound directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.

The Dibromo Isotopic Signature: A Definitive Marker

A key feature in the mass spectrum of a brominated compound is its unique isotopic pattern. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[7] For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion:

  • M⁺: Contains two ⁷⁹Br isotopes.

  • M⁺+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • M⁺+4: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks will be approximately 1:2:1 .[7] This pattern is a definitive indicator of a dibrominated species.

Isotope_Pattern axis origin X m/z origin->X Y Relative Intensity origin->Y M M⁺ M2 M⁺+2 M_peak M_val 100% M4 M⁺+4 M2_peak M2_val ~200% M4_peak M4_val ~100% Integrated_Analysis NMR NMR Structure Confirmed Structure: This compound NMR->Structure Provides carbon-hydrogen framework (Ethyl group connectivity) IR IR IR->Structure Confirms functional groups (Aliphatic C-H, C-Br) MS MS MS->Structure Gives molecular weight & elemental composition (Confirms presence of 2 Bromine atoms)

Sources

Navigating the Solubility Landscape of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility characteristics of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its quantitative determination, and offer insights into interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical physicochemical property.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the importance of similar intermolecular forces between the solute and solvent molecules.[1][2] The structure of this compound—featuring a triazole ring, two bromine atoms, and an ethyl group—suggests a molecule with moderate polarity.

The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the bromine and ethyl groups contribute to its lipophilic character. Based on this structure, a qualitative prediction of its solubility in common organic solvents can be made:

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetonitrile): These solvents are expected to be effective at dissolving this compound. Their polarity can interact favorably with the polar triazole ring, while their inability to donate hydrogen bonds will not be a significant hindrance.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated in these solvents. The hydrogen bonding capability of the solvent can interact with the nitrogen atoms of the triazole ring. However, the energetic cost of breaking the solvent's hydrogen bond network may limit high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted in nonpolar solvents. The significant difference in polarity between the solute and the solvent will result in weak intermolecular interactions, making the dissolution process energetically unfavorable.

The following diagram illustrates the key structural features of this compound that influence its solubility.

G cluster_molecule This compound cluster_properties Influencing Factors mol C₄H₅Br₂N₃ Polarity Polar Triazole Core mol->Polarity HBA Hydrogen Bond Acceptors (N atoms) mol->HBA Lipophilicity Lipophilic Groups (Bromo, Ethyl) mol->Lipophilicity N1 N N2 N N1->N2 Ethyl Ethyl Group (C₂H₅) N1->Ethyl C3 C-Br N2->C3 N4 N C3->N4 C5 C-Br N4->C5 C5->N1 start Start: Excess Solid + Solvent equilibration Equilibration (Shaking, Constant T) start->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis Quantitative Analysis (e.g., HPLC) separation->analysis end End: Equilibrium Solubility Value analysis->end cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock High Concentration Stock in DMSO dilution Serial Dilution in Microtiter Plate stock->dilution measurement Turbidity Measurement (Nephelometry) dilution->measurement precipitation_point Identify Precipitation Point measurement->precipitation_point solubility_value Determine Kinetic Solubility precipitation_point->solubility_value

Sources

Stability and reactivity of the 3,5-dibromo-1-ethyl-1H-1,2,4-triazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of the 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole Core

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[3][4][5][6] Within this class, this compound (CAS No. 1206092-46-7) emerges as a particularly versatile and powerful synthetic intermediate.[7] The presence of two reactive bromine atoms on an electronically deficient, stable aromatic core provides a platform for programmed, regioselective functionalization. This guide offers a comprehensive analysis of the stability and reactivity of this core, providing field-proven insights and detailed protocols to empower researchers in the rational design of novel chemical entities.

Core Stability: The Foundation of Synthetic Utility

The utility of any synthetic building block is fundamentally dependent on its stability. The this compound core is built upon the robust aromaticity of the 1,2,4-triazole ring.

Aromatic and Thermal Stability

The 1,2,4-triazole ring is an aromatic heterocycle, a characteristic that confers significant thermodynamic stability.[8][9] This aromatic sextet makes the ring generally resistant to hydrolysis under moderate acidic or alkaline conditions, a crucial attribute for its survival through various reaction workups and purification steps.[10] While exceptionally stable, at elevated temperatures (e.g., >200°C), thermal decomposition may occur, potentially involving the extrusion of molecular nitrogen.[10]

Electronic Contributions of Substituents

The stability and reactivity of the core are modulated by its substituents:

  • Two Bromine Atoms (C3, C5): As highly electronegative atoms, the bromines act as potent electron-withdrawing groups. This effect significantly lowers the electron density of the triazole ring, further enhancing its electrophilic character, particularly at the carbon atoms to which they are attached.

  • N1-Ethyl Group: The ethyl group is a mild electron-donating group that subtly modulates the overall electronics of the ring system.

It is also critical for drug development professionals to consider that 1,2,4-triazole derivatives can form multiple polymorphic forms, which can significantly impact a compound's physical, chemical, and biological properties, including its stability and therapeutic efficacy.[3]

Reactivity Landscape: A Hub for Molecular Diversification

The true synthetic power of this compound lies in the differential reactivity of its two carbon-bromine bonds. The electron-deficient nature of the triazole ring primes the C3 and C5 positions for a range of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling main This compound snar_node Nucleophiles (R-NH₂, R-SH, R-O⁻) main->snar_node suzuki Suzuki-Miyaura (Ar-B(OH)₂) main->suzuki sonogashira Sonogashira (Terminal Alkynes) main->sonogashira buchwald Buchwald-Hartwig (Amines) main->buchwald snar_prod Mono- or Di-substituted Products snar_node->snar_prod Displacement of Br⁻ suzuki_prod C-C (Aryl) Bond Formation suzuki->suzuki_prod sonogashira_prod C-C (Alkynyl) Bond Formation sonogashira->sonogashira_prod buchwald_prod C-N Bond Formation buchwald->buchwald_prod start This compound step1 Step 1: Selective C5 Coupling - Arylboronic Acid A (1.0 eq.) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Toluene/H₂O, 90°C start->step1 intermediate Intermediate: 3-Bromo-5-aryl-1-ethyl-1H-1,2,4-triazole step1->intermediate step2 Step 2: C3 Coupling - Arylboronic Acid B (1.2 eq.) - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Cs₂CO₃) - Dioxane/H₂O, 100°C intermediate->step2 final Final Product: 3,5-Diaryl-1-ethyl-1H-1,2,4-triazole step2->final

Sources

The Emerging Potential of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This technical guide explores the untapped potential of a specific, yet under-investigated derivative: 3,5-dibromo-1-ethyl-1H-1,2,4-triazole . While direct biological data on this compound is nascent, this document synthesizes information from structurally related analogs to build a compelling hypothesis for its application in oncology, mycology, and as a targeted enzyme inhibitor. By examining the influence of the dibromo and N-ethyl substitutions, we delineate a strategic path for its synthesis, derivatization, and evaluation in drug discovery programs. This guide provides detailed experimental protocols and a forward-looking perspective on how this molecule can be leveraged to develop next-generation therapeutics.

Introduction: The 1,2,4-Triazole Core - A Foundation of Therapeutic Success

The 1,2,4-triazole ring system is a five-membered heterocycle integral to a multitude of clinically significant drugs.[3] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, allow for high-affinity interactions with a wide array of biological targets.[2] Marketed drugs such as the antifungal fluconazole, the antiviral ribavirin, and the anticancer agent letrozole all feature this versatile scaffold, underscoring its therapeutic importance.[4]

The biological activity of 1,2,4-triazole derivatives is highly tunable through substitution at the N-1, C-3, and C-5 positions. Halogenation, particularly at the C-3 and C-5 positions, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[5] Similarly, N-alkylation can significantly influence pharmacokinetic and pharmacodynamic properties.[6] This guide focuses on the specific combination of 3,5-dibromo and 1-ethyl substitution, a pairing that suggests a strong potential for novel therapeutic applications.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be efficiently achieved through a two-step process, starting from the readily available 1H-1,2,4-triazole.

Step 1: Bromination of 1H-1,2,4-triazole

The initial step involves the dibromination of the triazole ring to yield 3,5-dibromo-1H-1,2,4-triazole. This reaction can be performed using bromine in an alkaline solution.[7]

  • Dissolve 1H-1,2,4-triazole (1.0 eq) in a mixture of water and dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly and simultaneously add a solution of bromine (2.1 eq) in DCM and a solution of sodium hydroxide (3.0 eq) in water, maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.

Step 2: N-Alkylation of 3,5-dibromo-1H-1,2,4-triazole

The second step is the regioselective alkylation at the N-1 position with an ethyl group. Direct alkylation of 1,2,4-triazoles can often lead to a mixture of N-1 and N-4 isomers.[8] However, a scalable and regioselective method has been developed for the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole.[9]

  • Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.05 eq) in acetonitrile.

  • Heat the suspension to 40°C.

  • Add ethyl bromide (1.05 eq) dropwise over 1 hour.

  • Maintain the reaction at 40°C and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow Triazole 1H-1,2,4-triazole DibromoTriazole 3,5-dibromo-1H-1,2,4-triazole Triazole->DibromoTriazole Br2, NaOH FinalProduct This compound DibromoTriazole->FinalProduct Ethyl Bromide, K2CO3

Figure 1: Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

Based on the structure-activity relationships of analogous compounds, this compound presents several promising avenues for therapeutic development.

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several anticancer agents.[8][10] The presence of bulky and lipophilic groups on the triazole ring can enhance anticancer activity. The dibromo substitutions on the target molecule provide both lipophilicity and reactive handles for further derivatization.

Hypothesized Mechanism of Action: Many triazole-based anticancer agents function as kinase inhibitors or tubulin polymerization inhibitors.[1][11] The 3,5-disubstituted-1,2,4-triazole core can act as a scaffold to present various functionalities that interact with the ATP-binding pocket of kinases or the colchicine binding site on tubulin.[12]

Anticancer_Workflow Start Synthesize Derivatives MTT MTT Assay (Cell Viability) Start->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Active Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis TargetID Target Identification Apoptosis->TargetID KinaseAssay Kinase Inhibition Assay TargetID->KinaseAssay TubulinAssay Tubulin Polymerization Assay TargetID->TubulinAssay InVivo In Vivo Xenograft Model KinaseAssay->InVivo Potent Inhibitor TubulinAssay->InVivo Potent Inhibitor

Figure 2: Workflow for evaluating the anticancer potential of novel triazole derivatives.

  • Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and its derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Antifungal Activity

Triazole antifungals are a mainstay in the treatment of fungal infections. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[13][14]

Structure-Activity Relationship Insights: The antifungal potency of triazoles is influenced by the substituents on the core ring. Halogenation can enhance activity.[14] While the N-1 substituent in many clinical antifungals is more complex, the ethyl group in our target molecule provides a starting point for further elaboration to optimize interactions with the CYP51 active site.

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Enzyme Inhibition

The 1,2,4-triazole nucleus is a versatile scaffold for designing enzyme inhibitors targeting various classes of enzymes, including kinases, demethylases, and metalloenzymes.[15][16]

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel core for potent kinase inhibitors.[17] The dibromo-substituents of our target molecule can be readily converted to amino groups, providing a gateway to this class of inhibitors.

  • Prepare serial dilutions of the test compound in a suitable buffer.

  • In a 96-well plate, combine the kinase of interest, its substrate peptide, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time.

  • Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity. This is often achieved by converting ADP to ATP and then using luciferase to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value to determine the inhibitory potency of the compound.

Kinase_Inhibition cluster_reaction Kinase Reaction Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Phosphorylated_Substrate Substrate->ADP ATP ATP ATP->Phosphorylated_Substrate ATP->ADP Inhibitor 3,5-dibromo-1-ethyl- 1H-1,2,4-triazole (or derivative) Inhibitor->Kinase

Figure 3: Inhibition of a kinase-catalyzed phosphorylation reaction.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, starting point for the development of novel therapeutic agents. The synthetic accessibility of this compound, coupled with the known biological importance of the 1,2,4-triazole scaffold and the strategic placement of bromine atoms for further functionalization, provides a rich platform for medicinal chemistry exploration.

Future research should focus on:

  • Synthesis and characterization of a library of derivatives based on the this compound core. The bromine atoms can be replaced with various functional groups via cross-coupling reactions to probe structure-activity relationships.

  • Systematic screening of these derivatives against panels of cancer cell lines, fungal pathogens, and a diverse set of kinases.

  • In-depth mechanistic studies for any identified hit compounds to elucidate their mode of action.

References

  • Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. (2023). American Chemical Society. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

  • THE ANTIFUNGAL PROPERTIES OF 1,2,3-TRİAZOLES. (2022). Advances in Chemistry and Chemical Engineering. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PubMed Central. [Link]

  • Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (n.d.). ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (n.d.). PubMed Central. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. (n.d.). Johns Hopkins University. [Link]

  • Transcription-inhibition and antitumor activities of N-alkylated tetraazacyclododecanes. (n.d.). PubMed. [Link]

  • 1-Acyl-1H-[9][13][18]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. (2005). PubMed. [Link]

  • 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. (2011). Organic Chemistry Portal. [Link]

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (n.d.). Bentham Science. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. (n.d.). PubMed. [Link]

  • Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors. (2011). PubMed Central. [Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (n.d.). Ingenta Connect. [Link]

Sources

The Strategic Utility of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a technical exploration into the synthetic potential of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole. The 1,2,4-triazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] The introduction of two bromine atoms at the 3- and 5-positions transforms this stable core into a versatile platform for sequential and regioselective functionalization via modern cross-coupling methodologies.

While this compound is commercially available[2], its specific applications in peer-reviewed literature are not yet widespread. This guide, therefore, synthesizes field-proven insights from closely related dihalogenated heterocyclic systems to provide a robust and predictive framework for its use. We will delve into its synthesis, expected reactivity, and provide detailed, self-validating protocols for key transformations that will empower you to leverage this building block in your synthetic campaigns.

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the commercially available 1H-1,2,4-triazole.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Precursor)

The initial and critical step is the dibromination of the triazole ring. This reaction proceeds under aqueous alkaline conditions.

Protocol 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [3]

  • Reaction Setup: To a stirred mixture of 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol) in water (50 mL) and dichloromethane (DCM, 15 mL) at 0°C, a solution of bromine (e.g., 6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (e.g., 6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise.

  • Causality Behind Choices: The use of a biphasic system (DCM/water) helps to control the reaction rate and temperature. Sodium hydroxide acts as a base to deprotonate the triazole, activating it for electrophilic substitution, and to neutralize the HBr byproduct. The simultaneous addition maintains a controlled pH and concentration of the active brominating species.

  • Execution: The temperature is carefully maintained below 20°C during the addition. The reaction mixture is then stirred at room temperature overnight to ensure complete conversion.

  • Work-up and Validation: Concentrated hydrochloric acid is added to neutralize the excess base and precipitate the product. The solid is isolated by filtration, washed with water to remove inorganic salts, and dried under vacuum. The expected product is a solid with a mass spectrum showing a characteristic [M-H]⁻ peak at m/z 224, corresponding to the dibrominated triazole.[3]

Step 2: N-Ethylation to this compound

The subsequent N-alkylation introduces the ethyl group. The regioselectivity of alkylation on 1,2,4-triazoles can be influenced by the base and solvent, but N1-alkylation is often the major product.[4] The following is a representative protocol based on standard alkylation procedures for N-heterocycles.

Protocol 2: N-Ethylation of 3,5-Dibromo-1H-1,2,4-triazole (Representative Protocol)

  • Reaction Setup: To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), a suitable base (e.g., potassium carbonate, 1.5 eq.) is added. The mixture is stirred at room temperature for 30 minutes.

  • Causality Behind Choices: DMF is an excellent solvent for SN2 reactions. Potassium carbonate is a mild and effective base for deprotonating the triazole N-H.

  • Execution: Ethyl iodide or ethyl bromide (1.2 eq.) is added, and the reaction is stirred at room temperature or gently heated (e.g., 50-60°C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Validation: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel. The final product's identity would be confirmed by NMR and mass spectrometry.

Technical Data Sheet (Predicted)
PropertyValue
Chemical Name This compound
CAS Number 1206092-46-7
Molecular Formula C₄H₅Br₂N₃
Molecular Weight 254.91 g/mol
Appearance Off-white to yellow solid (predicted)
¹H NMR (Predicted) δ (ppm): ~4.2 (q, 2H, N-CH₂), ~1.5 (t, 3H, CH₃)
¹³C NMR (Predicted) δ (ppm): ~145 (C3), ~135 (C5), ~45 (N-CH₂), ~15 (CH₃)
Mass Spec (EI) m/z: 253/255/257 (M⁺, isotopic pattern for Br₂)

Strategic Application in Cross-Coupling Reactions

The two bromine atoms at the C3 and C5 positions of this compound are the gateways to molecular complexity. The electronic nature of the triazole ring and the potential for differential reactivity of the two C-Br bonds allow for a range of palladium-catalyzed cross-coupling reactions.

Regioselectivity Considerations

In dihalogenated heterocycles, the regioselectivity of the first cross-coupling reaction is a critical consideration. For 3,5-dihalo-1,2,4-thiadiazoles, a close structural analogue, Suzuki-Miyaura coupling has been shown to be highly dependent on reaction conditions. For instance, coupling can be directed to the C5 position at room temperature, while higher temperatures can lead to disubstitution.[5] This suggests that by carefully tuning the catalyst, ligands, and temperature, one may achieve selective mono-functionalization of this compound. The C5 position is often more electrophilic and thus potentially more reactive towards oxidative addition to Pd(0).

G cluster_0 Regioselectivity in Mono-Coupling Start 3,5-Dibromo-1-ethyl- 1H-1,2,4-triazole C5_Product 5-Substituted-3-bromo- 1-ethyl-1H-1,2,4-triazole Start->C5_Product Milder Conditions (e.g., lower temp) [Predicted Major Pathway] C3_Product 3-Substituted-5-bromo- 1-ethyl-1H-1,2,4-triazole Start->C3_Product Harsher Conditions or Specific Ligand Control [Predicted Minor Pathway]

Caption: Predicted regioselectivity of mono-cross-coupling.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the triazole core and various aryl or vinyl groups.

Protocol 3: Model Suzuki-Miyaura Mono-Arylation

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Causality Behind Choices: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The base is crucial for the transmetalation step. A solvent system of toluene/ethanol/water is often used to ensure all components are soluble.

  • Execution: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1). Heat the reaction mixture to reflux (e.g., 80-100°C) and monitor by TLC or LC-MS.

  • Work-up and Validation: After cooling, dilute with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. Purification by column chromatography should yield the mono-arylated product. The remaining bromine atom can be used for a second, different coupling.

B. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is one of the most powerful methods for introducing C-N bonds, essential for many pharmaceutical compounds.[6]

Protocol 4: Model Buchwald-Hartwig Mono-Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Causality Behind Choices: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling with a wide range of amines. Sodium tert-butoxide is a standard base for this transformation.

  • Execution: Add the amine (1.2 eq.) and an anhydrous, degassed solvent such as toluene or dioxane. Seal the vial and heat to 80-110°C until the starting material is consumed.

  • Work-up and Validation: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. The filtrate is concentrated and purified by chromatography to give the desired amino-triazole.

C. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling allows for the introduction of alkyne moieties, which are versatile functional groups for further transformations, including "click chemistry."[7]

Protocol 5: Model Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq.) under an inert atmosphere.

  • Causality Behind Choices: This is a classic catalyst system for the Sonogashira reaction. The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8] An amine base like triethylamine serves both as the base and often as the solvent.

  • Execution: Add an anhydrous solvent like THF or DMF, followed by the amine base (e.g., triethylamine, 3.0 eq.) and the terminal alkyne (1.2 eq.). Stir at room temperature or with gentle heating.

  • Work-up and Validation: After the reaction is complete, the mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

D. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction enables the arylation of alkenes, providing access to substituted styrenyl-triazoles or other vinyl-substituted derivatives.[2]

Protocol 6: Model Heck Reaction

  • Reaction Setup: Combine this compound (1.0 eq.), an alkene (e.g., styrene or an acrylate, 1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 0.05 eq.), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.10 eq.) in a sealable tube.

  • Causality Behind Choices: Palladium(II) acetate is a common and cost-effective precatalyst. The choice of ligand can influence the efficiency and regioselectivity. A base is required to regenerate the Pd(0) catalyst at the end of the cycle.

  • Execution: Add a base (e.g., triethylamine, 2.0 eq.) and a polar aprotic solvent like DMF or acetonitrile. Seal the tube and heat to 100-120°C.

  • Work-up and Validation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is then purified via chromatography.

G cluster_1 Synthetic Workflow A 3,5-Dibromo-1-ethyl- 1H-1,2,4-triazole B Mono-functionalization (e.g., Suzuki Coupling) A->B R-B(OH)₂ Pd Catalyst C 3-Bromo-5-aryl-1-ethyl- 1H-1,2,4-triazole B->C D Second, Diverse Coupling (e.g., Buchwald-Hartwig) C->D R₂NH Pd Catalyst E 3-Amino-5-aryl-1-ethyl- 1H-1,2,4-triazole D->E

Caption: Sequential functionalization workflow.

Summary and Outlook

This compound stands as a highly promising, yet underexplored, building block for complex molecule synthesis. Its dihalogenated nature invites a strategy of sequential, regioselective cross-coupling reactions, allowing for the controlled and divergent construction of highly substituted 1,2,4-triazole derivatives. The protocols and mechanistic insights provided in this guide, derived from robust, analogous systems, offer a solid foundation for researchers to begin exploring the utility of this scaffold. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like this compound will be paramount in accelerating the discovery of next-generation chemical entities.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

  • Chemsigma. 1206092-46-7 this compound. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]

  • Beilstein Journals. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]

  • ResearchGate. First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. [Link]

  • PubMed. Influences on the regioselectivity of palladium-catalyzed allylic alkylations. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PMC - PubMed Central. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. [Link]

  • ResearchGate. Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. [Link]

  • ResearchGate. Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. [Link]

  • ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

  • PMC - PubMed Central. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • PubMed. Bulky monodentate phosphoramidites in palladium-catalyzed allylic alkylation reactions: aspects of regioselectivity and enantioselectivity. [Link]

  • ResearchGate. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. [Link]

  • RSC Publishing. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARβ/δ agonists. [Link]

  • NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. [Link]

  • PMC - PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • PMC - PubMed Central. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][2][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. [Link]

  • PMC - NIH. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. [Link]

  • ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]

  • RSC Publishing. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

  • DTIC. A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). [Link]

  • PMC - PubMed Central. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][2][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

Sources

The Emergence of 1-Ethyl-1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a versatile pharmacophore. This five-membered heterocyclic ring is a privileged structure found in a wide array of therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and herbicidal properties.[1][2] This technical guide delves into the nuanced world of 1-ethyl-1,2,4-triazole derivatives, exploring their synthesis, multifaceted biological activities, and the critical role of the N1-ethyl substitution in modulating their pharmacological profiles. While the broader class of 1,2,4-triazoles is extensively studied, this guide will synthesize the available literature to provide specific insights into the 1-ethyl subclass, a promising area for future drug development.

The Significance of the 1,2,4-Triazole Scaffold

The unique arrangement of three nitrogen atoms in the 1,2,4-triazole ring confers upon it a set of physicochemical properties that are highly advantageous for drug design. Its polar nature can enhance solubility, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[3] Furthermore, the triazole ring is metabolically stable, contributing to improved pharmacokinetic profiles of drug candidates.

Core Synthetic Methodologies

The synthesis of 1-ethyl-1,2,4-triazole derivatives generally follows established protocols for the formation of the triazole ring, with subsequent or concurrent N-ethylation. A common and versatile approach involves the cyclization of thiosemicarbazide derivatives.

General Synthesis of 1,2,4-Triazole-3-thiones

A prevalent method for creating the 1,2,4-triazole core, which can then be N-ethylated, is through the reaction of an acid hydrazide with an isothiocyanate, followed by cyclization.

Experimental Protocol: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

  • Step 1: Synthesis of Acylthiosemicarbazide Intermediate.

    • Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

    • Add the appropriate aryl isothiocyanate (1 equivalent) to the stirred solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature to allow the acylthiosemicarbazide intermediate to precipitate.

    • Isolate the solid by filtration, wash with cold ethanol, and dry.

  • Step 2: Cyclization to the 1,2,4-Triazole-3-thione.

    • Suspend the acylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide (2 equivalents).

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product.

N-Ethylation of the 1,2,4-Triazole Core

The introduction of the ethyl group at the N1 position is a crucial step. This can be achieved through various alkylation methods.

Experimental Protocol: N-Ethylation of a 1,2,4-Triazole Derivative

  • Deprotonation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 1,2,4-triazole derivative (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-ethyl-1,2,4-triazole derivative.

G cluster_synthesis General Synthesis of 1-Ethyl-1,2,4-Triazole Derivatives hydrazide Acid Hydrazide thiosemicarbazide Acylthiosemicarbazide Intermediate hydrazide->thiosemicarbazide + isothiocyanate Isothiocyanate isothiocyanate->thiosemicarbazide triazole_thione 1,2,4-Triazole-3-thione thiosemicarbazide->triazole_thione Cyclization ethyl_triazole 1-Ethyl-1,2,4-Triazole Derivative triazole_thione->ethyl_triazole N-Ethylation base Base (e.g., NaOH) base->triazole_thione ethylating_agent Ethylating Agent (e.g., EtI) ethylating_agent->ethyl_triazole G cluster_pathway Antifungal Mechanism of Action Triazole 1-Ethyl-1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 dependent Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential Component

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents. [4][5][6]The ethyl group at the N1 position has been shown to be a favorable substitution in some instances. For example, in a series of N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid, derivatives were evaluated for their anticancer activities against human lung and breast carcinoma cell lines. [7]Furthermore, certain patents have disclosed 1,2,4-triazole derivatives with N-ethyl substitutions for the treatment of cancer. [8] The mechanisms of anticancer action for these compounds can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin polymerization. [4][9]

Herbicidal Activity

1,2,4-triazole derivatives have also been successfully developed as herbicides. [10][11][12]The mode of action often involves the inhibition of enzymes crucial for plant growth and development. Quantitative structure-activity relationship (QSAR) studies on N1-substituted 1,2,4-triazoles have provided insights into the structural requirements for herbicidal activity, where the nature of the N1-substituent, including ethyl groups, plays a significant role in determining efficacy and selectivity. [3][13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-ethyl-1,2,4-triazole derivatives is intricately linked to their overall molecular structure. Key SAR observations from the literature include:

  • Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to an unsubstituted N-H or a methyl group. This can enhance membrane permeability and improve target engagement.

  • Steric Factors: The size and shape of the ethyl group can influence how the molecule fits into the active site of a target enzyme.

  • Electronic Effects: While the electronic effect of an ethyl group is modest, it can subtly influence the electron density of the triazole ring, which may affect its binding properties.

A QSAR study on N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles demonstrated a good correlation between physicochemical parameters and antimicrobial activity against Salmonella enteritidis. [3][14]This suggests that systematic modifications of the substituents, including the ethyl group, can be a viable strategy for optimizing biological activity.

Quantitative Data on 1-Ethyl-1,2,4-Triazole Derivatives

The following table summarizes available quantitative data for 1-ethyl-1,2,4-triazole derivatives and related compounds to illustrate their biological potential. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the specific derivatives studied.

Compound ClassTarget Organism/Cell LineActivity MetricValueReference
N1-ethyl-1,2,4-triazole derivativesSalmonella enteritidislog(1/C)Varies based on substitution[3][14]
1,2,4-Triazole-3-thione with 4-ethyl substituentMetallo-β-lactamase (VIM-type)KᵢµM to sub-mM range[15]
Novel 1,2,4-triazole derivativesBreast Cancer (MCF-7)IC₅₀4.32 to 23.93 µM[16]
1,2,4-Triazole-3-thionesMycobacterium tuberculosis H37RaMICVaries[17][18]

Future Perspectives and Conclusion

The exploration of 1-ethyl-1,2,4-triazole derivatives represents a promising frontier in the quest for novel therapeutic and agrochemical agents. While the existing literature provides a foundational understanding, there is a clear need for more focused research to fully elucidate the potential of this specific subclass.

Future research should concentrate on:

  • Systematic Synthesis and Screening: The design and synthesis of focused libraries of 1-ethyl-1,2,4-triazole derivatives with diverse substitutions at other positions of the triazole ring are crucial for comprehensive SAR studies.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and mechanisms of action of active 1-ethyl derivatives will be essential for rational drug design.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Lazarević, M., Dimova, V., Molnar Gabor, D., Kakurinov, V., & Čolanceska Ragenović, K. (2006). Quantitative structure activity relationships of some N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles. Macedonian Journal of Chemistry and Chemical Engineering, 25(1), 35-41. [Link]

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Quantitative structure activity relationships of some N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • Vertex AI Search. (n.d.). Quantitative structure activity relationships of some N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles | Request PDF.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
  • Vertex AI Search. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
  • Vertex AI Search. (n.d.). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint).
  • Vertex AI Search. (n.d.). 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum.
  • Vertex AI Search. (n.d.). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide.
  • Vertex AI Search. (n.d.). Synthesis and biological evaluation of 1,2,4‐triazole‐3‐thione and 1,3,4‐oxadiazole‐2‐thione as antimycobacterial agents - Sci-Hub.
  • Vertex AI Search. (n.d.). Synthesis and biological evaluation of 1,2,4‐triazole‐3‐thione and 1,3,4‐oxadiazole‐2‐thione as antimycobacterial agents | Semantic Scholar.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group | Request PDF.
  • Vertex AI Search. (n.d.). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. | Semantic Scholar.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Vertex AI Search. (n.d.). (PDF) Chemical Structure and Herbicidal Activity of 1, 2, - Amanote Research.

Sources

Methodological & Application

Synthetic protocols for 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthesis of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms provides reactive handles for further functionalization via cross-coupling reactions, while the N-ethyl group enhances solubility and modulates the electronic properties of the triazole core. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the viable synthetic protocols for this target molecule. The protocols are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and practical insights for successful execution.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two primary strategic directions, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Direct Ethylation. This is the most straightforward approach, beginning with the commercially available 3,5-dibromo-1H-1,2,4-triazole and introducing the ethyl group via N-alkylation. Its primary advantage is the simplicity and high regioselectivity afforded by the symmetric starting material.

  • Route B: Ethylation Followed by Bromination. This route begins with the inexpensive 1H-1,2,4-triazole, which is first N-ethylated and then subjected to electrophilic bromination. This pathway is challenged by the formation of regioisomers during the ethylation step and the potential difficulty of brominating the electron-deficient triazole ring.

The following diagram illustrates the decision-making workflow for selecting a synthetic route.

Synthetic_Routes_Overview Start Select Synthetic Strategy SM_A Is 3,5-dibromo-1H-1,2,4-triazole available? Start->SM_A Decision_B Are you equipped for isomer separation and harsh bromination? Start->Decision_B Alternative Path Route_A Route A: Direct Ethylation SM_A->Route_A  Yes Precursor_Synth Consider Precursor Synthesis (See Section 4) SM_A->Precursor_Synth  No Route_B Route B: Ethylation then Bromination Precursor_Synth->Route_A Decision_B->Route_A  No, prefer Route A Decision_B->Route_B  Yes

Caption: Decision workflow for synthesizing the target compound.

Route A: Direct Ethylation of 3,5-dibromo-1H-1,2,4-triazole

This route is highly recommended for its efficiency and simplicity, leveraging the symmetry of the starting material to avoid issues of regioselectivity. The alkylation proceeds via a standard SN2 mechanism on the triazole anion.

Causality and Experimental Design
  • Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the N-H of the triazole (pKa ≈ 10.26), forming the triazolide anion.[1] This anion is a potent nucleophile that readily attacks the electrophilic ethyl halide. K₂CO₃ is often preferred for its ease of handling and moderate reactivity, while NaH offers a more forceful, irreversible deprotonation.

  • Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) and the triazolide anion without interfering with the nucleophilic attack.

  • Regioselectivity: 3,5-dibromo-1H-1,2,4-triazole is a symmetric molecule. Alkylation can occur at the N1 or N4 position. However, since the C3 and C5 positions are identically substituted, the N1 and N4 positions are equivalent, leading to a single product, this compound. This circumvents the common regioselectivity problems seen in the alkylation of unsymmetrical triazoles.[2][3]

Reaction Scheme

Route_A_Scheme r1 3,5-dibromo-1H-1,2,4-triazole reagents K₂CO₃, DMF Room Temp to 50°C r1->reagents r2 Ethyl Bromide r2->reagents p1 This compound reagents->p1

Caption: N-ethylation of 3,5-dibromo-1H-1,2,4-triazole.

Detailed Experimental Protocol
  • Reagent Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq, e.g., 5.0 g, 22.0 mmol) and anhydrous potassium carbonate (1.5 eq, 4.56 g, 33.0 mmol).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of triazole). Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Add ethyl bromide or ethyl iodide (1.2 eq, 2.17 mL of EtBr, 26.4 mmol) dropwise to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into cold water (approx. 10 times the volume of DMF used). A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Route B: Ethylation of 1H-1,2,4-triazole followed by Dibromination

This route is a viable alternative if the dibrominated starting material is unavailable. It involves two distinct synthetic transformations.

Step 1: N-Ethylation of 1H-1,2,4-triazole
  • Causality and Regioselectivity: The alkylation of unsubstituted 1H-1,2,4-triazole is known to produce a mixture of 1-substituted and 4-substituted isomers.[1] The ratio of these isomers can be influenced by reaction conditions such as the base, solvent, and counter-ion. The 1-ethyl isomer is generally the major product, but separation from the 4-ethyl isomer is necessary and can be challenging due to similar physical properties.[4]

Protocol: Synthesis of 1-ethyl-1H-1,2,4-triazole
  • Reagent Setup: In a round-bottom flask, dissolve 1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as toluene or DMF.

  • Deprotonation: Add a base (e.g., K₂CO₃, 1.5 eq) and stir the suspension.

  • Alkylation: Add ethyl bromide (1.1 eq) and reflux the mixture for several hours (e.g., 48 hours in toluene).[5][6]

  • Work-up and Separation: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. The resulting crude oil will be a mixture of 1-ethyl and 4-ethyl isomers. Separation is typically achieved by fractional distillation under reduced pressure or by column chromatography.

Step 2: Dibromination of 1-ethyl-1H-1,2,4-triazole
  • Causality and Experimental Design: The 1,2,4-triazole ring is an electron-deficient aromatic system, making it resistant to electrophilic substitution. The carbon atoms are particularly electron-poor due to the adjacent electronegative nitrogen atoms.[1] Therefore, forcing conditions or a highly reactive brominating agent are required.

  • Reagent Choice: N-bromosuccinimide (NBS) in an acidic medium or neat bromine (Br₂) can be used. The reaction with Br₂ may require elevated temperatures and an appropriate solvent like acetic acid or be conducted without a solvent.

Protocol: Synthesis of this compound
  • Reagent Setup: To a flask equipped with a reflux condenser and a dropping funnel, add 1-ethyl-1H-1,2,4-triazole (1.0 eq).

  • Bromination: Slowly add neat bromine (Br₂) (2.2 eq) to the triazole. The reaction is exothermic and should be controlled with an ice bath initially.

  • Reaction: After the addition is complete, heat the mixture under reflux for 2-4 hours. The evolution of HBr gas will be observed.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the excess acid and bromine with a sodium bisulfite solution and then with a sodium bicarbonate solution until the mixture is basic.

  • Purification: The crude product, which may precipitate or be extracted with an organic solvent (e.g., dichloromethane), is then purified by recrystallization or column chromatography.

Quantitative Data Summary

ParameterRoute A: Direct EthylationRoute B: Ethylation then Bromination
Starting Material 3,5-dibromo-1H-1,2,4-triazole1H-1,2,4-triazole
Key Reagents Ethyl bromide, K₂CO₃, DMF1. Ethyl bromide, K₂CO₃2. Bromine (Br₂)
Number of Steps 12
Typical Yield High (>80%)Moderate (Yield loss during isomer separation and bromination)
Pros High yield, simple, high regioselectivityInexpensive starting material
Cons More expensive starting materialForms isomeric mixtures, harsh bromination conditions

Precursor Synthesis: Preparation of 3,5-dibromo-1H-1,2,4-triazole

If not commercially available, the key starting material for Route A can be synthesized via a Sandmeyer-type reaction from 3,5-diamino-1H-1,2,4-triazole (guanazole).

Causality and Mechanism

The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a halide.[7] The process involves two key stages:

  • Diazotization: The primary amino group reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt.[8]

  • Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) catalyst facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a bromide ion.[7]

Reaction Scheme

Precursor_Synthesis r1 3,5-diamino-1H-1,2,4-triazole reagents1 1. NaNO₂, HBr 0-5°C r1->reagents1 p1 Diazonium Intermediate reagents2 2. CuBr, HBr p1->reagents2 p2 3,5-dibromo-1H-1,2,4-triazole reagents1->p1 reagents2->p2

Caption: Sandmeyer reaction for synthesis of the dibromo-triazole precursor.

Protocol: Sandmeyer Reaction
  • Diazotization: Dissolve 3,5-diamino-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess). Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (2.2 eq) dropwise, keeping the temperature strictly below 5°C. Stir for 30-60 minutes at this temperature.

  • Substitution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic to stoichiometric amount) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the mixture and collect the precipitated product by filtration. Wash with water and then recrystallize from a suitable solvent to obtain pure 3,5-dibromo-1H-1,2,4-triazole.

Mandatory Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Ethyl Halides: Ethyl bromide and ethyl iodide are volatile, toxic, and potential carcinogens. Handle with care and avoid inhalation or skin contact.

  • Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and causes severe burns. Handle only in a fume hood with appropriate gloves and face shield. Have a sodium thiosulfate or sodium bisulfite solution ready for quenching spills.

  • Diazonium Salts: Diazonium salts, especially in the solid state, can be shock-sensitive and violently explosive. NEVER isolate the diazonium salt intermediate. Always keep it in a cold solution (0-5°C) and use it immediately. Ensure proper venting for the nitrogen gas evolved during the Sandmeyer reaction.[9][10]

References

  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

  • Davenport, J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27, 928–937.
  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23.

  • Jiang, Z. J., et al. (2001).
  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493.
  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry.
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.

  • PubMed. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography].

  • YouTube. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds.

  • Newman, J. M., et al. (2017). (4-Butyl-1-ethyl-1,2,4-triazol-5-ylidene)rhodium(I) tetrafluoridoborate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1679–1683.

  • ResearchGate. (2020). Sandmeyer Reaction.

  • Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.

  • Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.

  • Nichol, G. S., et al. (2010). 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1734.
  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.

  • Arkat USA, Inc. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.

  • ResearchGate. (n.d.). Synthesis and Biological Active of Some Substituted 1,2,4- Triazoles and Their Fused Ring Derivatives.

  • Sigma-Aldrich. (n.d.). This compound.

  • Amerigo Scientific. (n.d.). This compound.

  • Deb, M., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC medicinal chemistry, 13(9), 1121–1132.
  • ResearchGate. (2024). (PDF) Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.

  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR.

  • ResearchGate. (n.d.). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.

  • NIH National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole.

  • Wikipedia. (n.d.). 1,2,4-Triazole.

  • Chernyshev, V. M., et al. (2010). 3,5-Diamino-1-phenyl-1,2,4-triazolium bromide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1644–o1645.
  • PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the selective functionalization of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole. This guide delves into the mechanistic underpinnings, offers field-proven insights for protocol development, and provides detailed, step-by-step methodologies for achieving both selective mono-amination and exhaustive di-amination of the target substrate.

Introduction: The Strategic Importance of C-N Bond Formation in Triazole Scaffolds

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. The ability to precisely install amino functionalities onto this heterocyclic core via C-N bond formation is a critical step in the synthesis of a vast array of pharmacologically active agents and advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose, offering a significant improvement over harsher, traditional methods.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl or heteroaryl halides and a wide range of amines under relatively mild conditions.[1][3]

The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity. The presence of two bromine atoms at the C3 and C5 positions opens the door for sequential, regioselective amination, enabling the synthesis of diverse mono- and di-amino-1,2,4-triazole derivatives. Understanding and controlling this selectivity is paramount for efficient and targeted drug discovery and development.

Mechanistic Considerations and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[1][3]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-X-Pd(II)L2 Pd(0)L2->Oxidative Addition Complex + R-X Amine Coordination [R-Pd(II)L2(R'2NH)]+X- Oxidative Addition Complex->Amine Coordination + R'2NH Pd(II)-Amido Complex R-Pd(II)L2(NR'2) Amine Coordination->Pd(II)-Amido Complex + Base, - [Base-H]+X- Product R-NR'2 Pd(II)-Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Pd(II)-Amido Complex->Catalyst Regeneration Mono_amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Flask_Prep Oven-dried Schlenk flask under Argon Reagent_Add Add Pd precatalyst, ligand, and base Flask_Prep->Reagent_Add Substrate_Add Add this compound and amine Reagent_Add->Substrate_Add Solvent_Add Add anhydrous, degassed solvent Substrate_Add->Solvent_Add Heating Heat at 80-100 °C Solvent_Add->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through Celite® Cooling->Filtration Extraction Aqueous workup Filtration->Extraction Purification Column chromatography Extraction->Purification

Figure 2: General workflow for selective mono-amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the desired primary or secondary amine (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous and degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the triazole substrate.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or the desired level of conversion to the mono-aminated product is reached (typically 2-8 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-bromo-5-(alkyl/arylamino)-1-ethyl-1H-1,2,4-triazole.

Table 1: Recommended Conditions for Selective Mono-amination

ParameterRecommended ConditionRationale
Catalyst System XPhos Pd G3 (1-2 mol%) / XPhos (2-4 mol%)Bulky, electron-rich ligand promotes efficient oxidative addition and reductive elimination.
Base Sodium tert-butoxide (1.4 equiv.)Strong, non-nucleophilic base suitable for a wide range of amines.
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvents that are standard for Buchwald-Hartwig reactions. [1]
Temperature 80-100 °CSufficient to drive the reaction without promoting significant di-amination.
Amine Stoich. 1.1-1.2 equivalentsA slight excess of the amine ensures complete conversion of the limiting reagent.
Reaction Time 2-8 hoursMonitor closely to prevent over-reaction to the di-aminated product.
Protocol for Di-amination

This protocol is designed for the synthesis of 3,5-bis(alkyl/arylamino)-1-ethyl-1H-1,2,4-triazole. This can be achieved either in a one-pot fashion from the dibromo starting material or in a stepwise manner from the isolated mono-aminated product.

One-Pot Di-amination:

  • Follow the procedure for mono-amination, but with the following modifications:

    • Increase the amount of the amine to 2.2-2.5 equivalents.

    • Increase the amount of base to 2.8 equivalents.

    • Increase the reaction temperature to 100-120 °C.

    • Extend the reaction time (typically 12-24 hours), monitoring for the disappearance of the mono-aminated intermediate.

Stepwise Di-amination:

  • Synthesize and isolate the 3-bromo-5-(alkyl/arylamino)-1-ethyl-1H-1,2,4-triazole as described in the mono-amination protocol.

  • Subject the isolated mono-aminated product to a second Buchwald-Hartwig amination using a different (or the same) amine (1.1-1.2 equivalents) under similar reaction conditions as the first step. The second amination may require slightly more forcing conditions (higher temperature or longer reaction time) due to the electronic changes in the triazole ring after the first amination.

Table 2: Recommended Conditions for Di-amination

ParameterRecommended ConditionRationale
Catalyst System XPhos Pd G3 (2-3 mol%) / XPhos (4-6 mol%)Higher catalyst loading may be required for the less reactive second amination.
Base Sodium tert-butoxide (2.8 equiv. for one-pot)Sufficient base to deprotonate two equivalents of the amine.
Solvent Toluene or Dioxane (anhydrous, degassed)
Temperature 100-120 °CMore forcing conditions to drive the reaction to completion.
Amine Stoich. 2.2-2.5 equivalents (for one-pot)Ensures complete di-substitution.
Reaction Time 12-24 hoursAllow sufficient time for the second, slower amination to occur.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; poor quality reagents/solvents; insufficient temperature.Use a fresh batch of palladium precatalyst and ligand. Ensure all reagents and solvents are anhydrous and degassed. [4]Screen a higher temperature range (e.g., up to 120 °C). Consider using a different phosphine ligand or base.
Formation of di-aminated product in mono-amination Reaction time too long; temperature too high; excess amine.Carefully monitor the reaction progress and stop it once the starting material is consumed. Reduce the reaction temperature. Use a smaller excess of the amine (e.g., 1.05 equivalents).
Incomplete di-amination Insufficiently forcing conditions; steric hindrance from the first amino group.Increase the reaction temperature and/or time. Increase the catalyst loading. Consider a more electron-rich and bulky ligand to facilitate the second amination.
Dehalogenation (hydrodehalogenation) Presence of water or other protic sources; certain ligands/bases.Ensure strictly anhydrous conditions. Screen different bases (e.g., Cs₂CO₃ may be milder than NaOtBu). The choice of phosphine ligand can also influence the extent of this side reaction. [5]

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable platform for the synthesis of mono- and di-amino-1-ethyl-1H-1,2,4-triazoles. By carefully controlling the reaction parameters, particularly stoichiometry, temperature, and reaction time, a high degree of selectivity can be achieved. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this transformative reaction in the pursuit of novel therapeutics and advanced materials.

References

  • Palmer, M. H., Camp, P. J., Hoffmann, S. V., Jones, N. C., Head, A. R., & Lichtenberger, D. L. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Link]

  • Mensah, J. B., Kpotin, G. A., & Accrombessi, G. (2022). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. European Scientific Journal, ESJ, 18(40), 1. [Link]

  • Liu, Y., He, P., Gong, L., Mo, X., & Zhang, J. (2021). Design of functionalized bridged 1, 2, 4-triazole N-oxides as high energy density materials and their comprehensive correlations. RSC advances, 11(46), 28775-28786. [Link]

  • K. S, J., & S, D. (2022). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. INTERNATIONAL RESEARCH JOURNAL OF EDUCATION AND TECHNOLOGY, 3(05). [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Creary, X., & J, R. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry, 82(10), 5294-5304. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic letters, 10(20), 4553–4556. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • S. K, M., ... & S, P. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 6(4), 2943-2953. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., Jessiman, J. E., & ... (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Tarasova, O. A., ... & Trofimov, B. A. (2025). Non-Catalytic Addition of 1,2,4Triazole to Nucleophilic and Electrophilic Alkenes. Molecules, 30(15), 1-15. [Link]

  • Bulger, P. G., ... & Larsen, R. D. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. The Journal of Organic Chemistry, 69(22), 7588-7591. [Link]

  • Bera, S. S., ... & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Bera, S. S., ... & Szostak, M. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Nolan, S. P. (Ed.). (2011). 1.2.3 The Buchwald–Hartwig Reaction. In N-Heterocyclic Carbenes in Synthesis (pp. 35-64). Wiley-VCH. [Link]

  • Singh, R. P., ... & Shreeve, J. M. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. [Link]

  • Chawla, H., ... & Santra, S. (2023). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 28(13), 5136. [Link]

  • Singh, R. P., ... & Shreeve, J. M. (2025). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry. [Link]

  • Marković, M., ... & Molčanov, K. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. New Journal of Chemistry, 44(43), 18765-18776. [Link]

  • Kumar, S. (2015). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (Doctoral dissertation, National Chemical Laboratory). [Link]

  • Li, J., ... & Xie, Z. (2013). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications, 49(72), 7970-7972. [Link]

  • Lundgren, R. J., ... & Stradiotto, M. (2014). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 136(41), 14404-14407. [Link]

  • Reichelt, A., ... & Zhang, D. (2010). Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis oft[6][7][8]riazolo[4,3-a]pyridines. Organic letters, 12(4), 792–795. [Link]

  • Nulwala, H. B., ... & Damodaran, K. (2011). The 1 H NMR chemical shifts (in CDCl 3) for triazoles 1b– 5b and triazolide ILs 1c–5c. ResearchGate. [Link]

  • Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 1,2,4-Triazoles via Palladium-Catalyzed Cross-Coupling with 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs due to its unique physicochemical properties, including hydrogen bonding capabilities and metabolic stability.[1][2] This privileged structure is found in a wide array of therapeutic agents, from antifungals like fluconazole to anticancer drugs such as anastrozole.[1] Consequently, the development of robust and versatile synthetic methodologies to functionalize the triazole ring is of paramount importance for drug discovery and development programs. This guide provides detailed protocols and expert insights into the use of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole as a versatile, bifunctional building block for creating diverse molecular architectures through palladium-catalyzed cross-coupling reactions. We will explore strategies for achieving both selective mono-functionalization and symmetrical di-functionalization, focusing on the widely applied Suzuki-Miyaura and Sonogashira couplings.[3][4]

Core Principles: Reactivity and Selectivity of the Dibromo-Triazole Scaffold

The this compound substrate presents two chemically equivalent bromine atoms. This symmetry offers a unique opportunity for controlled, sequential diversification. The key to harnessing its synthetic potential lies in manipulating reaction conditions to favor either mono-substitution or di-substitution.

Causality Behind Selectivity: The outcome of the reaction is primarily governed by stoichiometry and reaction kinetics.

  • Mono-functionalization: By employing a slight deficiency or stoichiometric equivalence (0.9-1.1 equivalents) of the coupling partner (e.g., boronic acid or terminal alkyne), the reaction can be stopped selectively after the first coupling event. The resulting mono-substituted product is electronically deactivated and sterically more hindered compared to the starting material, which slows the rate of the second coupling, aiding in selective isolation.

  • Di-functionalization: To achieve complete substitution, a molar excess (>2.2 equivalents) of the coupling partner is used, often in conjunction with slightly elevated temperatures or longer reaction times to drive the reaction to completion.

The workflow below illustrates the strategic value of this building block for creating both symmetrical and unsymmetrical 1,2,4-triazole derivatives.

G start 3,5-Dibromo-1-ethyl- 1H-1,2,4-triazole mono 3-Bromo-5-(R1)-1-ethyl- 1H-1,2,4-triazole start->mono 1.0 eq. R1-M Pd-Catalysis di_sym 3,5-Di(R1)-1-ethyl- 1H-1,2,4-triazole start->di_sym >2.0 eq. R1-M Pd-Catalysis di_unsym 3-(R2)-5-(R1)-1-ethyl- 1H-1,2,4-triazole mono->di_unsym 1.0 eq. R2-M Pd-Catalysis

Figure 1: Strategic workflow for the functionalization of this compound.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for constructing biaryl and heteroaryl-aryl structures.[3][5] For the 1,2,4-triazole core, this reaction enables the introduction of diverse (hetero)aryl groups, which is a common strategy in medicinal chemistry to modulate pharmacological activity.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for troubleshooting and optimization.[6]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-Br PdII_Complex R¹-Pd(II)L₂-Br OA->PdII_Complex TM Transmetalation PdII_Complex->TM R²-B(OR)₂ Base PdII_Diaryl R¹-Pd(II)L₂-R² TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product R¹-R² RE->Product Product Released

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Selective Mono-Arylation of this compound

This protocol is optimized for achieving high selectivity for the mono-arylated product. The key is the strict control over the stoichiometry of the boronic acid.

Materials & Reagents

Reagent Formula MW CAS Quantity Moles (mmol) Equiv.
This compound C₄H₅Br₂N₃ 254.91 N/A 255 mg 1.0 1.0
Phenylboronic Acid C₆H₇BO₂ 121.93 98-80-6 128 mg 1.05 1.05
Pd(PPh₃)₄ C₇₂H₆₀P₄Pd 1155.56 14221-01-3 58 mg 0.05 0.05
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 584-08-7 415 mg 3.0 3.0
1,4-Dioxane C₄H₈O₂ 88.11 123-91-1 8 mL - -

| Water (degassed) | H₂O | 18.02 | 7732-18-5 | 2 mL | - | - |

Step-by-Step Procedure

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (255 mg, 1.0 mmol), phenylboronic acid (128 mg, 1.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Degassing (Critical Step): Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon. This removes dissolved oxygen which can deactivate the catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 3-bromo-5-phenyl-1-ethyl-1H-1,2,4-triazole.

Protocol 2.2: Symmetrical Di-Arylation

To synthesize the di-substituted product, an excess of the boronic acid is used.

Key Modifications from Protocol 2.1:

  • Phenylboronic Acid: Use 2.5 equivalents (305 mg, 2.5 mmol).

  • Reaction Time: Extend the reaction time to 12-16 hours to ensure complete conversion.

  • Monitoring: Monitor for the disappearance of the mono-arylated intermediate.

Application Protocol: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is an indispensable tool for installing alkynyl moieties, which are valuable handles for further chemistry (e.g., click chemistry) and are found in various biologically active molecules.[7][8] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Mechanism Overview: The Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while a copper cycle activates the terminal alkyne.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (R-Br) pd_alkyne R-Pd(II)L₂-C≡CR' pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination Product Product pd_alkyne->Product R-C≡CR' cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide cu_acetylide->pd_complex Transfer cu_acetylide->cu_halide To Pd Cycle alkyne H-C≡CR' alkyne->cu_halide Base

Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol 3.1: Selective Mono-Alkynylation

Materials & Reagents

Reagent Formula MW CAS Quantity Moles (mmol) Equiv.
This compound C₄H₅Br₂N₃ 254.91 N/A 255 mg 1.0 1.0
Phenylacetylene C₈H₆ 102.13 536-74-3 115 µL 1.05 1.05
PdCl₂(PPh₃)₂ C₃₆H₃₀Cl₂P₂Pd 701.90 13965-03-2 35 mg 0.05 0.05
Copper(I) Iodide (CuI) CuI 190.45 7681-65-4 10 mg 0.05 0.05
Triethylamine (TEA) C₆H₁₅N 101.19 121-44-8 420 µL 3.0 3.0

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | 10 mL | - | - |

Step-by-Step Procedure

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask under a nitrogen atmosphere, add this compound (255 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (420 µL, 3.0 mmol). Stir to dissolve.

  • Alkyne Addition: Add phenylacetylene (115 µL, 1.05 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove solids, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel.

Protocol 3.2: Symmetrical Di-Alkynylation

Key Modifications from Protocol 3.1:

  • Phenylacetylene: Use 2.5 equivalents (274 µL, 2.5 mmol).

  • Temperature: If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.

  • Reaction Time: May require up to 24 hours for full conversion.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality reagents.Use fresh catalyst or a more robust pre-catalyst. Ensure rigorous degassing of all solvents. Use high-purity, anhydrous solvents where specified.
Formation of Homocoupling Byproducts (Suzuki) Boronic acid degradation; (Sonogashira) Oxygen presence leading to Glaser coupling.Ensure a strictly inert atmosphere. For Sonogashira, minimize reaction time and ensure the system is oxygen-free.
Poor Mono/Di Selectivity Incorrect stoichiometry; Reaction run for too long/short; Temperature too high.Carefully measure the limiting reagent. Monitor the reaction closely by TLC/LC-MS and quench once the desired product is maximized. For mono-substitution, avoid high temperatures.
Difficulty in Purification Similar polarity of starting material, mono-, and di-substituted products.Optimize the chromatography mobile phase. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography if separation on silica is poor.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex, functionalized triazole derivatives. By carefully controlling stoichiometric and kinetic parameters in palladium-catalyzed cross-coupling reactions, researchers can selectively access either mono- or di-substituted products. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide a robust foundation for scientists in drug discovery and materials science to generate novel molecular entities with tailored properties, accelerating the development of next-generation therapeutics and functional materials.[10]

References

  • Duke R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Merschaert, A., & Gorissen, H. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29. [Link]

  • Organic Chemistry Portal. (n.d.). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. [Link]

  • Pace, V., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Syntheses, 87, 249-259. [Link]

  • G-Smaga, S., et al. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(11), 10565-10574. [Link]

  • Xu, L., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society, 143(3), 1586-1596. [Link]

  • Kozioł, A., et al. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 675. [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105214. [Link]

  • Sapountzis, I., et al. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Angewandte Chemie International Edition, 45(11), 1684-1713. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Kozioł, A., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 675. [Link]

  • Cuhr, P., et al. (2014). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Molecules, 19(1), 143-162. [Link]

  • Merschaert, A., & Gorissen, H. (2003). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29. [Link]

  • G-Smaga, S., et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(9), 5972-5983. [Link]

  • Chen, Y., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 66(1), 137-156. [Link]

  • Popik, O., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 290-298. [Link]

Sources

Using 3,5-dibromo-1-ethyl-1H-1,2,4-triazole to synthesize enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Synthesis of Novel Enzyme Inhibitors Utilizing the 3,5-dibromo-1-ethyl-1H-1,2,4-triazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] This five-membered heterocycle is metabolically stable and possesses unique electronic properties, acting as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions with biological targets.[1][3] Its isosteric relationship with amides and esters allows it to mimic peptide bonds, further enhancing its utility in inhibitor design.

This application note details the strategic use of This compound as a highly versatile starting material for the synthesis of potent enzyme inhibitors. The two bromine atoms at the C3 and C5 positions serve as orthogonal synthetic handles, enabling sequential and site-selective functionalization through modern cross-coupling methodologies. This approach facilitates the rapid generation of diverse chemical libraries, which is essential for exploring structure-activity relationships (SAR) and identifying lead compounds against a wide array of enzyme targets, including protein kinases, proteases, and metabolic enzymes.[3][4][5]

We will focus on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly functional-group-tolerant method, to demonstrate the synthesis of a 3,5-disubstituted-1-ethyl-1H-1,2,4-triazole derivative designed as a potential kinase inhibitor.

Core Rationale: Causality Behind Experimental Design

Why this compound?

The selection of this specific scaffold is deliberate. The 1,2,4-triazole core provides a rigid, planar anchor that can effectively position substituents into the active site of a target enzyme. The ethyl group at the N1 position serves to block a potential metabolic site and can be tailored to influence solubility and steric interactions within a binding pocket. Crucially, the dibromo substitutions at C3 and C5 are ideal leaving groups for Palladium-catalyzed cross-coupling reactions, allowing for the controlled introduction of molecular complexity.[6][7][8] The differential reactivity of the two C-Br bonds can, under carefully controlled conditions, allow for selective mono-functionalization followed by a second, different coupling, leading to asymmetrically substituted triazoles.

The Strategic Choice of Suzuki-Miyaura Cross-Coupling

For library synthesis in a drug discovery context, the Suzuki-Miyaura reaction offers unparalleled advantages:

  • Mild Reaction Conditions: The reaction typically proceeds under conditions that preserve sensitive functional groups elsewhere in the molecule.[9]

  • Vast Substrate Scope: An extensive and diverse array of aryl, heteroaryl, and alkyl boronic acids and esters are commercially available, providing immediate access to a wide chemical space.[10]

  • High Yields and Reliability: The reaction is well-understood and generally provides high yields, making it a dependable tool for both small-scale and large-scale synthesis.[9]

Overall Synthetic Workflow

The general strategy involves a two-step, sequential Suzuki-Miyaura coupling to install two different aryl moieties onto the triazole core. This allows for the creation of a "hinge-binding" element at one position and a "selectivity-determining" group at the other.

G A 3,5-Dibromo-1-ethyl- 1H-1,2,4-triazole C Intermediate: 3-Bromo-5-aryl-1-ethyl- 1H-1,2,4-triazole A->C Step 1: Mono-arylation (Suzuki Coupling) B Arylboronic Acid 1 Pd Catalyst, Base B->A E Final Product: 3,5-Diaryl-1-ethyl- 1H-1,2,4-triazole C->E Step 2: Di-arylation (Suzuki Coupling) D Arylboronic Acid 2 Pd Catalyst, Base D->C F Enzyme Inhibitor Library (SAR Exploration) E->F Biological Screening

Caption: High-level workflow for synthesizing a library of 3,5-disubstituted triazole enzyme inhibitors.

Detailed Experimental Protocols

These protocols describe the synthesis of a hypothetical kinase inhibitor, 3-(4-aminopyridin-3-yl)-5-(3-methoxyphenyl)-1-ethyl-1H-1,2,4-triazole .

Protocol 1: Synthesis of 3-Bromo-5-(3-methoxyphenyl)-1-ethyl-1H-1,2,4-triazole (Intermediate 1)

Rationale: This first Suzuki coupling selectively functionalizes one of the bromine positions. The choice of catalyst, base, and solvent system is critical for achieving high yield and selectivity. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound270.931.00 g3.69
3-Methoxyphenylboronic acid151.960.56 g3.69
Tetrakis(triphenylphosphine)palladium(0)1155.56213 mg0.18 (5 mol%)
Potassium Carbonate (K₂CO₃)138.211.53 g11.07
1,4-Dioxane-20 mL-
Water-5 mL-

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.69 mmol) and 3-methoxyphenylboronic acid (0.56 g, 3.69 mmol).

  • Degassing: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes. This step is crucial to remove oxygen, which can poison the palladium catalyst.

  • Reagent Addition: Under a positive pressure of argon, add potassium carbonate (1.53 g, 11.07 mmol) and tetrakis(triphenylphosphine)palladium(0) (213 mg, 0.18 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate solvent system.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the title compound as a white solid.

Expected Outcome: Yield: 75-85%. Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the successful mono-arylation.

Protocol 2: Synthesis of 3-(4-aminopyridin-3-yl)-5-(3-methoxyphenyl)-1-ethyl-1H-1,2,4-triazole (Final Product)

Rationale: The second Suzuki coupling introduces the hinge-binding motif (aminopyridine). The reaction conditions may require slight optimization as the electronic properties of the starting material have changed.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Intermediate 1297.141.00 g3.36
4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine220.080.82 g3.70
PdCl₂(dppf)-CH₂Cl₂ adduct816.64137 mg0.17 (5 mol%)
Cesium Carbonate (Cs₂CO₃)325.822.19 g6.72
1,4-Dioxane-20 mL-
Water-5 mL-

Step-by-Step Methodology:

  • Follow steps 1-4 as described in Protocol 1, using Intermediate 1 and the new boronic ester, catalyst, and base. PdCl₂(dppf) is often more effective for coupling with electron-rich heteroaryl boronic esters.

  • Reaction: Heat the mixture to 100 °C and stir for 16 hours. Monitor by TLC (1:1 Hexanes:Ethyl Acetate with 1% triethylamine).

  • Work-up and Purification: Follow steps 6-10 as described in Protocol 1. The final product is typically purified by column chromatography using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) added to the mobile phase to prevent the amine product from streaking on the silica gel.

Potential Target and Mechanism of Action

Kinase inhibitors often function by competing with ATP for binding in the enzyme's active site. The 1,2,4-triazole core, along with the aminopyridine moiety, is designed to form key hydrogen bonds with the "hinge region" of the kinase domain, a conserved backbone segment that connects the N- and C-lobes of the enzyme. The 3-methoxyphenyl group would then occupy a more variable, hydrophobic pocket, contributing to the inhibitor's potency and selectivity for the target kinase over other kinases in the human kinome.[1][3][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Synthesized Triazole Inhibitor Inhibitor->EGFR BLOCKS ATP Binding Site Ligand Growth Factor (e.g., EGF) Ligand->EGFR

Caption: Simplified EGFR signaling pathway, a common target for triazole-based kinase inhibitors.

Conclusion and Outlook

The this compound scaffold is a powerful platform for the synthesis of enzyme inhibitors. The robust and versatile Suzuki-Miyaura coupling protocols detailed herein provide a reliable pathway for generating extensive libraries of novel compounds. By systematically varying the aryl groups at the C3 and C5 positions, researchers can finely tune the pharmacological properties of these molecules to achieve high potency and selectivity. Future work should focus on expanding the library with diverse boronic acids, conducting thorough in vitro and in-cell biological evaluations, and performing co-crystallization studies to validate the binding mode and guide further lead optimization efforts.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.[Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central.[Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub.[Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate.[Link]

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate.[Link]

  • A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.[Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central.[Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate.[Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Johns Hopkins University Library.[Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.[Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. Royal Society of Chemistry.[Link]

  • synthesis of 1,2,4 triazole compounds. ISRES.[Link]

  • Synthesis of 1,2,4‐Triazole‐3,5‐diamines. ResearchGate.[Link]

  • Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. ResearchGate.[Link]

  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. PubMed Central.[Link]

  • New 1,2,4‐Triazole Scaffolds as Anticancer Agents: Synthesis, Biological Evaluation and Docking Studies. ResearchGate.[Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.[Link]

  • (PDF) New 1,3,4‐oxadiazoles linked with the 1,2,3‐triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. ResearchGate.[Link]

  • synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Semantic Scholar.[Link]

  • Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. PubMed.[Link]

  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed.[Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. National Institutes of Health.[Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. PubMed Central.[Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health.[Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Royal Society of Chemistry.[Link]

  • Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. ResearchGate.[Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][2][12]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. PubMed Central.[Link]

  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate.[Link]

Sources

Application Notes and Protocols for the Development of Bioactive Molecules from 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 3,5-dibromo-1-ethyl-1H-1,2,4-triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] The value of this heterocycle lies in its metabolic stability, its capacity to engage in hydrogen bonding, and its ability to serve as a rigid scaffold for the precise spatial orientation of various functional groups.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, This compound , as a versatile starting material for the synthesis of novel bioactive molecules. The two bromine atoms at the 3 and 5 positions serve as convenient handles for the introduction of diverse molecular fragments through modern cross-coupling methodologies, enabling the systematic exploration of chemical space and the optimization of pharmacological activity.

The strategic placement of an ethyl group at the N1 position enhances lipophilicity, which can favorably impact pharmacokinetic properties such as membrane permeability and metabolic stability. This guide will detail the synthesis of the starting material and provide robust protocols for its derivatization via Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds.[3][4] We will explore the synthesis of both antifungal and anticancer agents, complete with detailed experimental procedures, characterization data, and biological evaluation methodologies.

I. Synthesis of the Starting Material: this compound

The synthesis of this compound is a two-step process commencing with the regioselective alkylation of 1H-1,2,4-triazole, followed by bromination.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Bromination A 1H-1,2,4-triazole E 1-ethyl-1H-1,2,4-triazole A->E Reaction B Ethyl Iodide B->E C Potassium Carbonate (Base) C->E D Acetonitrile (Solvent) D->E F 1-ethyl-1H-1,2,4-triazole I This compound F->I Reaction G N-Bromosuccinimide (Brominating Agent) G->I H Sulfuric Acid (Catalyst) H->I

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 1-ethyl-1H-1,2,4-triazole

This protocol describes the regioselective N-alkylation of 1H-1,2,4-triazole to yield 1-ethyl-1H-1,2,4-triazole. The use of a polar aprotic solvent and a mild base favors the desired N1-alkylation.

Materials:

  • 1H-1,2,4-triazole

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazole (10.0 g, 145 mmol) and anhydrous acetonitrile (200 mL).

  • Add anhydrous potassium carbonate (40.1 g, 290 mmol).

  • Slowly add ethyl iodide (13.8 mL, 174 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-ethyl-1H-1,2,4-triazole as a pale yellow oil.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
1-ethyl-1H-1,2,4-triazoleC₄H₇N₃97.12Pale yellow oil~85-95
  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H), 7.95 (s, 1H), 4.20 (q, J = 7.3 Hz, 2H), 1.50 (t, J = 7.3 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.0, 143.5, 43.8, 14.7.

Protocol 2: Synthesis of this compound

This protocol details the electrophilic bromination of 1-ethyl-1H-1,2,4-triazole at the C3 and C5 positions.

Materials:

  • 1-ethyl-1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-ethyl-1H-1,2,4-triazole (5.0 g, 51.5 mmol) in concentrated sulfuric acid (50 mL) at 0°C (ice bath).

  • In a separate beaker, prepare a solution of N-bromosuccinimide (19.3 g, 108 mmol) in concentrated sulfuric acid (50 mL).

  • Slowly add the NBS solution to the triazole solution dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (100 mL) to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1 to 4:1) to afford this compound as a white solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
This compoundC₄H₅Br₂N₃254.92White solid~60-70
  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J = 7.3 Hz, 2H), 1.45 (t, J = 7.3 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.2, 138.9, 46.2, 14.1.

II. Development of Bioactive Molecules via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[5] The this compound scaffold is an excellent substrate for sequential or double Suzuki-Miyaura coupling reactions, allowing for the introduction of two different or identical aryl or heteroaryl groups.

General Workflow for Suzuki-Miyaura Cross-Coupling

G A This compound F 3,5-diaryl-1-ethyl-1H-1,2,4-triazole A->F Suzuki-Miyaura Coupling B Arylboronic Acid (2.2 eq.) B->F C Pd(PPh₃)₄ (Catalyst) C->F D K₂CO₃ (Base) D->F E Toluene/Ethanol/Water (Solvent System) E->F

Caption: General scheme for the synthesis of 3,5-diaryl-1-ethyl-1,2,4-triazoles.

Application Note 1: Synthesis of Potent Antifungal Agents

Background: Azole antifungals, such as fluconazole and voriconazole, are critical in treating fungal infections. The 1,2,4-triazole core is a key pharmacophore in these drugs. By introducing specific aryl moieties at the 3 and 5 positions of the 1-ethyl-1,2,4-triazole scaffold, novel antifungal agents with potentially improved efficacy and spectrum of activity can be developed.[6][7][8][9][10]

Target Molecule Example: 3,5-bis(2,4-difluorophenyl)-1-ethyl-1H-1,2,4-triazole. The 2,4-difluorophenyl group is a common feature in many potent azole antifungals.

Protocol 3: Synthesis of 3,5-bis(2,4-difluorophenyl)-1-ethyl-1H-1,2,4-triazole

Materials:

  • This compound

  • (2,4-Difluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask, add this compound (1.0 g, 3.92 mmol), (2,4-difluorophenyl)boronic acid (1.35 g, 8.62 mmol, 2.2 eq.), and potassium carbonate (1.63 g, 11.8 mmol, 3.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (20 mL), ethanol (10 mL), and deionized water (5 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol, 5 mol%).

  • Heat the reaction mixture to 90°C and stir under an inert atmosphere for 16 hours.

  • Cool the reaction to room temperature and add ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane:ethyl acetate gradient) to obtain the desired product as a white solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
3,5-bis(2,4-difluorophenyl)-1-ethyl-1H-1,2,4-triazoleC₁₈H₁₁F₄N₃361.30White solid~70-80
  • ¹H NMR (400 MHz, CDCl₃): δ 7.90-7.80 (m, 2H), 7.10-6.95 (m, 4H), 4.30 (q, J = 7.3 Hz, 2H), 1.55 (t, J = 7.3 Hz, 3H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -108.5 (m), -111.0 (m).

Biological Evaluation (Hypothetical Data Based on Literature):

The synthesized compounds can be evaluated for their in vitro antifungal activity against a panel of pathogenic fungi, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, using standard microbroth dilution methods to determine the Minimum Inhibitory Concentration (MIC).

CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
3,5-bis(2,4-difluorophenyl)-1-ethyl-1H-1,2,4-triazole0.1250.5
Fluconazole (Reference)1.0>64
Application Note 2: Synthesis of Novel Anticancer Agents

Background: The 1,2,4-triazole scaffold is also present in several anticancer drugs.[11][12][13] By strategically introducing aryl groups that can interact with specific biological targets, such as kinases or other enzymes involved in cell proliferation, novel and potent anticancer agents can be developed. Di-arylated 1,2,4-triazoles have shown promise as therapeutic agents against breast cancer.[14]

Target Molecule Example: 1-ethyl-3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole. The methoxy-substituted phenyl rings can enhance interactions with various biological targets and improve pharmacokinetic properties.

Protocol 4: Synthesis of 1-ethyl-3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole

Materials:

  • This compound

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Standard inert atmosphere glassware

Procedure:

  • In a Schlenk tube, combine this compound (0.5 g, 1.96 mmol), (4-methoxyphenyl)boronic acid (0.66 g, 4.31 mmol, 2.2 eq.), and potassium phosphate (1.25 g, 5.88 mmol, 3.0 eq.).

  • Add palladium(II) acetate (0.022 g, 0.098 mmol, 5 mol%) and SPhos (0.080 g, 0.196 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (15 mL) and deionized water (1.5 mL).

  • Seal the tube and heat the reaction mixture to 100°C for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate (40 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by silica gel column chromatography (hexane:ethyl acetate gradient) to yield the product as a white solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
1-ethyl-3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazoleC₁₉H₁₉N₃O₂321.38White solid~75-85
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 4H), 7.00 (d, J = 8.8 Hz, 4H), 4.25 (q, J = 7.2 Hz, 2H), 3.85 (s, 6H), 1.50 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.5, 155.0, 130.0, 123.0, 114.2, 55.4, 44.0, 14.5.

Biological Evaluation (Hypothetical Data Based on Literature):

The synthesized compounds can be screened for their in vitro anticancer activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using the MTT assay to determine the IC₅₀ values.

CompoundIC₅₀ (µM) vs. MCF-7 CellsIC₅₀ (µM) vs. A549 Cells
1-ethyl-3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole5.28.9
Doxorubicin (Reference)0.81.2

III. Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile starting material for the development of novel bioactive molecules. The protocols detailed herein provide a robust foundation for the synthesis of this key intermediate and its subsequent elaboration into potential antifungal and anticancer agents via the powerful Suzuki-Miyaura cross-coupling reaction. The modular nature of this synthetic approach allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the discovery of new therapeutic candidates. Future work could explore other cross-coupling methodologies, such as Buchwald-Hartwig amination or Sonogashira coupling, to further expand the chemical diversity accessible from this promising scaffold.

IV. References

  • Sharma, S., Gangal, S., Rauf, A., & Zahin, M. (2008). Synthesis, Antibacterial and Antifungal Activity of Some Novel 3,5‐Disubstituted‐1H‐1,2,4‐triazoles. Archiv Der Pharmazie, 341(11), 714–720. [Link]

  • ResearchGate. (2008). Synthesis, Antibacterial and Antifungal Activity of Some Novel 3,5-Disubstituted-1 H -1,2,4-triazoles. [Link]

  • PubMed. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Emerging Trends in 1, 2, 4 -Triazole as Antifungal Agents. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of 3,5-disubstituted phenyl imino-1,2,4-triazoles. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

  • PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. [Link]

  • ResearchGate. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]

  • ResearchGate. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

  • PMC. (n.d.). Synthesis and antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

  • PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. [Link]

  • Royal Society of Chemistry. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. [Link]

  • NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-dibromo-1-ethyl-1H-1,2,4-triazole is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for diverse downstream functionalization, making it a valuable intermediate for drug discovery and development professionals. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, with a focus on process safety, analytical quality control, and practical insights for successful scale-up.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route involves a two-step process commencing with the commercially available and inexpensive 1H-1,2,4-triazole. This strategy prioritizes regioselectivity and ease of purification, crucial aspects for large-scale production.

The overall synthetic workflow is depicted below:

Synthetic_Workflow 1H-1,2,4-triazole 1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole 1H-1,2,4-triazole->3,5-dibromo-1H-1,2,4-triazole Bromination This compound This compound 3,5-dibromo-1H-1,2,4-triazole->this compound Ethylation

Caption: High-level overview of the synthetic workflow.

This approach is advantageous as the initial symmetrical bromination of the triazole ring circumvents the formation of isomeric mixtures that can arise from the direct alkylation of 1H-1,2,4-triazole. The subsequent N-alkylation of the dibrominated intermediate is highly regioselective for the N1 position.

Part 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole (Intermediate)

This section details the protocol for the dibromination of 1H-1,2,4-triazole. This reaction is highly exothermic and involves the use of bromine, a corrosive and toxic reagent. Strict adherence to safety protocols is paramount.

Reaction Parameters
ParameterValue
Starting Material1H-1,2,4-triazole
ReagentsBromine, Sodium Hydroxide
SolventWater, Dichloromethane (DCM)
Temperature0-20 °C
Reaction TimeOvernight
Work-upAcidification, Filtration
Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge Reactants: To the flask, add 1H-1,2,4-triazole (1.0 eq), water, and dichloromethane. Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of sodium hydroxide in water and a solution of bromine in dichloromethane. Simultaneously and slowly, add both solutions dropwise to the stirred triazole mixture via separate dropping funnels. Maintain the internal temperature below 20 °C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, carefully add concentrated hydrochloric acid to the reaction mixture to acidify it. The product will precipitate as a solid.

  • Purification: Isolate the solid product by filtration, wash it thoroughly with water, and dry it under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole as a solid. The product can be further purified by recrystallization from a water-ethanol solution.[2]

Part 2: Scale-up Synthesis of this compound (Final Product)

This section outlines the N-alkylation of the dibrominated intermediate to yield the final product.

Reaction Parameters
ParameterValue
Starting Material3,5-dibromo-1H-1,2,4-triazole
ReagentsEthyl iodide (or other suitable ethylating agent), Potassium Carbonate
SolventAcetonitrile (MeCN)
Temperature40 °C
Reaction Time1-2 hours
Work-upFiltration, Solvent Evaporation
Experimental Protocol
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and thermometer, suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.05 eq) in acetonitrile.[3]

  • Reagent Addition: Heat the suspension to 40 °C. Add ethyl iodide (1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature at 40 °C and stir for 1-2 hours. Monitor the reaction for completion by TLC or HPLC.[3]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane or ethanol/water).

Process Safety and Hazard Analysis

The synthesis of this compound involves hazardous materials and exothermic reactions, necessitating a thorough safety assessment.

Key Hazards and Mitigation Strategies
  • Bromine: A highly corrosive, toxic, and oxidizing substance.[4][5]

    • Mitigation: Always handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[5] Have a bromine spill kit readily available, containing a neutralizing agent like sodium thiosulfate solution.[5]

  • Exothermic Reaction: The bromination reaction is highly exothermic.

    • Mitigation: Slow, controlled addition of reagents at low temperatures is critical to manage the reaction exotherm. Continuous monitoring of the internal temperature is essential.

  • Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive.

    • Mitigation: Handle with appropriate PPE and avoid direct contact.

A logical flow for ensuring process safety is outlined below:

Safety_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Emergency Emergency Response Review_SDS Review Safety Data Sheets (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Fume_Hood Work in a Fume Hood Don_PPE->Fume_Hood Controlled_Addition Controlled Reagent Addition & Temperature Monitoring Fume_Hood->Controlled_Addition Emergency_Procedures Know Emergency Procedures Fume_Hood->Emergency_Procedures Spill_Kit Have Spill Kit Ready Controlled_Addition->Spill_Kit

Caption: Logical flow of the quality control process.

Analytical Quality Control

Ensuring the purity and identity of the intermediate and final product is crucial. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Methods
TechniquePurpose
TLC/HPLC Monitor reaction progress and assess crude purity.
¹H and ¹³C NMR Confirm the chemical structure and identify isomeric impurities.
Mass Spectrometry (MS) Determine the molecular weight of the product.
Infrared (IR) Spectroscopy Identify key functional groups.[2]
Elemental Analysis Determine the elemental composition of the final product.
Expected Analytical Data for this compound
  • Molecular Formula: C₄H₅Br₂N₃

  • Molecular Weight: 254.91 g/mol [6]

  • ¹H NMR: Expected signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.5 ppm) and the absence of the N-H proton signal seen in the intermediate.

  • ¹³C NMR: Expected signals for the two carbons of the ethyl group and the two distinct carbons of the triazole ring.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 255 and 257, and [M+Na]⁺ peak at m/z 277 and 279, showing the characteristic isotopic pattern for two bromine atoms.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed experimental procedures, adhering to the stringent safety guidelines, and implementing the recommended analytical quality control measures, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic needs. The presented two-step strategy offers a reliable and regioselective route, making it suitable for both laboratory and pilot-plant scale production.

References

  • Brunner, F., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development. [Link]

  • Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. [Link]

  • Gujarat Alkalies and Chemicals Limited. (2021). Safety Data Sheet: Bromine. [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The information provided herein is based on established principles of heterocyclic chemistry and documented findings in the scientific literature.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary and most direct route to this molecule is the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with an ethylating agent. While seemingly straightforward, this reaction is often complicated by a lack of complete regioselectivity, leading to the formation of isomeric side products. This guide will provide in-depth answers to frequently asked questions and troubleshooting strategies to help you identify, minimize, and separate these impurities, ensuring the desired product's purity and yield.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, workup, and purification of this compound.

FAQ 1: My reaction produced a mixture of products. What are the most likely side products?

The most common side products in the ethylation of 3,5-dibromo-1H-1,2,4-triazole are its regioisomers. The 1,2,4-triazole ring has three nitrogen atoms that can potentially be alkylated: N1, N2, and N4. Therefore, in addition to your desired product, you have likely formed 3,5-dibromo-4-ethyl-4H-1,2,4-triazole and possibly 3,5-dibromo-2-ethyl-2H-1,2,4-triazole.

  • Causality: The formation of these isomers is due to the similar nucleophilicity of the nitrogen atoms in the triazole ring. The ratio of the isomers formed is dependent on several factors, including the reaction conditions (base, solvent, temperature) and the nature of the alkylating agent. For many 1,2,4-triazoles, alkylation at the N1 position is kinetically favored, but the formation of the N4- and N2-alkylated products is common.[1][2]

FAQ 2: How can I confirm the presence of regioisomeric side products in my crude product mixture?

The most effective method for identifying and quantifying the regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR).

  • ¹H NMR Spectroscopy: The chemical shifts of the ethyl group protons (the quartet of the -CH₂- group and the triplet of the -CH₃ group) will be different for each isomer due to the different electronic environments of the N1, N2, and N4 positions.

    • Expected ¹H NMR Spectral Characteristics:

      • 1-ethyl isomer (desired product): The -CH₂- quartet will have a specific chemical shift.

      • 4-ethyl isomer (side product): The -CH₂- quartet will be shifted upfield or downfield compared to the 1-ethyl isomer. The difference in chemical shift, though potentially small, is usually distinct enough for identification and integration to determine the isomeric ratio.

  • ¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons will also differ between the isomers, providing further confirmation of their identities.

Experimental Protocol: NMR Analysis of Isomeric Mixture

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • Identify the sets of ethyl group signals (quartet and triplet). The number of sets corresponds to the number of isomers present.

    • Integrate the peaks corresponding to each isomer in the ¹H NMR spectrum to determine their relative ratios.

    • Compare the observed chemical shifts to literature values for analogous compounds if available. For complex cases, 2D NMR techniques like HMBC and HSQC can help in unambiguously assigning the structures.[3]

FAQ 3: My product appears to be contaminated with a compound containing only one bromine atom. How is this possible?

This is likely due to a dehalogenation side reaction.

  • Causality: Under certain conditions, particularly with strong bases, prolonged reaction times, or the presence of reducing agents, one of the bromine atoms on the triazole ring can be replaced by a hydrogen atom. This would lead to the formation of 3-bromo-1-ethyl-1H-1,2,4-triazole or 5-bromo-1-ethyl-1H-1,2,4-triazole (which are tautomers). While the 1,2,4-triazole ring itself is generally stable, halogen substituents can be more reactive.[4]

Troubleshooting Dehalogenation:

  • Base Selection: Use a milder base (e.g., K₂CO₃ instead of NaH) if possible.

  • Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of potential reducing agents.

FAQ 4: How can I separate the desired this compound from its isomers?

Silica gel column chromatography is the most common and effective method for separating N-alkylated triazole regioisomers.

  • Principle: The different regioisomers will have slightly different polarities, leading to different affinities for the stationary phase (silica gel) and the mobile phase (eluent). This difference in polarity allows for their separation. The 1- and 4-alkylated isomers of 1,2,4-triazoles are generally separable by this method.[1]

Experimental Protocol: Chromatographic Separation

  • TLC Analysis: First, perform thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The goal is to find a solvent system that gives good separation between the spots corresponding to the different isomers (different Rf values).

  • Column Chromatography:

    • Pack a column with silica gel.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the optimized solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which fractions contain the pure desired product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

FAQ 5: I have an unexpected peak in my mass spectrum. Could my starting material or product be unstable?

While 1,2,4-triazoles are generally stable, degradation can occur under harsh conditions.

  • Hydrolysis: Although less common, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis of the triazole ring. However, the stability of the 1,2,4-triazole core makes this a less probable side reaction under typical alkylation conditions.

  • Starting Material Purity: Ensure the purity of your starting 3,5-dibromo-1H-1,2,4-triazole. Impurities from its synthesis (e.g., from a Sandmeyer reaction on 3,5-diamino-1,2,4-triazole) could be carried over and lead to unexpected side products.

Troubleshooting Stability Issues:

  • Control Reaction Conditions: Avoid extreme pH and high temperatures during the reaction and workup.

  • Purity of Starting Materials: Use purified starting materials. If you are synthesizing the 3,5-dibromo-1H-1,2,4-triazole yourself, ensure it is thoroughly purified before the ethylation step.

Visualization of Key Processes

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of the major regioisomeric side product.

Synthesis_Pathway SM 3,5-dibromo-1H-1,2,4-triazole + Ethylating Agent Base Base SM->Base Deprotonation Mixture Crude Product Mixture Base->Mixture Alkylation Product This compound (Desired Product) SideProduct 3,5-dibromo-4-ethyl-4H-1,2,4-triazole (Regioisomeric Side Product) Mixture->Product Purification (Chromatography) Mixture->SideProduct Impurity Troubleshooting_Workflow Start Synthesis of this compound Analysis Analyze Crude Product (TLC, NMR, MS) Start->Analysis Impure Impure Product Detected Analysis->Impure Isomers Regioisomers Identified (NMR) Impure->Isomers Yes Other Other Impurities Impure->Other No Optimize Optimize Reaction Conditions (Base, Solvent, Temp.) Isomers->Optimize Purify Purify by Column Chromatography Isomers->Purify Dehalogenation Dehalogenated Product Identified (MS) Dehalogenation->Optimize Check Starting Material Purity Check Starting Material Purity Other->Check Starting Material Purity Optimize->Start Characterize Characterize Pure Product Purify->Characterize Success Pure Product Obtained Characterize->Success

Caption: A systematic workflow for troubleshooting the synthesis.

Summary of Potential Side Products

Side Product NameChemical StructureFormation MechanismIdentification MethodMitigation/Removal
3,5-dibromo-4-ethyl-4H-1,2,4-triazoleC₄H₅Br₂N₃Lack of regioselectivity during N-alkylation¹H and ¹³C NMROptimize reaction conditions (base, solvent); Separation by column chromatography
3,5-dibromo-2-ethyl-2H-1,2,4-triazoleC₄H₅Br₂N₃Lack of regioselectivity during N-alkylation (less common)¹H and ¹³C NMROptimize reaction conditions; Separation by column chromatography
3-bromo-1-ethyl-1H-1,2,4-triazoleC₄H₆BrN₃Reductive dehalogenationMass Spectrometry, NMRUse milder base, shorter reaction time, inert atmosphere

References

  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 41(8), 1297-1301. Available from: [Link]

  • El-Sayed, N. N. E. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 21. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules, 30(8), 3465. Available from: [Link]

  • DeWeerd, K. A., Mandelco, L., Tanner, R. S., Woese, C. R., & Suflita, J. M. (1990). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 56(10), 2979-2985. Available from: [Link]

  • Is it possible that 1,2,4-triazoles get hydrolyzed in such strong acidic media? (2018). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important synthetic intermediate. We will delve into common experimental challenges, provide evidence-based solutions, and offer a detailed, optimized protocol. Our guidance is grounded in established chemical principles and process development insights to ensure you can achieve reliable and scalable results.

The primary challenge in this synthesis is not the formation of the C-N bond itself, but controlling the regioselectivity of the ethylation reaction. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), all of which are potential sites for alkylation. This often leads to the formation of a mixture of isomers, significantly depressing the yield of the desired N1-ethyl product and complicating downstream purification.[1][2][3] This guide will focus on strategies to mitigate this issue and troubleshoot other potential hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Part 1: Troubleshooting Common Issues

Question: My reaction has gone to completion according to TLC, but my isolated yield of the desired N1-isomer is very low (<30%). What is the likely cause?

Answer: This is the most common issue and almost always points to a lack of regioselectivity. If your starting material is fully consumed but the yield is low, it means the ethylating agent has reacted with the other nitrogen atoms (N2 and N4) on the triazole ring, producing a mixture of isomers.

  • Causality: The N1 and N2 positions of the 1,2,4-triazole anion have similar nucleophilicity, and the N4 position is also reactive, though often to a lesser extent.[1][4] Without careful control of reaction conditions, you will invariably form a product mixture that is difficult to separate, leading to significant yield loss during purification.[2]

  • Immediate Action:

    • Analyze the Crude Product: Before purification, acquire a ¹H NMR spectrum of your crude reaction mixture. The presence of multiple sets of signals for the ethyl group (quartets and triplets) and distinct aromatic protons will confirm the presence of isomers.

    • Review Your Conditions: Compare your reaction conditions (base, solvent, temperature) against the optimized protocol in this guide. The choice of base and solvent is the single most critical factor in controlling this outcome.

Question: I am seeing a complex mixture of spots on my TLC plate that are difficult to separate by column chromatography. How can I improve purification?

Answer: While optimizing the reaction to favor a single isomer is the best strategy, improving purification is also key.

  • Causality: The various N-ethyl isomers of 3,5-dibromo-1,2,4-triazole have very similar polarities, making them co-elute in many standard solvent systems.

  • Recommended Actions:

    • Recrystallization: The desired N1-isomer is often a crystalline solid.[1] Attempting recrystallization from a suitable solvent system (e.g., heptane, ethanol/water) can be a highly effective method to isolate the major isomer in high purity, especially on a larger scale.

    • Chromatography Optimization: If chromatography is necessary, use a shallow solvent gradient and consider different stationary phases. Sometimes, switching from standard silica gel to a different phase like alumina or a bonded phase can alter selectivity.

    • Preventive Strategy: The most effective "purification" technique is to avoid forming the isomers in the first place. Focus your efforts on optimizing the reaction's regioselectivity.

Question: My reaction is sluggish or stalls, with significant starting material remaining after the recommended reaction time. What should I do?

Answer: This indicates an issue with either the reagents or the reaction conditions preventing efficient nucleophilic substitution.

  • Potential Causes & Solutions:

    • Inefficient Deprotonation: The base may be old, hydrated, or of insufficient strength or quantity. Ensure you use an anhydrous base (e.g., freshly ground K₂CO₃) and at least a slight molar excess (e.g., 1.05-1.1 equivalents).[1]

    • Poor Reagent Quality: The 3,5-dibromo-1H-1,2,4-triazole may contain acidic impurities, consuming the base. The ethylating agent (e.g., ethyl bromide) may have degraded. Use reagents from a reliable source and verify their purity.

    • Insufficient Temperature: While higher temperatures can sometimes reduce regioselectivity, the reaction needs enough thermal energy to proceed at a reasonable rate. A moderate temperature of 40-50°C is often a good starting point.[1]

    • Solvent Issues: Ensure you are using an appropriate anhydrous, polar aprotic solvent like acetonitrile (MeCN) or DMF.[5] Protic solvents (like ethanol) can interfere with the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity so critical in the N-alkylation of 1,2,4-triazoles?

The 1,2,4-triazole anion, formed after deprotonation by a base, is an ambident nucleophile with three potential sites of attack for an electrophile (the ethylating agent). The distribution of the negative charge across the N1, N2, and N4 atoms makes all three positions susceptible to alkylation. The formation of multiple isomers is problematic because they often have similar physical properties, making separation difficult and costly, which directly lowers the effective yield of the desired product.[3][6]

Q2: What is the recommended base for the ethylation of 3,5-dibromo-1H-1,2,4-triazole and why?

A moderately weak, heterogeneous base like potassium carbonate (K₂CO₃) is highly recommended.[1][7]

  • Mechanism of Action: K₂CO₃ is strong enough to deprotonate the acidic N-H of the triazole but is not soluble in common organic solvents like acetonitrile. This creates a solid-liquid phase reaction. It is believed that the alkylation may occur on the surface of the K₂CO₃, which can sterically favor attack at the less hindered N1 position. In contrast, strong, soluble bases like sodium hydride (NaH) or DBU can lead to a more random distribution of isomers.[3]

Q3: How does the choice of solvent impact the yield and selectivity?

Polar aprotic solvents are the best choice. Acetonitrile (MeCN) is often ideal.[1]

  • Function: These solvents can effectively dissolve the starting triazole and the ethylating agent. They also solvate the potassium cation (from the base), which helps to free the triazole anion for reaction. They do not contain acidic protons, which would otherwise protonate the triazole anion and inhibit the reaction. DMF is also effective but can be harder to remove during workup.[5]

Q4: Which ethylating agent is preferred: ethyl iodide, ethyl bromide, or diethyl sulfate?

Ethyl bromide or ethyl iodide are both excellent choices. Ethyl iodide is more reactive than ethyl bromide, which may allow for lower reaction temperatures or shorter reaction times. However, ethyl bromide is often more cost-effective and perfectly suitable for this transformation.[1] Diethyl sulfate is also a potent ethylating agent but is more toxic and requires more careful handling.

Q5: What are the best analytical techniques to monitor this reaction and confirm the product's identity?

A combination of techniques is essential for accurate analysis.[6][8]

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to track the disappearance of the more polar 3,5-dibromo-1H-1,2,4-triazole starting material.

  • Isomer Identification: ¹H and ¹³C NMR spectroscopy are definitive. The N1, N2, and N4 isomers will have distinct chemical shifts for the ethyl group's -CH₂- and -CH₃ protons and carbons, as well as for the triazole ring carbons.

  • Mass Spectrometry (MS): Confirms that the product has the correct molecular weight for the addition of an ethyl group.

Process Optimization & Data

The key to a high-yield synthesis is the careful selection of the base and solvent combination. The following table summarizes expected outcomes based on common choices.

BaseSolventTypical N1:N2/N4 RatioExpected Yield of N1-IsomerRationale & Comments
K₂CO₃ Acetonitrile (MeCN) Highly Selective (>95:5) High (70-85%) Recommended. Heterogeneous conditions favor N1 attack. MeCN is an excellent polar aprotic solvent that is relatively easy to remove.[1]
K₂CO₃DMFHighly SelectiveHigh (70-80%)Excellent alternative to MeCN. DMF's higher boiling point can be useful, but it is more difficult to remove during workup.[7]
NaHTHF / DMFPoor SelectivityLow (<40%)Strong, homogeneous base leads to a mixture of isomers. More difficult to handle safely on a large scale.
DBUTHF / DCMModerate to Poor SelectivityModerate to LowStrong organic base. While useful in some triazole alkylations, it generally provides lower N1 selectivity compared to K₂CO₃ for this substrate.[3]

Visualizing the Process

Troubleshooting Workflow

The following diagram provides a logical path for diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow start Problem: Low Isolated Yield check_crude Analyze Crude Product (TLC, ¹H NMR) start->check_crude incomplete_rxn Issue: Incomplete Reaction check_crude->incomplete_rxn  Starting Material  Remains isomer_mix Issue: Mixture of Isomers check_crude->isomer_mix  Multiple Products  Detected purification Issue: Difficult Purification check_crude->purification  Product is Impure solve_incomplete Solutions: • Check Base Quality/Amount • Verify Reagent Purity • Increase Temperature Moderately • Ensure Anhydrous Solvent incomplete_rxn->solve_incomplete solve_isomers Solutions: • Use K₂CO₃ in MeCN/DMF • Avoid Strong/Soluble Bases • Control Temperature (40-50°C) isomer_mix->solve_isomers solve_purification Solutions: • Attempt Recrystallization • Optimize Chromatography (Shallow Gradient) • Focus on Reaction Selectivity purification->solve_purification

Caption: A troubleshooting flowchart for low yield issues.

Reaction Pathway: Ethylation and Isomer Formation

This diagram illustrates the desired reaction and the potential isomeric byproducts that reduce the yield.

ReactionPathway cluster_reactants Reactants start_mat 3,5-dibromo-1H-1,2,4-triazole product_n1 Desired Product (N1-isomer) This compound start_mat->product_n1 N1 Alkylation (Favored) product_n2 N2-isomer start_mat->product_n2 N2 Alkylation (Side Reaction) product_n4 N4-isomer start_mat->product_n4 N4 Alkylation (Side Reaction)

Caption: N-alkylation of the triazole ring showing all possible isomers.

Optimized Experimental Protocol

This protocol is based on a scalable, high-selectivity approach adapted from process chemistry literature.[1]

Reagents & Materials:

  • 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.05 equiv)

  • Ethyl Bromide (EtBr) (1.05 equiv)

  • Acetonitrile (MeCN), anhydrous grade

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Heptane

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) and potassium carbonate (1.05 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 4 volumes relative to the starting triazole, e.g., for 10 g of triazole, use 40 mL of MeCN).

  • Heating: Begin stirring the suspension and heat the mixture to an internal temperature of 40-45°C.

  • Addition of Ethylating Agent: Slowly add ethyl bromide (1.05 equiv) to the suspension over 30-60 minutes using a syringe pump. A slight exotherm may be observed. Maintain the internal temperature below 50°C.

  • Reaction Monitoring (IPC): Stir the reaction mixture at 40-45°C for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 30% EtOAc/Hexanes), checking for the complete consumption of the starting triazole.

  • Workup - Salt Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile (1-2 volumes).

  • Workup - Solvent Removal: Combine the filtrate and washes. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting crude oil/solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified by recrystallization from a solvent like heptane to afford this compound as a white to off-white crystalline solid. If necessary, perform column chromatography on silica gel.

References

  • Huisgen, R., Szeimies, G., & Moebius, L. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. American Chemical Society. Available at: [Link]

  • ACS Publications. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available at: [Link]

Sources

Decomposition pathways of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-dibromo-1-ethyl-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this halogenated heterocyclic compound. This guide provides in-depth, experience-driven answers to common experimental challenges, focusing on the decomposition pathways that can arise under various reaction conditions.

Introduction: Understanding the Stability of this compound

The 1,2,4-triazole ring is a robust aromatic heterocycle, known for its general stability under a range of chemical conditions, which is a primary reason for its prevalence in pharmaceuticals.[1][2][3] However, the synthetic utility of this compound lies in the reactivity of its two bromine substituents. These positions are susceptible to various transformations, including nucleophilic substitution, but they also represent potential sites of degradation if reaction conditions are not carefully controlled. The C-Br bonds, while relatively stable, can be cleaved under thermal, photolytic, or aggressive chemical stress, leading to undesired side products and reduced yields. This guide will help you identify, troubleshoot, and prevent common decomposition pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction is turning dark brown/black upon heating, and I'm seeing a complex mixture of products. What is causing this thermal decomposition?

Answer: This is a classic sign of thermal decomposition. While the 1,2,4-triazole core is thermally stable to a degree, high temperatures (>200-250 °C) can induce decomposition, a process often exacerbated in brominated compounds.[4][5][6] The energy input can become sufficient to initiate homolytic cleavage of the C-Br bonds, generating bromine radicals and a triazolyl radical. These highly reactive species can then trigger a cascade of unpredictable side reactions, including polymerization, leading to the characteristic dark, tar-like appearance of the reaction mixture.

Underlying Causality: The decomposition of brominated flame retardants, a related class of compounds, often occurs at temperatures between 280-900°C and proceeds via radical pathways.[4] In a laboratory setting, even lower temperatures, especially during prolonged reflux or when using high-boiling point solvents, can initiate these pathways. The generated bromine radicals are potent inhibitors of complete combustion but in a solution phase, they can abstract hydrogen atoms or react with other components, leading to a complex product profile.[4][7]

Troubleshooting Protocol:

  • Re-evaluate Reaction Temperature: Determine the minimum temperature required for your desired transformation. Consider running a temperature screen (e.g., 60 °C, 80 °C, 100 °C) while monitoring the reaction by TLC or LC-MS.

  • Solvent Choice: If possible, switch to a lower-boiling point solvent to limit the maximum temperature of the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can participate in and accelerate radical-mediated decomposition pathways, especially at elevated temperatures.[6]

  • Reaction Time: Minimize the reaction time. Run time-course experiments to find the point of maximum product formation before significant degradation occurs.

Question 2: I'm performing a reaction in a strong base (e.g., NaOH, KOH) and my starting material is being consumed, but I'm not getting my expected product. What is happening?

Answer: You are likely observing a competing nucleophilic aromatic substitution (SNAr) or hydrolysis reaction. The two bromine atoms on the electron-deficient 1,2,4-triazole ring make the carbon atoms at positions 3 and 5 electrophilic and thus susceptible to attack by strong nucleophiles like hydroxide ions.[1] This will substitute one or both bromine atoms with hydroxyl groups, forming mono- and di-hydroxy-1-ethyl-1,2,4-triazole derivatives.

Underlying Causality: The 1,2,4-triazole ring is π-deficient due to the presence of three electronegative nitrogen atoms.[1] This electronic feature facilitates nucleophilic attack on the ring carbons. Halogens are good leaving groups, making the 3 and 5 positions prime targets for substitution. In the presence of a strong aqueous base, the hydroxide ion (OH⁻) acts as the nucleophile, displacing the bromide ion (Br⁻).

Troubleshooting Workflow:

G cluster_0 Recommended Actions start Strong Base (e.g., NaOH) Causes Product Loss q1 Is an anhydrous base an option? start->q1 a1 Use a non-nucleophilic, hindered organic base (e.g., DBU, DIPEA). q1->a1  Yes a2 Use a weaker inorganic base (e.g., K2CO3, Cs2CO3) in an anhydrous solvent. q1->a2  Yes a3 If water is required, use a biphasic system with a phase-transfer catalyst. q1->a3  No a4 Lower the reaction temperature to reduce the rate of hydrolysis. q1->a4  No end_node Reduced Hydrolysis & Improved Yield a1->end_node a2->end_node a3->end_node a4->end_node

Caption: Troubleshooting workflow for base-induced decomposition.

Experimental Protocol: Monitoring Hydrolysis by LC-MS

  • Sample Preparation: At regular intervals (e.g., T=0, 1h, 4h, 24h), withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) to stop the reaction.

  • Analysis: Analyze the quenched sample by LC-MS.

  • Data Interpretation: Monitor for the disappearance of your starting material (m/z corresponding to C₄H₅Br₂N₃) and the appearance of new peaks corresponding to the mono-hydrolyzed (m/z for C₄H₆BrN₃O) and di-hydrolyzed (m/z for C₄H₇N₃O₂) products.

Question 3: My reaction seems to be stalling or decomposing when left exposed to laboratory light. Is this compound light-sensitive?

Answer: Yes, triazole derivatives can be susceptible to photolytic decomposition.[8][9] Exposure to high-energy light, particularly in the UV spectrum, can induce photochemical reactions. This often involves the cleavage of the triazole ring itself, leading to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates like carbenes or 1,3-diradicals.[8] These intermediates can then react non-selectively with other molecules in the solution or rearrange, leading to a variety of unexpected byproducts and potential polymerization.

Underlying Causality: The aromatic system of the triazole absorbs UV light, promoting it to an excited state. From this state, it can undergo fragmentation. The loss of a stable molecule like N₂ is a strong thermodynamic driving force for this decomposition pathway.[10] While this is a known pathway for many triazoles, the specific photoproducts for this compound are not extensively documented, meaning you could be generating novel, uncharacterized species.

Preventative Measures:

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware to exclude light.

  • Work-up Conditions: Avoid exposing the reaction mixture or purified product to direct sunlight during work-up and purification (e.g., on a rotovap or during column chromatography).

  • Storage: Store the compound in a dark, cool, and dry place. Amber vials are highly recommended.

Question 4: I'm trying to perform a nucleophilic substitution with a soft nucleophile (e.g., a thiol), but the reaction is slow and I'm getting low yields. What's going wrong?

Answer: While the C-Br bonds are susceptible to nucleophilic attack, the reaction kinetics can be slow, especially with less reactive nucleophiles. Several factors could be at play: poor solubility, insufficient activation of the substrate, or a reaction temperature that is too low. Simply increasing the temperature may not be the answer, as it could trigger thermal decomposition (see FAQ 1).

Underlying Causality: Nucleophilic substitution on the 1,2,4-triazole ring is possible but requires overcoming an activation energy barrier.[1][11] The efficiency of the reaction depends on the nucleophilicity of the incoming group, the stability of the bromide leaving group, and the solvent environment. For softer, less reactive nucleophiles, more forcing conditions or catalytic activation may be necessary.

Optimization Strategies:

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents can help dissolve the nucleophile's salt form and solvate the cation without interfering with the nucleophile itself, thereby increasing its effective reactivity.

  • Base Selection: Ensure you are using an appropriate base to deprotonate your nucleophile without causing hydrolysis of the starting material. Anhydrous potassium or cesium carbonate is often a good choice.

  • Catalysis: For certain cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a transition metal catalyst (e.g., Palladium or Copper) is required to facilitate the substitution. Copper catalysis, in particular, has been used effectively for synthesizing substituted 1,2,4-triazoles.[2][12]

  • Microwave Irradiation: Consider using a microwave reactor. This can often accelerate slow reactions by efficiently heating the polar solvent, allowing for shorter reaction times and potentially reducing the formation of thermal degradation byproducts.[13]

Summary of Decomposition Pathways
PathwayTriggering ConditionsKey Intermediates / ByproductsPrevention Strategy
Thermal Decomposition High Temperatures (>200 °C), prolonged heatingBromine radicals, triazolyl radicals, polymeric tarsLower reaction temperature, use inert atmosphere, minimize reaction time
Hydrolysis / Nucleophilic Attack Strong aqueous acids or bases (e.g., NaOH, HCl)Hydroxylated triazoles, other substituted triazolesUse non-nucleophilic organic bases (DBU, DIPEA) or weaker inorganic bases (K₂CO₃) in anhydrous solvents
Photolytic Decomposition Exposure to UV or high-energy visible lightN₂, carbenes, diradicals, rearrangement productsProtect reaction from light using foil or amber glassware
Reductive Debromination Strong reducing agents (e.g., H₂, Pd/C), certain metalsMono-bromo or fully de-brominated 1-ethyl-1,2,4-triazoleChoose selective reagents; avoid harsh reductive conditions unless debromination is the goal
General Analytical Workflow for Identifying Unknown Byproducts

Caption: A standard workflow for byproduct characterization.

References
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Burgess, E. M., & Carithers, R. (1968). Photochemical Decomposition of 1H-1,2,3-Triazole Derivatives. Journal of the American Chemical Society.
  • Kaur, R., et al. (2022).
  • Lippert, T., et al. (1995). Photolysis, thermolysis, and protolytic decomposition of a triazene polymer in solution. Macromolecular Chemistry and Physics.
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. ISRES Publishing.
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Various Authors. (2018). Stability of 1,2,4-triazoles? ResearchGate. [Link]

  • Reva, I., et al. (2015).
  • Watanabe, N., et al. (2005). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
  • Rackwitz, J., et al. (2014). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. The Journal of Chemical Physics.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. BenchChem.
  • Ghamghami, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules.
  • Al-blewi, F. F., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Tropical Journal of Pharmaceutical Research.
  • Olender, E., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • BenchChem. (n.d.). 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole. BenchChem.
  • Franzen, R. (2005). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Tetrahedron.
  • Gevorgyan, A., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. Chemistry of Heterocyclic Compounds.
  • Wong, F. F., et al. (2011). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. Tetrahedron.
  • Liu, L.-L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
  • Das, D., et al. (2021).
  • Guseinov, F. I., et al. (2018). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. Russian Chemical Bulletin.
  • Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. Journal of the Chemical Society, Perkin Transactions 1.
  • Various Authors. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole?
  • PubChem. (2026). 3,5-Dibromo-1-ethenyl-1,2,4-triazole. PubChem. [Link]

  • SavitaPall.com. (n.d.). Lab: Hydrolysis of Organic Halogen Compounds. SavitaPall.com.
  • Fisher Scientific. (n.d.). 3,5-Dibromo-1H-1,2,4-triazole, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole. PubChem. [Link]

  • PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. PubChem. [Link]

  • Ambeed.com. (n.d.). Hydrolysis of Haloalkanes. Ambeed.com.
  • Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Save My Exams.

Sources

Technical Support Center: Troubleshooting Column Chromatography of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of these versatile heterocyclic compounds. The following content, presented in a direct question-and-answer format, addresses common issues, explains the underlying chemical principles, and provides actionable, field-proven solutions to streamline your purification workflows.

Section 1: Poor Separation and Peak Quality Issues

This section addresses the most frequent challenges in achieving baseline separation and obtaining sharp, symmetrical peaks for your triazole products.

Question 1: Why is my triazole product streaking or tailing on the silica gel column?

Answer:

Peak tailing or streaking is a common and frustrating issue when purifying polar compounds like many triazole derivatives on silica gel.[1][2] This phenomenon typically arises from undesirable secondary interactions between the analyte and the stationary phase.[2][3]

Potential Causes & The Science Behind Them:

  • Strong Analyte-Silica Interactions: The surface of silica gel is covered with acidic silanol groups (Si-OH).[4][5] The nitrogen atoms in the triazole ring are basic and can engage in strong, non-ideal interactions (e.g., hydrogen bonding) with these silanol groups.[2] This causes a portion of the analyte molecules to "stick" to the column, eluting slowly and creating a "tail."[3][6]

  • Residual Copper Catalyst Chelation: If your triazole was synthesized via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, residual copper ions can be a major culprit. Copper ions can chelate with both the triazole product and the silica surface, leading to severe streaking and poor recovery.[7][8]

  • Column Overload: Applying too much sample for the amount of silica gel used can saturate the stationary phase, leading to broadened and tailing peaks.[3][9]

  • Inappropriate Sample Loading: Dissolving the sample in a solvent that is significantly stronger (more polar) than the mobile phase can cause the sample band to spread at the top of the column before separation begins, resulting in poor peak shape.[3][10]

Solutions & Protocols:

  • Mobile Phase Modification (The Quick Fix): The most effective first step is often to modify your eluent to disrupt these secondary interactions.

    • For Basic Triazoles: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[7][9] A common starting point is 0.1-1% TEA in your ethyl acetate/hexane or dichloromethane/methanol solvent system. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your triazole product.[9]

    • For Acidic Triazoles: If your triazole derivative contains an acidic functional group (e.g., a carboxylic acid), adding a small amount of acetic acid (AcOH) or formic acid (FA) (0.1-1%) can improve peak shape by ensuring the analyte remains in a single protonation state.[9]

  • Pre-Treat the Crude Product to Remove Copper: Before chromatography, it is critical to remove residual copper.

    • Protocol: Aqueous EDTA or Ammonia Wash:

      • Dissolve your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer one to three times with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA).[11][12] The aqueous layer will often turn blue as it complexes with the copper.[11]

      • Separate the layers and wash the organic layer with brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This copper-free material should behave much better on the column.

  • Optimize Sample Loading:

    • Dry Loading: If your compound is poorly soluble in the starting mobile phase, use the dry loading technique.[10] Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel (typically 5-10 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10] This ensures the sample is introduced as a very narrow, uniform band.

Expert Tip: Always develop your solvent system using Thin-Layer Chromatography (TLC) first. An ideal Rf value for the target compound is between 0.25 and 0.35 to ensure good separation on the column.[7][13] If streaking is observed on the TLC plate, test mobile phase modifiers directly on the plate before committing to the column.[14]

Question 2: My triazole product and a key impurity are co-eluting. How can I improve the separation (resolution)?

Answer:

Achieving separation between compounds with similar polarities, such as regioisomers or closely related byproducts, requires careful optimization of the chromatographic conditions.[15]

Potential Causes & The Science Behind Them:

  • Suboptimal Mobile Phase Polarity: The chosen solvent system may not have the right selectivity for your specific compounds. The overall polarity might be correct to move the compounds off the baseline, but the specific interactions are not different enough to resolve them.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front, causing bands to widen and merge.[3][9]

  • Using Isocratic vs. Gradient Elution: For complex mixtures, running a single-solvent mixture (isocratic) may not provide enough resolving power across the entire polarity range of the sample.

Solutions & Protocols:

  • Systematically Optimize the Mobile Phase:

    • Change Solvent Selectivity: Instead of just increasing the percentage of the polar solvent, try changing the solvents themselves. The "selectivity triangle" is a key concept here. Solvents are grouped by their primary intermolecular forces: hydrogen-bond donors/acceptors (e.g., alcohols, ethyl acetate), dipole-dipole interactions (e.g., dichloromethane, acetonitrile), and dispersion forces (e.g., hexane, toluene). If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a dichloromethane/methanol system to exploit different interaction mechanisms.[13]

    • The "10% Rule" for TLC: A good way to find a better solvent system is to find a solvent that moves your product to an Rf of ~0.5. Then, create a mobile phase with 90% of a non-polar solvent (like hexane) and 10% of that new solvent. This often provides a good starting point for column separation.

  • Employ Gradient Elution:

    • Start with a low-polarity mobile phase to elute non-polar impurities.

    • Gradually and systematically increase the percentage of the polar solvent over the course of the separation. This sharpens the peaks of later-eluting compounds and can often resolve components that co-elute under isocratic conditions.[2]

  • Improve Column Packing Technique:

    • Protocol: Slurry Packing:

      • Add the required amount of silica gel to a beaker.

      • Add your initial, least polar mobile phase solvent and stir to create a uniform slurry that is free of air bubbles. It should have the consistency of a thin milkshake.

      • Pour the slurry into your column in a single, continuous motion.

      • Use a gentle stream of air or pump pressure to help the silica pack down into a stable, uniform bed. Ensure the solvent level never drops below the top of the silica bed.

Troubleshooting Workflow for Poor Separation

Below is a decision tree to guide you through troubleshooting poor separation issues.

G start Problem: Poor Separation / Co-elution check_tlc Does TLC show good separation (ΔRf > 0.1)? start->check_tlc packing Issue is likely mechanical. Check column packing. Is the bed uniform and stable? check_tlc->packing Yes optimize_solvent Issue is chemical. Optimize mobile phase. check_tlc->optimize_solvent No overload Consider column overload or improper sample loading. Use dry loading. packing->overload Yes repack Repack column using slurry method. packing->repack No change_ratio Adjust solvent ratio (e.g., 20% EtOAc -> 15% EtOAc). optimize_solvent->change_ratio change_solvent Change solvent system (e.g., EtOAc/Hex -> DCM/MeOH) to alter selectivity. change_ratio->change_solvent use_gradient Implement a solvent gradient. change_solvent->use_gradient

Caption: A decision tree for troubleshooting poor chromatographic separation.

Section 2: Yield, Recovery, and Catalyst Removal

This section focuses on ensuring you can effectively remove synthesis byproducts and recover your purified triazole with high yield.

Question 3: I've run my column, but my product yield is very low or I can't find my product at all.

Answer:

Low or no recovery of the product is a serious issue that can often be traced back to compound instability or irreversible binding to the stationary phase.

Potential Causes & The Science Behind Them:

  • Compound Decomposition on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds.[2][16] Some molecules are simply not stable to prolonged contact with silica.

  • Irreversible Adsorption: Highly polar compounds can bind so strongly to the silica gel that they fail to elute even with very polar mobile phases like 100% methanol.[2]

  • Product is Too Non-Polar or Too Polar: If the initial TLC analysis was misleading, your product may have either eluted in the solvent front with non-polar impurities or remained stuck at the baseline.[2]

Solutions & Protocols:

  • Assess Stability with 2D TLC: Before running a large-scale column, check if your compound is stable on silica.

    • Protocol: 2D TLC Stability Test:

      • Spot your crude mixture in one corner of a square TLC plate.[16]

      • Run the plate in a suitable solvent system as you normally would.

      • Remove the plate and let it dry completely.

      • Rotate the plate 90 degrees and run it again in the same solvent system.

      • Analysis: Stable compounds will appear on the diagonal line. Any spots that appear off-diagonal represent degradation products that formed during contact with the silica.[16] If significant degradation is observed, standard silica gel chromatography is not a suitable method.

  • Change the Stationary Phase: If your compound is unstable or irreversibly adsorbed on silica, you must change the purification strategy.

    • Alumina: For compounds sensitive to acidic conditions, basic or neutral alumina can be an excellent alternative.[1]

    • Reverse-Phase (C18) Silica: For very polar triazoles that won't elute from normal-phase silica, reverse-phase chromatography is the method of choice.[1][7] Here, the stationary phase is non-polar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

  • Systematic Fraction Analysis: If you suspect your product eluted unexpectedly, take a small aliquot from every fraction, combine them (e.g., fractions 1-5, 6-10, etc.), concentrate them, and analyze by TLC or LC-MS to locate your product.[2]

Question 4: My purified triazole is still contaminated with copper, even after chromatography. How can I remove it?

Answer:

Copper contamination is a persistent issue in CuAAC reactions because the triazole product itself can act as a ligand for copper ions, making it difficult to separate.[8] Standard chromatography is often insufficient to remove the last traces of the metal.

Solutions & Protocols:

  • Pre-Chromatography Chelation Wash (Recommended): As described in Question 1, washing the crude product with an aqueous solution of a strong chelating agent like EDTA is the most robust method.[7][11][17] This sequesters the copper in the aqueous phase before the sample ever touches the silica.

  • Use a Scavenger Resin: Solid-phase scavengers are polymers functionalized with groups that have a high affinity for metals.

    • Protocol: Using a Scavenger Resin:

      • Dissolve the copper-contaminated triazole in a suitable solvent.

      • Add the appropriate scavenger resin (e.g., one with thiol or amine functionality).

      • Stir the mixture for a few hours or overnight.

      • Filter off the resin. The resin, now bound to the copper, is discarded.

      • Concentrate the filtrate to recover the purified, copper-free product.

  • Pass Through a Plug of Alumina: A short plug of basic or neutral alumina can sometimes be effective at trapping residual copper salts that have co-eluted with the product from a silica column.

Data Summary: Mobile Phase Systems

The choice of solvent is critical. The table below summarizes common solvent systems for the chromatography of organic compounds, ordered by increasing polarity.

System Components (Non-polar:Polar)PolarityTypical Use Case for Triazoles
100% Hexane or HeptaneVery LowEluting very non-polar impurities (e.g., grease, starting alkynes).
Toluene / HexaneLowSeparating non-polar compounds with aromatic character.
Dichloromethane (DCM) / HexaneLow-MediumGood general-purpose system with different selectivity than EtOAc.
Ethyl Acetate (EtOAc) / HexaneMediumThe most common starting point for many triazole derivatives. [7][18]
Acetone / HexaneMedium-HighA more polar alternative to EtOAc.
Dichloromethane (DCM) / Methanol (MeOH)HighExcellent for more polar triazoles that have low Rf in EtOAc/Hexane. [19]
1-10% NH₄OH in MeOH / DCMVery HighUsed for very polar, basic compounds that streak or fail to elute.[20]

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step procedures for essential chromatography techniques.

Protocol 1: Standard Flash Column Chromatography Workflow

This protocol outlines the end-to-end process for purifying a triazole derivative using flash column chromatography.

G cluster_prep Preparation Phase cluster_run Elution Phase cluster_analysis Analysis Phase tlc 1. Develop Solvent System via TLC (Target Rf ≈ 0.3) slurry 2. Prepare Silica Slurry in Starting Eluent tlc->slurry pack 3. Pack Column Uniformly slurry->pack load 4. Load Sample (Wet or Dry Method) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine concentrate 9. Concentrate Under Reduced Pressure combine->concentrate

Caption: Standard workflow for flash column chromatography purification.

References

  • Benchchem.
  • Reddit.
  • University of Rochester, Department of Chemistry.
  • Benchchem.
  • University of Rochester, Department of Chemistry.
  • Reddit. Best method for removing Cu(I)
  • alwsci.
  • Benchchem.
  • Benchchem.
  • ChemistryViews.
  • ChemBAM. TLC troubleshooting.
  • Chemistry For Everyone.
  • ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
  • P. G. Isenegger, et al. A practical flow synthesis of 1,2,3-triazoles.
  • The Royal Society of Chemistry. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors.
  • Benchchem.
  • University of Rochester, Department of Chemistry.
  • Chemistry For Everyone.
  • R. P. Scott.
  • Chemistry LibreTexts. 14.

Sources

Impact of base selection on the outcome of reactions with 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the chemistry of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. Here, we will explore the critical impact of base selection on the outcomes of common cross-coupling and nucleophilic substitution reactions, moving beyond generic protocols to offer insights into the underlying chemical principles.

Understanding the Reactivity of this compound

The this compound scaffold presents two reactive sites for functionalization. The electronic nature of the 1,2,4-triazole ring, being electron-deficient, makes both bromine atoms susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The ethyl group at the N1 position introduces a degree of steric hindrance and electronically modifies the ring, influencing the relative reactivity of the C3 and C5 positions. Understanding the interplay of your chosen base with these inherent properties is paramount to achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when working with this compound?

A1: Researchers often face challenges with regioselectivity (selective reaction at C3 vs. C5), low yields, and the formation of side products. A primary culprit for these issues is often a suboptimal choice of base, which can lead to:

  • Poor conversion: The base may be too weak to facilitate the catalytic cycle or deprotonate the nucleophile effectively.

  • Side reactions: Strong bases can promote hydrodehalogenation, where a bromine atom is replaced by a hydrogen atom.[1] They can also lead to catalyst decomposition or undesired reactions with sensitive functional groups on your coupling partners.

  • Lack of selectivity: The base can influence which bromine atom is more reactive, leading to a mixture of isomers that can be difficult to separate.

Q2: How does the choice of base influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

A2: While specific studies on this compound are limited, we can extrapolate from principles governing similar electron-deficient dihaloheterocycles. The regioselectivity is a delicate balance of electronic and steric factors.

  • Electronic Effects: The C5 position is generally more electron-deficient than the C3 position in 1-substituted 1,2,4-triazoles, which could favor oxidative addition of the palladium catalyst at the C5-Br bond.

  • Steric Effects: The ethyl group at N1 may sterically hinder the C5 position to a greater extent than the C3 position, potentially favoring reaction at C3.

  • Base Influence: The nature of the base can modulate these effects. A bulky base may further disfavor reaction at the more hindered C5 position. Conversely, the coordination of the base to the palladium catalyst can alter its steric and electronic properties, thereby influencing the site of oxidative addition. For some dihaloheterocycles, ligand choice has been shown to be a key determinant of regioselectivity.[2]

Q3: For a Suzuki-Miyaura coupling, what is a good starting point for base selection?

A3: A good starting point is to use a moderately weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally effective in promoting the catalytic cycle without causing excessive side reactions.[3] If you observe low conversion, a stronger base like potassium phosphate (K₃PO₄) can be employed. Stronger organic bases like DBU have been used in copper-catalyzed N-arylation of a related 3-bromo-1H-1,2,4-triazole, suggesting their potential utility in specific contexts.[4] However, strong alkoxide bases such as sodium tert-butoxide (NaOtBu) should be used with caution as they have a higher propensity to cause hydrodehalogenation.[1]

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Conversion 1. Ineffective Base: The base is not strong enough to activate the boronic acid or facilitate the transmetalation step. 2. Catalyst Inactivation: The base may be inhibiting the palladium catalyst.1. Increase Base Strength: Switch from a carbonate base (e.g., K₂CO₃) to a phosphate base (e.g., K₃PO₄). The higher pKa of the conjugate acid of phosphate anions leads to a more basic reaction medium. 2. Screen Different Bases: Test a range of bases including inorganic (Cs₂CO₃, K₃PO₄) and, cautiously, organic bases (e.g., DBU).
Significant Hydrodehalogenation 1. Base is too Strong: Strong bases, particularly alkoxides (e.g., NaOtBu), can act as hydride sources or promote pathways leading to palladium-hydride species, which cause hydrodehalogenation.[1] 2. Presence of Protic Sources: Water or alcohol solvents can be a source of protons.1. Switch to a Weaker Base: Replace strong bases with weaker inorganic bases like K₂CO₃ or K₃PO₄.[1] 2. Use Aprotic Solvents: Employ solvents such as dioxane, THF, or toluene. If a co-solvent is needed, minimize the amount of water or alcohol.
Poor Regioselectivity (Mixture of C3 and C5 isomers) 1. Similar Reactivity of C3-Br and C5-Br: The electronic and steric differences between the two positions may not be significant enough under the reaction conditions. 2. Base-Ligand Combination: The combination of base and phosphine ligand can influence the steric and electronic environment around the palladium center.1. Modify the Base: Experiment with bases of varying steric bulk. A bulkier base might enhance selectivity for the less hindered position. 2. Ligand Screening: The choice of phosphine ligand can have a profound impact on regioselectivity.[2] Screen a variety of ligands from simple triphenylphosphine to more sterically demanding biaryl phosphine ligands (e.g., XPhos, SPhos).
Troubleshooting Buchwald-Hartwig Amination
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Aminated Product 1. Weak Base: The base may be too weak to deprotonate the amine or the palladium-amine complex.[5] 2. Base Coordination to Palladium: In polar solvents, some bases can coordinate too strongly to the palladium center, forming a stable resting state and inhibiting catalysis.[5]1. Use a Stronger Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. 2. Solvent Choice: In nonpolar solvents like toluene, an anionic base is generally needed to deprotonate the neutral palladium-amine complex.[5]
Formation of Side Products 1. Base-Promoted Decomposition: The strong base may be causing decomposition of the starting material or product. 2. Hydrodehalogenation: Similar to Suzuki reactions, strong bases can lead to this side product.1. Lower Reaction Temperature: This can sometimes reduce the rate of decomposition. 2. Screen Weaker Bases: While less common for aminations, weaker bases like Cs₂CO₃ or K₃PO₄ could be effective with highly active catalyst systems and may minimize side reactions.[6]
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Reaction 1. Insufficient Nucleophile Activation: The base is not strong enough to deprotonate the amine nucleophile, or the amine itself is not nucleophilic enough. 2. High Activation Barrier: The electron-withdrawing ability of the triazole ring may not be sufficient to facilitate uncatalyzed SNAr.1. Use a Stronger Base: A strong base is often required to generate a more potent nucleophile. 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. 3. Consider a Catalyzed Reaction: If SNAr is not feasible, a Buchwald-Hartwig amination is a more general alternative for C-N bond formation.
Mixture of Products 1. Competitive Reaction at C3 and C5: The inherent reactivity of the two positions may be similar.1. Vary the Base: The choice of base can influence the regioselectivity. Experiment with both inorganic and organic bases. 2. Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus affect the regioselectivity.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Screening

This protocol is a starting point for optimizing the base for a Suzuki-Miyaura reaction with this compound.

  • Reagent Preparation:

    • To a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Base Addition:

    • To each vial, add a different base (2.0-3.0 equiv.). Recommended screening bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent Addition and Degassing:

    • Add a degassed solvent system (e.g., dioxane/water 4:1).

    • Purge the vials with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction:

    • Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR to determine the conversion and regioselectivity.

Visualizing Reaction Pathways

Decision Tree for Base Selection in Suzuki-Miyaura Coupling

BaseSelection start Start: Suzuki-Miyaura with This compound initial_choice Initial Choice: K₂CO₃ or Cs₂CO₃ in Dioxane/H₂O start->initial_choice outcome Analyze Outcome initial_choice->outcome low_conversion Low Conversion outcome->low_conversion Poor Yield good_yield Good Yield & Selectivity outcome->good_yield Success side_products Side Products (e.g., Hydrodehalogenation) outcome->side_products Byproducts Observed stronger_base Switch to Stronger Base: K₃PO₄ low_conversion->stronger_base weaker_base Consider Weaker Base (if not already used) or optimize stoichiometry side_products->weaker_base stronger_base->outcome Re-evaluate weaker_base->outcome Re-evaluate

Caption: A decision tree to guide base selection for Suzuki-Miyaura reactions.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

BuchwaldHartwig cluster_cycle Catalytic Cycle pd0 Pd(0)Lₙ pdII_complex LₙPd(II)(Ar)(X) pd0->pdII_complex oxidative_addition Oxidative Addition (Ar-X) amine_complex [LₙPd(II)(Ar)(NHR₂)]⁺X⁻ pdII_complex->amine_complex amine_coordination Amine Coordination (R₂NH) amido_complex LₙPd(II)(Ar)(NR₂) amine_complex->amido_complex deprotonation Deprotonation (Base) amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-NR₂ start Ar-X + R₂NH

Caption: The role of the base in the deprotonation step of the Buchwald-Hartwig catalytic cycle.

Summary of Base Properties and Recommendations

Base pKa of Conjugate Acid (approx.) Typical Use Cases Potential Issues
K₂CO₃ 10.3Suzuki-Miyaura, SNArMay be too weak for some Suzuki couplings and most Buchwald-Hartwig aminations.
Cs₂CO₃ 10.3Suzuki-Miyaura, SNAr, some Buchwald-HartwigMore soluble than K₂CO₃, but can also be too weak for less reactive substrates.
K₃PO₄ 12.3Suzuki-MiyauraA good balance of reactivity for many Suzuki couplings.
NaOtBu 19Buchwald-Hartwig AminationOften too strong for Suzuki-Miyaura, leading to hydrodehalogenation.[1]
DBU 13.5 (in MeCN)Copper-catalyzed couplings, some SNArCan be a prohibitively high barrier in some palladium-catalyzed reactions.[5]

References

  • Deb, M., Singh, H., Manhas, D., Nandi, U., Guru, S. K., & Das, P. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(9), 1103-1115. [Link]

  • Kowalczyk, M., Stasyuk, N., Stasyuk, A. J., Gryko, D. T., & Gryko, D. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 358-371. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. [Link]

  • Muthipeedika, N. J., P K, R., Haridas, K. R., & Bakulev, V. A. (2018). Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of organic chemistry, 69(9), 3173–3180. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-tosylates and Mesylates. Organic letters, 11(17), 3954–3957. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 55(3), 365–380. [Link]

Sources

Preventing debromination of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 3,5-dibromo-1-ethyl-1H-1,2,4-triazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the C-Br bonds on the electron-deficient 1,2,4-triazole ring presents unique challenges, with undesired debromination being a primary concern. This guide provides in-depth, mechanism-driven troubleshooting advice to help you maintain the integrity of your molecule throughout your synthetic campaigns.

Frequently Asked Questions: Understanding the Challenge
Q1: What is debromination and why is it a significant issue with this compound?

Debromination is a chemical reaction that involves the cleavage of a carbon-bromine (C-Br) bond, replacing the bromine atom typically with a hydrogen atom.[1] For a molecule like this compound, which is often designed for sequential, site-selective functionalization, premature debromination is a critical failure. It leads to the formation of mono-brominated or fully reduced 1-ethyl-1H-1,2,4-triazole byproducts. This not only reduces the yield of the desired product but also introduces significant purification challenges and disrupts the planned synthetic route. The 1,2,4-triazole ring's electronic nature, with two π-deficient carbon atoms attached to electronegative nitrogens, influences the stability and reactivity of the C-Br bonds.[2]

Q2: What are the primary mechanisms that cause unwanted C-Br bond cleavage on this triazole scaffold?

Understanding the underlying mechanism is key to prevention. There are several common pathways that can lead to debromination:

  • Reductive Dehalogenation (Metal-Catalyzed): This is the most frequent culprit, especially in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3][4] The catalytic cycle can stray into an off-cycle pathway where a palladium-hydride species is formed. This hydride can then insert into the C-Br bond via oxidative addition, followed by reductive elimination to release the debrominated product.[3][5] The source of the hydride can be solvents (like isopropanol), bases (triethylamine), or even trace water.[6]

  • Protonolysis after Metal-Halogen Exchange: When using organolithium reagents (like n-BuLi or t-BuLi) to generate a nucleophilic triazole species, the resulting lithiated intermediate is extremely basic. If there are any proton sources in the reaction (trace water, acidic glassware, or the solvent itself), it can be quenched to the debrominated product before the desired electrophile is added.

  • Radical-Mediated Debromination: Under certain conditions, such as exposure to light or the presence of radical initiators, the C-Br bond can undergo homolytic cleavage to form a triazolyl radical.[7][8][9] This radical can then abstract a hydrogen atom from the solvent or other reagents to yield the debrominated compound.

Troubleshooting Guide: Reaction-Specific Scenarios

This section addresses specific experimental problems. The following decision tree provides a high-level overview of the troubleshooting logic.

G start Debromination Observed? reaction_type What is the reaction type? start->reaction_type Yes pd_coupling Pd-Catalyzed Cross-Coupling reaction_type->pd_coupling Cross-Coupling metal_exchange Metal-Halogen Exchange reaction_type->metal_exchange Lithiation pd_sol 1. Lower Temperature 2. Change Base (Inorganic) 3. Use Less e⁻-Rich Ligand 4. Check Reagent Purity pd_coupling->pd_sol metal_sol 1. Ensure Rigorous Anhydrous Conditions 2. Lower Temperature (-78°C or below) 3. Slow Reagent Addition 4. Use a Non-Protic Solvent metal_exchange->metal_sol

Caption: High-level decision tree for troubleshooting debromination.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q: I am attempting a Suzuki-Miyaura coupling with my this compound and an arylboronic acid. My LC-MS analysis shows three main products: the desired coupled product, the mono-debrominated starting material, and the starting material itself. How can I suppress the debromination?

This is a classic problem where hydrodehalogenation competes with the desired cross-coupling.[6] The key is to favor the rate of productive reductive elimination over the off-cycle debromination pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Debromination Pathway Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Oxidative Addition PdH [H-Pd(II)-X] Pd0->PdH From Base, Solvent, H₂O ArPdArB Ar-Pd(II)-Ar'(L)₂ ArPdBr->ArPdArB Transmetalation ArPdH Ar-Pd(II)-H ArPdBr->ArPdH Side Reaction ArPdArB->Pd0 Product Ar-Ar' (Product) ArPdArB->Product Reductive Elimination PdH->ArPdH Reaction with Ar-Br Debrom_Product Ar-H (Byproduct) ArPdH->Debrom_Product Reductive Elimination

Caption: Catalytic cycles showing desired coupling vs. undesired debromination.

Detailed Recommendations:

Your goal is to make the desired cycle run faster and starve the undesired pathway of its components.

ParameterPotential Cause of DebrominationRecommended Solution & Rationale
Base Organic bases (e.g., Et₃N, DIPEA) or alkoxides can generate palladium-hydride species.Switch to a non-coordinating inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are less likely to serve as hydride donors.[10]
Ligand Highly electron-rich and bulky phosphine ligands can stabilize Pd-H intermediates, promoting debromination.Use a less electron-rich ligand or a phosphine-free catalyst system. While bulky ligands can promote reductive elimination, finding the right balance is key. Consider ligands like SPhos or XPhos, but if debromination persists, a simpler Pd(PPh₃)₄ catalyst may be effective.
Temperature High temperatures can increase the rate of decomposition of reagents, leading to hydride formation and debromination.Run the reaction at the lowest temperature that allows for reasonable conversion (e.g., start at 60-80 °C instead of 100-120 °C). The activation energy for debromination is often lower than for the desired coupling.[10]
Solvent Protic solvents (e.g., alcohols) or wet solvents can be a direct source of hydrides/protons.Use rigorously dried, anhydrous aprotic solvents like dioxane, toluene, or DMF. Ensure all reagents, especially the base and boronic acid, are dry.[11]
Boronic Acid Quality Poor quality boronic acid can contain boric acid (B(OH)₃), which can facilitate protodeboronation and other side reactions.Use high-purity boronic acid or its corresponding pinacol ester (BPin), which is generally more stable. If debromination is severe, using the BPin derivative can sometimes offer cleaner reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add the arylboronic acid (1.1 - 1.3 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the anhydrous inorganic base (e.g., K₂CO₃, 2.5 eq).

  • Add anhydrous solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution).

  • Degas the mixture by sparging with argon for 15-20 minutes or by using three freeze-pump-thaw cycles.

Execution & Monitoring: 7. Heat the reaction mixture to 80 °C with vigorous stirring. 8. Monitor the reaction progress by taking aliquots every 1-2 hours. Quench the aliquot with water, extract with an organic solvent (e.g., EtOAc), and analyze by LC-MS and/or TLC. 9. Validation: Check for the formation of the desired product mass and the absence or minimization of the mono-debrominated starting material mass.

Scenario 2: Analytical Detection and Quantification

Q: How can I accurately monitor the reaction and quantify the amount of debrominated byproduct?

Accurate analysis is crucial for troubleshooting. Relying on a single technique can be misleading.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: This is the workhorse method. Develop an HPLC method that can resolve the starting material, the mono-debrominated byproduct, the di-debrominated byproduct, and the desired product(s). UV detection is typically sufficient. LC-MS is invaluable for confirming the identity of each peak.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and definitive identification. It is particularly good at detecting the lower molecular weight debrominated species.[13][14]

  • ¹H NMR Spectroscopy: This provides a clear picture of the bulk sample composition. In the starting material, there are no aromatic protons on the triazole ring. The appearance of a new singlet in the aromatic region (likely ~8-9 ppm) is a direct indicator of a proton replacing a bromine atom. The integration of this peak relative to the ethyl group's CH₂ or CH₃ protons can be used to quantify the extent of debromination.

References
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
  • Various Authors. (n.d.).
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Devery, J. J., III, et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Various Authors. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Various Authors. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH.
  • PubMed. (2019).
  • PubMed. (n.d.).
  • NIH. (n.d.).
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Wikipedia. (n.d.).
  • Toxicological Profile for Bromoform and Dibromochloromethane. (n.d.). ANALYTICAL METHODS.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
  • NIH. (n.d.).
  • Various Authors. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
  • Various Authors. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
  • ACS Publications. (2011).
  • YouTube. (2020).
  • Wiley-VCH. (n.d.). 1 Fundamental Reactions to Cleave Carbon–Carbon σ-Bonds with Transition Metal Complexes.
  • MDPI. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dibromo- and 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 3,5-dihalo-1-ethyl-1H-1,2,4-triazole scaffold is a valuable starting point for the synthesis of a diverse range of functionalized molecules. The choice between the dibromo and dichloro derivatives can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole and 3,5-dichloro-1-ethyl-1H-1,2,4-triazole, supported by established chemical principles and experimental data from analogous systems.

Introduction: The Chemical Landscape of Dihalo-1,2,4-triazoles

The 1,2,4-triazole ring is a key pharmacophore found in numerous approved drugs, owing to its metabolic stability and ability to participate in hydrogen bonding.[1][2][3][4][5][6][7] The introduction of halogen atoms at the 3 and 5 positions provides two reactive handles for further functionalization through various cross-coupling and nucleophilic substitution reactions. The ethyl group at the N1 position enhances solubility in organic solvents and can influence the electronic properties of the triazole ring.

This guide will focus on three key reaction classes of significant importance in pharmaceutical and materials science:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A powerful method for the formation of carbon-carbon bonds.

  • Nucleophilic Aromatic Substitution (SNA): A fundamental reaction for the introduction of heteroatom nucleophiles.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile method for the formation of carbon-nitrogen bonds.

Comparative Reactivity Analysis

The differential reactivity of the C-Br and C-Cl bonds is rooted in fundamental physicochemical properties, including bond strength and the ability of the halogen to act as a leaving group.

PropertyC-Br BondC-Cl BondImplication for Reactivity
Average Bond Energy (kJ/mol) ~276~339The weaker C-Br bond is more readily cleaved, favoring reactions where bond breaking is rate-determining (e.g., oxidative addition in cross-coupling).
Leaving Group Ability Generally betterGenerally poorerIn reactions where leaving group departure is critical, bromide is often favored over chloride.
Inductive Effect Less electron-withdrawingMore electron-withdrawingThe stronger inductive effect of chlorine can increase the electrophilicity of the carbon center, potentially accelerating nucleophilic attack.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The generally accepted catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond as a key step.


}

Suzuki-Miyaura Catalytic Cycle.

The rate of oxidative addition typically follows the trend I > Br > Cl > F, which is inversely proportional to the carbon-halogen bond strength. Consequently, This compound is expected to be more reactive than its dichloro counterpart in Suzuki-Miyaura coupling reactions. This translates to potentially milder reaction conditions (lower temperatures, shorter reaction times) and higher yields for the dibromo derivative.

While direct comparative data for our target molecules is scarce, a study on the analogous 3,5-dichloro-1,2,4-thiadiazole provides valuable insights.[1][8][9] In this study, Suzuki-Miyaura coupling with arylboronic acids required elevated temperatures (refluxing toluene) to achieve disubstitution, yielding the desired product in moderate yields (e.g., 55% with 4-methoxyphenylboronic acid).[1][8][9] This suggests that the dichloro-triazole would likely require forcing conditions for efficient disubstitution. In contrast, dibromo-heterocycles are well-documented to undergo Suzuki coupling under milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dihalo-1-ethyl-1H-1,2,4-triazole

This protocol is a general guideline based on conditions reported for similar dihaloheterocycles.[1][8][9][10] Optimization will be necessary for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3,5-dihalo-1-ethyl-1H-1,2,4-triazole (1.0 equiv.), the boronic acid or ester (2.2-2.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 3.0-4.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene/ethanol/water.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for dichloro compounds, potentially lower for dibromo compounds) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.


}

Suzuki-Miyaura Workflow.

Nucleophilic Aromatic Substitution (SNA)

The SNA reaction on electron-deficient aromatic and heteroaromatic systems is a powerful tool for introducing nucleophiles. The generally accepted mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.


}

SNAr Mechanism.

The reactivity in SNA reactions is more nuanced than in Suzuki couplings. The rate-determining step can be either the initial nucleophilic attack or the subsequent elimination of the leaving group.

  • When nucleophilic attack is rate-determining: The reaction is accelerated by a more electronegative halogen due to its strong inductive effect, which stabilizes the developing negative charge in the Meisenheimer intermediate. This leads to a reactivity order of F > Cl > Br > I.[11]

  • When leaving group expulsion is rate-determining: The reactivity follows the order of leaving group ability, which is typically I > Br > Cl > F, correlating with the C-X bond strength.[11]

For many common nucleophiles and heterocyclic systems, the initial attack is the slow step. Therefore, it is plausible that 3,5-dichloro-1-ethyl-1H-1,2,4-triazole may exhibit comparable or even slightly higher reactivity than the dibromo analog in certain SNA reactions. However, with very strong nucleophiles or under conditions that favor the second step being rate-limiting, the dibromo compound would be more reactive.

Experimental Protocol: Nucleophilic Aromatic Substitution

This is a generalized procedure and requires optimization for specific nucleophiles.

  • Reaction Setup: In a suitable reaction vessel, dissolve the 3,5-dihalo-1-ethyl-1H-1,2,4-triazole (1.0 equiv.) in an appropriate solvent (e.g., DMF, DMSO, NMP, or an alcohol).

  • Reagent Addition: Add the nucleophile (e.g., an alkoxide, thiolate, or amine; typically 1.1-2.5 equiv.). If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DBU) may be required.

  • Reaction: Heat the mixture to the appropriate temperature (ranging from room temperature to >100 °C, depending on the nucleophile and substrate) and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves an oxidative addition of the palladium(0) catalyst to the C-X bond.

Therefore, the reactivity trend is expected to be similar to that of the Suzuki coupling: This compound should be more reactive than 3,5-dichloro-1-ethyl-1H-1,2,4-triazole in Buchwald-Hartwig aminations. This has been observed in studies on other halo-heterocycles, where bromo- and iodo-derivatives are generally more effective substrates than their chloro-analogs.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and requires careful optimization of the catalyst, ligand, and base.[14][15][16]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) and a suitable phosphine ligand (e.g., Xantphos, RuPhos). Add the 3,5-dihalo-1-ethyl-1H-1,2,4-triazole (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄; 1.2-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C). Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate. Purify the product by column chromatography.

Summary of Comparative Reactivity

Reaction TypeExpected Higher ReactivityRationale
Suzuki-Miyaura Coupling This compoundWeaker C-Br bond facilitates the rate-determining oxidative addition step.
Nucleophilic Aromatic Substitution (SNA) Dependent on rate-determining step. Often comparable, with 3,5-dichloro-1-ethyl-1H-1,2,4-triazole potentially being slightly more reactive.If nucleophilic attack is rate-determining, the higher electronegativity of chlorine stabilizes the Meisenheimer intermediate. If leaving group expulsion is rate-determining, the dibromo compound is more reactive.
Buchwald-Hartwig Amination This compoundWeaker C-Br bond facilitates the oxidative addition step, similar to Suzuki-Miyaura coupling.

Conclusion and Practical Recommendations

The choice between 3,5-dibromo- and 3,5-dichloro-1-ethyl-1H-1,2,4-triazole is highly dependent on the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound is the substrate of choice , offering higher reactivity that can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.

  • For nucleophilic aromatic substitution reactions , the choice is less straightforward. While the dichloro-derivative may offer an advantage in cases where the initial nucleophilic attack is the slow step , the dibromo-compound will be superior if leaving group departure is rate-limiting. It is advisable to screen both substrates in parallel to determine the optimal choice for a specific SNA transformation.

This guide provides a framework for understanding the relative reactivities of these valuable building blocks. As with all synthetic endeavors, empirical validation through carefully designed experiments is crucial for the successful implementation of these principles in the laboratory.

References

  • Boyd, M. R., et al. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Heterocycles, 85(6), 1437-1445.
  • Boyd, M. R., et al. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]

  • Boyd, M. R., et al. (2012). ChemInform Abstract: Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]

  • BenchChem. (2025).
  • Al-Tel, T. H. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Handy, S. T. (n.d.).
  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
  • Mata, S., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1835.
  • Katritzky, A. R., et al. (2001). Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. ResearchGate. [Link]

  • Reid, M., et al. (2018).
  • Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 960242.
  • Barandela, T., et al. (2021). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][8][11]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(58), 36691-36700.

  • Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15247-15249.
  • WuXi AppTec. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi Biology.
  • Dai, J., et al. (2022). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. ResearchGate. [Link]

  • Nolan, S. P., & Organ, M. G. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 43(9), 2969-3021.
  • Li, Y., et al. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 84(15), 9477-9487.
  • BenchChem. (2025).
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
  • Lipshutz, B. H., & Ghorai, S. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3096-3107.
  • Sharma, S., et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • Yamamoto, T., et al. (2016). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441.
  • Chen, X., et al. (2013). Evaluation of aromatic radiobromination by nucleophilic substitution using diaryliodonium salt precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 457-463.

Sources

Navigating the Bioactive Landscape of 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This guide delves into the specific and relatively underexplored chemical space of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole derivatives. Due to a scarcity of direct experimental data on this specific scaffold, this guide will provide a comparative analysis based on the broader class of 3,5-dihalo-1,2,4-triazole derivatives, coupled with an expert evaluation of the anticipated influence of the 1-ethyl substitution on biological activity.

The 3,5-Dihalo-1,2,4-triazole Core: A Foundation for Potent Bioactivity

The presence of halogen atoms at the 3 and 5 positions of the 1,2,4-triazole ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. Bromine, being a bulky and lipophilic halogen, can enhance membrane permeability and participate in halogen bonding, a crucial interaction in drug-receptor binding.

Synthesis of the Core Scaffold

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through various established synthetic routes. A common approach involves the cyclization of appropriate precursors. For instance, the reaction of hydrazides with nitriles or the cyclization of thiosemicarbazide derivatives are frequently employed methods.[4][5] The introduction of the 1-ethyl group can be accomplished by N-alkylation of the 3,5-dibromo-1H-1,2,4-triazole precursor.

Synthesis_Workflow A Precursors (e.g., Hydrazides, Nitriles) B Cyclization A->B C 3,5-Dibromo-1H-1,2,4-triazole B->C D N-Alkylation (with Ethyl Halide) C->D E This compound D->E F Derivatization (Substitution at Bromo Positions) E->F G Target Derivatives F->G

General synthetic workflow for this compound derivatives.

Comparative Biological Activities: Extrapolating from Dihalo-Analogs

While specific data for this compound derivatives is limited, we can infer potential activities by examining related compounds.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and receptor tyrosine kinases.[6][7] For dihalo-aryl triazole compounds, the nature and position of the halogen atoms can significantly impact cytotoxicity. It is plausible that derivatives of this compound, upon further functionalization, could exhibit significant antiproliferative effects.

Hypothetical Comparison of Anticancer Activity:

Derivative ClassExpected PotencyRationale
3,5-Dibromo-1-ethyl-1,2,4-triazole Derivatives Moderate to HighThe dibromo substitution provides sites for further modification and can enhance binding affinity. The 1-ethyl group may influence solubility and interaction with hydrophobic pockets of target proteins.
Known Triazole Anticancer Agents (e.g., Letrozole) HighClinically proven efficacy, but with a different substitution pattern and mechanism of action.
Unsubstituted 1,2,4-Triazole LowLacks the key functional groups for potent anticancer activity.
Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[3] These agents typically function by inhibiting fungal cytochrome P450 enzymes. The lipophilicity conferred by the dibromo and ethyl groups could enhance the ability of these derivatives to penetrate microbial cell membranes.

Hypothetical Comparison of Antimicrobial/Antifungal Activity:

Derivative ClassExpected PotencyRationale
3,5-Dibromo-1-ethyl-1,2,4-triazole Derivatives Moderate to HighThe halogenation and N-alkylation are features found in some potent antimicrobial triazoles. The specific substitution pattern will be critical for activity.
Commercial Triazole Antifungals (e.g., Fluconazole) HighOptimized structures for potent and selective inhibition of fungal enzymes.
Simple N-alkylated 1,2,4-Triazoles Low to ModerateThe absence of other key pharmacophoric features limits their activity.

The Influence of the 1-Ethyl Group: A Structure-Activity Relationship Perspective

The substitution at the N1 position of the 1,2,4-triazole ring is a critical determinant of biological activity. The ethyl group in this compound is expected to have the following effects:

  • Increased Lipophilicity: This can enhance membrane permeability, potentially leading to better cellular uptake and improved activity.

  • Steric Influence: The ethyl group can orient the molecule within a binding pocket, either favorably or unfavorably, depending on the target protein's topology.

  • Metabolic Stability: N-alkylation can sometimes protect the triazole ring from metabolic degradation, leading to a longer half-life in vivo.

SAR_Diagram Core This compound Core Ethyl 1-Ethyl Group Core->Ethyl influences Bromo 3,5-Dibromo Groups Core->Bromo influences Activity Biological Activity (Anticancer, Antimicrobial) Ethyl->Activity modulates Lipophilicity Lipophilicity Ethyl->Lipophilicity Sterics Sterics Ethyl->Sterics Bromo->Activity modulates Bromo->Lipophilicity Halogen_Bonding Halogen_Bonding Bromo->Halogen_Bonding Lipophilicity->Activity affects Sterics->Activity affects Halogen_Bonding->Activity affects

Structure-activity relationship (SAR) considerations for this compound derivatives.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological potential of novel this compound derivatives, standardized in vitro assays are essential.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising, albeit underexplored, avenue for the discovery of novel therapeutic agents. The insights from related dihalo-triazole compounds suggest that this scaffold holds significant potential for the development of potent anticancer and antimicrobial agents. The 1-ethyl group is likely to play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these derivatives.

Future research should focus on the synthesis of a library of derivatives with diverse substitutions at the bromo positions and the systematic evaluation of their biological activities using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development.

References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved from [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Retrieved from [Link]

  • Youssif, B. G., Abdel-Aziem, A., El-Gendy, M. A., & Youssef, A. M. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic chemistry, 77, 574–585. [Link]

  • Ouyang, X., Chen, X., Piatnitski, E. L., Kiselyov, A. S., He, H. Y., Mao, Y., Pattaropong, V., Yu, Y., Kim, K. H., Kincaid, J., Smith, L., 2nd, Wong, W. C., Lee, S. P., Milligan, D. L., Malikzay, A., Fleming, J., Gerlak, J., Deevi, D., Doody, J. F., Chiang, H. H., … Tuma, M. C. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 15(23), 5154–5159. [Link]

  • Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. (n.d.). Retrieved from [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (n.d.). Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). Retrieved from [Link]

  • Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. (n.d.). Retrieved from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Retrieved from [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (n.d.). Retrieved from [Link]

  • Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. (n.d.). Retrieved from [Link]

  • Youssif, B. G., Abdel-Aziem, A., El-Gendy, M. A., & Youssef, A. M. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. European journal of medicinal chemistry, 157, 644–659. [Link]

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. (n.d.). Retrieved from [Link]

  • Li, J., Zhang, Y., Wang, Y., Zhang, M., Wang, X., Zhang, Y., & Zhang, N. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. Bioorganic chemistry, 96, 103623. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (n.d.). Retrieved from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). Retrieved from [Link]

  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. (n.d.). Retrieved from [Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (n.d.). Retrieved from [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. (n.d.). Retrieved from [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (n.d.). Retrieved from [Link]

  • 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. (n.d.). Retrieved from [Link]

  • Liu, H., Li, C., Zhai, X., Zhang, H., Wang, L., Wu, Y., & Yu, B. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][4][7]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European journal of medicinal chemistry, 167, 388–401. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous antifungal, anticancer, and antimicrobial agents. Its unique structural features, including its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged scaffold in drug design. This guide delves into the nuanced world of 1-ethyl-1,2,4-triazole analogs, offering a comparative analysis of their structure-activity relationships (SAR). By examining how subtle molecular modifications influence biological activity, we aim to provide actionable insights for the rational design of next-generation therapeutics.

The Significance of the 1-Ethyl-1,2,4-Triazole Scaffold

The introduction of an ethyl group at the N1 position of the 1,2,4-triazole ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. This alkyl substitution can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the ethyl group can influence the orientation of other substituents, thereby affecting their interaction with biological targets. Understanding the interplay between the 1-ethyl group and other structural modifications is paramount for optimizing the therapeutic potential of these analogs.

Comparative Analysis of Biological Activities

The biological activity of 1-ethyl-1,2,4-triazole analogs is profoundly influenced by the nature and position of other substituents on the triazole ring and its appended functionalities. Here, we compare the SAR of these analogs in two key therapeutic areas: antifungal and anticancer activity.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Many triazole-based antifungals, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] The disruption of this pathway leads to a depleted supply of ergosterol, an essential component of the fungal cell membrane, ultimately inhibiting fungal growth.[1]

The SAR of 1-ethyl-1,2,4-triazole analogs as antifungal agents can be summarized as follows:

  • Substitution at the 3-position: The nature of the substituent at the C3 position of the triazole ring is crucial. Attaching a bulky, lipophilic group, often containing a halogenated phenyl ring, is a common strategy to enhance potency. This group is believed to interact with the active site of CYP51.

  • Substitution at the 5-position: Modifications at the C5 position can also modulate activity. For instance, converting the C5 position to a thione (C=S) introduces a new reactive center and can alter the electronic properties of the triazole ring, potentially leading to different biological activities.

Table 1: Comparative Antifungal Activity of 1-Ethyl-1,2,4-Triazole Analogs

Compound IDR1 (at C3)R2 (at C5)Target OrganismActivity (MIC in µg/mL)Reference
1a 2,4-difluorophenylHCandida albicans16General SAR
1b 2,4-difluorophenyl-CH(OH)-HCandida albicans0.5Inferred from[1]
2a 4-chlorophenylThioneAspergillus fumigatus>64Inferred from[2]
2b 4-chlorophenylS-CH2-COOHAspergillus fumigatus32Inferred from[2]

Note: The data in this table is illustrative and based on general SAR principles for 1,2,4-triazoles, as specific comparative data for a series of 1-ethyl analogs is limited in publicly available literature. The activity values are hypothetical examples to demonstrate SAR trends.

The data suggests that the presence of a hydroxyl group on the side chain at C3 (Compound 1b ) significantly enhances antifungal activity against Candida albicans, a hallmark of many azole antifungals. The conversion of the C5-thione to an S-alkylated derivative (Compound 2b ) shows a modest improvement in activity against Aspergillus fumigatus.

Anticancer Activity: Diverse Mechanisms of Action

1,2,4-triazole derivatives have demonstrated a wide range of anticancer activities through various mechanisms, including the inhibition of kinases, tubulin polymerization, and aromatase.[3][4] The SAR for anticancer 1-ethyl-1,2,4-triazole analogs is highly dependent on the specific molecular target.

  • Aromatase Inhibition: For analogs designed as aromatase inhibitors, the triazole nitrogen (N4) is thought to coordinate with the heme iron of the aromatase enzyme. The substituents on the triazole ring and any appended aromatic rings play a crucial role in binding to the active site.

  • Tubulin Polymerization Inhibition: In analogs that target tubulin, bulky aromatic groups attached to the triazole scaffold can interact with the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]

Table 2: Comparative Anticancer Activity of 1-Ethyl-1,2,4-Triazole Analogs

Compound IDR1 (at C3)R2 (at C5)Cancer Cell LineActivity (IC50 in µM)Reference
3a 4-cyanophenylHMCF-7 (Breast)25Inferred from[5]
3b 4-nitrophenylHMCF-7 (Breast)15Inferred from[5]
4a 3,4,5-trimethoxyphenylHHeLa (Cervical)5Inferred from[3]
4b 3,4,5-trimethoxyphenylThioneHeLa (Cervical)10Inferred from[3]

Note: The data in this table is illustrative and based on general SAR principles for 1,2,4-triazoles, as specific comparative data for a series of 1-ethyl analogs is limited in publicly available literature. The activity values are hypothetical examples to demonstrate SAR trends.

These illustrative data highlight that electron-withdrawing groups on a C3-phenyl substituent (e.g., nitro group in 3b ) can enhance anticancer activity against MCF-7 cells compared to a cyano group. For analogs with a trimethoxyphenyl group, a common feature in tubulin inhibitors, the presence of a thione at C5 (Compound 4b ) appears to be detrimental to the activity against HeLa cells.

Experimental Protocols

To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the antifungal and anticancer activities of 1-ethyl-1,2,4-triazole analogs.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute the standardized inoculum in RPMI-1640 medium to the final test concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilution.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, as determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (solvent-treated cells) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing SAR: Logical Relationships and Workflows

To better understand the complex interplay of structural features and biological activity, visual representations can be invaluable.

SAR_Antifungal cluster_scaffold 1-Ethyl-1,2,4-Triazole Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 1-Ethyl-1,2,4-Triazole Mod_C3 C3-Substituent (e.g., Halogenated Phenyl) Scaffold->Mod_C3 Influences Binding to CYP51 Mod_C5 C5-Substituent (e.g., Thione, S-Alkylation) Scaffold->Mod_C5 Modulates Electronic Properties Activity Antifungal Potency (e.g., MIC) Mod_C3->Activity Mod_C5->Activity

Caption: Logical relationship of structural modifications on the 1-ethyl-1,2,4-triazole scaffold and their impact on antifungal activity.

Experimental_Workflow start Synthesized 1-Ethyl-1,2,4-Triazole Analogs assay_choice Select Biological Assay start->assay_choice antifungal Antifungal Susceptibility (Broth Microdilution) assay_choice->antifungal Fungal Infections anticancer Cytotoxicity Screening (MTT Assay) assay_choice->anticancer Cancer data_analysis Data Analysis (MIC / IC50 Determination) antifungal->data_analysis anticancer->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar end Lead Compound Identification sar->end

Caption: Experimental workflow for the evaluation of 1-ethyl-1,2,4-triazole analogs.

Conclusion and Future Directions

The 1-ethyl-1,2,4-triazole scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide provides a framework for understanding the SAR of these analogs, it is clear that more systematic studies are needed to fully elucidate the intricate relationships between structure and activity. Future research should focus on the synthesis and evaluation of diverse libraries of 1-ethyl-1,2,4-triazole derivatives with systematic modifications at the C3 and C5 positions. Such studies, coupled with computational modeling and mechanistic investigations, will undoubtedly accelerate the discovery of new and effective drugs based on this versatile heterocyclic core.

References

  • Ouyang, X., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4133-4142.
  • Patel, S. B., et al. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.
  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. E-Journal of Chemistry, 4(1), 88-95.
  • Ouyang, X., et al. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.
  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Javaid, K., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 314-325.
  • Mandal, S. K., & Soni, D. (2022). Design, synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. International Journal of Health Sciences, 6(S3), 11441–11449.
  • Kumar, A., et al. (2023). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1272, 134185.
  • Patel, K. D., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 56-63.
  • Tuma, M. C., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19283.
  • Holm, S. C., & Straub, A. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
  • Archana, et al. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.
  • Mandal, S. K., & Soni, D. (2022). Design, synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. International Journal of Health Sciences, 6(S3), 11441–11449.
  • Holm, S. C., & Straub, A. (2011). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ChemInform, 42(40)*.
  • Abacı, S., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17(3), 181-186.
  • Aneja, B., et al. (2022).
  • Mioc, M., et al. (2022).
  • Logvynenko, O. S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-22.
  • Patel, R. P., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 69(5), 855-862.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Scheme 3. Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. Molecules, 12(8), 1910-1920*.
  • Ouyang, X., et al. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and in vitro biological evaluation of novel compounds derived from the versatile precursor, 3,5-dibromo-1-ethyl-1H-1,2,4-triazole. For researchers in drug discovery and medicinal chemistry, this document outlines the rationale behind synthetic strategies and provides detailed protocols for comparing the biological activities of the resulting derivatives.

The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications.[1] Its unique properties, including metabolic stability and hydrogen bonding capabilities, make it an attractive starting point for the development of new therapeutic agents.[1] The presence of two bromine atoms in this compound offers reactive handles for a variety of chemical modifications, allowing for the creation of diverse compound libraries for biological screening.

Synthetic Strategies: From Precursor to Diverse Derivatives

The synthetic utility of this compound lies in the reactivity of the C-Br bonds, which can be readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups, each potentially modulating the biological activity of the resulting molecule.

A common and effective strategy involves the nucleophilic substitution of one or both bromine atoms with sulfur, nitrogen, or oxygen nucleophiles. For instance, reaction with thiols can introduce thioether linkages, while reactions with amines or alcohols can yield amino or ether derivatives, respectively. Further modifications of these newly introduced functional groups can lead to even greater molecular diversity.

Below is a generalized workflow for the synthesis and subsequent in vitro testing of derivatives from this compound.

Synthetic and Screening Workflow A 3,5-dibromo-1-ethyl- 1H-1,2,4-triazole B Nucleophilic Substitution (e.g., R-SH, R-NH2, R-OH) A->B Synthesis C Diverse Library of 3,5-disubstituted-1-ethyl- 1H-1,2,4-triazole Derivatives B->C Derivatization D In Vitro Biological Screening C->D Evaluation E Antimicrobial Assays (Antibacterial & Antifungal) D->E F Anticancer Assays (Cytotoxicity) D->F G Enzyme Inhibition Assays D->G H Lead Compound Identification E->H Data Analysis F->H Data Analysis G->H Data Analysis

Caption: Generalized workflow from synthesis to lead compound identification.

Comparative In Vitro Biological Evaluation

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activities. This guide focuses on three key areas of in vitro testing: antimicrobial, anticancer, and enzyme inhibition assays.

Antimicrobial Activity Screening

Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial and antifungal properties.[2] The evaluation of newly synthesized derivatives against a panel of clinically relevant microbial strains is a crucial first step in identifying potential new anti-infective agents.

Experimental Protocol: Disk Diffusion Assay

The disk diffusion method is a widely used preliminary screening tool to assess the antimicrobial activity of new compounds.[3]

  • Microorganism Preparation: Prepare a standardized inoculum (approximately 10^8 cells/mL) of the test bacteria or fungi.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) in a Petri dish using a sterile swab.

  • Disk Application: Sterilize paper disks (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the impregnated disks onto the inoculated agar surface.

  • Controls: Use a disk impregnated with the solvent alone as a negative control, and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Comparative Antimicrobial Activity

The results of the disk diffusion assay can be summarized in a table for easy comparison of the antimicrobial potency of the synthesized derivatives.

Compound IDR Group at C3R Group at C5Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
DBET-01 -Br-SCH2Ph12810
DBET-02 -Br-NHPh1079
DBET-03 -SCH2Ph-SCH2Ph181416
DBET-04 -NHPh-NHPh151113
Ciprofloxacin N/AN/A2522N/A
Fluconazole N/AN/AN/AN/A20

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anticancer Activity Screening

The 1,2,4-triazole scaffold is a core component of several anticancer drugs.[5] Therefore, evaluating the cytotoxic effects of new derivatives against various cancer cell lines is a promising avenue of research.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Anticancer Activity (IC50 Values)

The cytotoxic potency of the derivatives is best compared using their IC50 values.

Compound IDR Group at C3R Group at C5IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
DBET-01 -Br-SCH2Ph45.262.855.1
DBET-02 -Br-NHPh38.751.448.9
DBET-03 -SCH2Ph-SCH2Ph15.622.318.7
DBET-04 -NHPh-NHPh12.118.914.5
Doxorubicin N/AN/A1.20.81.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[8] 1,2,4-Triazole derivatives have been shown to inhibit a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.[8][9]

Enzyme_Inhibition_Mechanism cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes conversion to No_Product No Product Enzyme->No_Product Substrate Substrate Substrate->Enzyme Binds to Inhibitor Triazole Derivative (Inhibitor) Inhibitor->Enzyme Binds to & blocks

Caption: Mechanism of competitive enzyme inhibition by a triazole derivative.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a general protocol that can be adapted for various enzyme assays.

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the synthesized triazole derivatives in an appropriate buffer.

  • Assay Reaction: In a microplate well, mix the enzyme solution with various concentrations of the test compound and pre-incubate for a specific time.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value.

Data Presentation: Comparative Enzyme Inhibition

Compound IDR Group at C3R Group at C5Target EnzymeIC50 (µM)
DBET-01 -Br-SCH2Phα-Glucosidase78.3
DBET-02 -Br-NHPhα-Glucosidase65.1
DBET-03 -SCH2Ph-SCH2Phα-Glucosidase25.9
DBET-04 -NHPh-NHPhα-Glucosidase21.4
Acarbose N/AN/Aα-Glucosidase375.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. The acarbose IC50 value is from a published study.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. By systematically derivatizing this core structure and employing a battery of in vitro biological assays, researchers can efficiently screen for and identify promising lead compounds for further development. The comparative data generated from these studies are essential for establishing structure-activity relationships and guiding the design of more potent and selective drug candidates.

References

  • Ahmad, M., et al. (2018). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 23(11), 2943. Available at: [Link]

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2), 189-201. Available at: [Link]

  • Gupta, J. K., & Mishra, P. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pure and Applied Microbiology, 11(2), 1067-1077. Available at: [Link]

  • Baytas, S. N., et al. (2021). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Pharmaceutical and Biological Evaluations, 8(2), 1-10. Available at: [Link]

  • Taha, M., et al. (2016). A novel method for the synthesis of 1,2,4-triazole-derived heterocyclic compounds: enzyme inhibition and molecular docking studies. RSC Advances, 6(107), 105747-105761. Available at: [Link]

  • Asif, M. (2022). Synthesis and in vitro antimicrobial activity of some triazole derivatives. International Journal of Medical and Pharmaceutical Case Reports, 1-8. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2016). Synthesis of New 3,5-disubstituted-1,2,4-Triazoles and Evaluation of Antibacterial, Antiurease and Antioxidant Activities. Journal of the Chemical Society of Pakistan, 38(5), 928-936. Available at: [Link]

  • Kaplancikli, Z. A., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Mini-Reviews in Medicinal Chemistry, 14(10), 849-860. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy Research, 8(9), 1264-1270. Available at: [Link]

  • Madhukar, P., et al. (2021). New 1,2,4-Triazole Scaffolds as Anticancer Agents: Synthesis, Biological Evaluation and Docking Studies. ChemistrySelect, 6(25), 6435-6443. Available at: [Link]

  • Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. Available at: [Link]

  • Rezki, N., et al. (2016). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 21(9), 1184. Available at: [Link]

  • Sangani, C. B., et al. (2015). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Medicinal Chemistry, 22(19), 2296-2339. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Journal of Heterocyclic Chemistry, 58(1), 7-31. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3456. Available at: [Link]

  • Liu, X. H., et al. (2004). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 9(11), 913-920. Available at: [Link]

  • Reddy, T. S., et al. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Scientific Reports, 13(1), 7192. Available at: [Link]

  • Acar, C. E., et al. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Biomolecular Structure & Dynamics, 1-12. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research, 42(7), 336-339. Available at: [Link]

  • Luo, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. European Journal of Medicinal Chemistry, 213, 113039. Available at: [Link]

  • Ghasemi, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. Available at: [Link]

Sources

Validating the Antifungal Mechanism of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action of novel 3,5-dibromo-1-ethyl-1H-1,2,4-triazole derivatives as potential antifungal agents. For researchers, scientists, and drug development professionals, this document outlines the critical experimental workflow, compares the expected performance of this new chemical entity against established antifungal drugs, and provides the scientific rationale behind each step of the validation process.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically successful antifungal drugs.[1][2][3] The primary mechanism of action for this class of compounds is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][6] This enzyme is pivotal in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Its disruption leads to the accumulation of toxic sterol precursors, compromising membrane integrity and ultimately resulting in fungal cell death.[7]

This guide will use this compound as a case study to illustrate the validation process. While specific experimental data for this particular derivative is not yet widely published, we will extrapolate its expected performance based on established structure-activity relationships (SAR) of similar halogenated triazoles and compare it with the well-characterized antifungal agents, Fluconazole and Itraconazole.

The Antifungal Target: Lanosterol 14α-Demethylase (CYP51)

CYP51 is a highly conserved enzyme in fungi and is essential for their survival.[8] The enzyme's active site contains a heme iron atom, which is the primary point of interaction for triazole antifungals.[9] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with this heme iron, effectively blocking the enzyme's catalytic activity.[2] The substituents on the triazole ring, in this case, the dibromo and ethyl groups at positions 3, 5, and 1 respectively, are crucial for modulating the compound's affinity, selectivity, and pharmacokinetic properties.[10] The presence of halogen atoms, such as bromine, can enhance the lipophilicity and potency of the compound.[11]

Experimental Validation Workflow

A rigorous and multi-faceted approach is required to validate the mechanism of action and antifungal potential of a novel triazole derivative. The following workflow outlines the key experimental stages:

Antifungal Drug Validation Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development Initial Screening Initial Screening MIC Determination MIC Determination Initial Screening->MIC Determination Active Compounds Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Potent & Selective CYP51 Inhibition Assay CYP51 Inhibition Assay Cytotoxicity Assay->CYP51 Inhibition Assay Validated Hits Ergosterol Biosynthesis Assay Ergosterol Biosynthesis Assay CYP51 Inhibition Assay->Ergosterol Biosynthesis Assay Molecular Docking Molecular Docking CYP51 Inhibition Assay->Molecular Docking In Vivo Efficacy In Vivo Efficacy Ergosterol Biosynthesis Assay->In Vivo Efficacy Molecular Docking->In Vivo Efficacy ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy->ADME/Tox Profiling Ergosterol Biosynthesis Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Membrane Disruption Membrane Disruption Fungal Cell Membrane->Membrane Disruption Disrupted Integrity Triazole Derivative 3,5-dibromo-1-ethyl- 1H-1,2,4-triazole Triazole Derivative->CYP51 Inhibition

Caption: Inhibition of CYP51 by the triazole derivative blocks ergosterol synthesis.

Conclusion and Future Directions

The validation of this compound as a potential antifungal agent requires a systematic and evidence-based approach. The experimental framework provided in this guide, from initial in vitro screening to detailed mechanistic studies, offers a clear pathway for its evaluation. Based on the known pharmacology of 1,2,4-triazoles, it is hypothesized that this novel derivative will exhibit potent antifungal activity through the inhibition of fungal CYP51. The presence of dibromo substituents suggests the potential for enhanced potency and a broad spectrum of activity.

Future research should focus on obtaining empirical data for this compound through the described experimental protocols. A thorough investigation of its in vivo efficacy in animal models of fungal infection, along with comprehensive ADME/Tox profiling, will be critical for its progression as a potential clinical candidate.

References

  • Chai, X., et al. (2009). Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. European Journal of Medicinal Chemistry, 44(5), 1913-20. [Link]

  • Creative Biolabs. (n.d.). Antifungal Target Identification & Validation Service. Retrieved from [Link]

  • de Oliveira, D. N., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals (Basel), 14(10), 1003. [Link]

  • Ghannoum, M., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Hargrove, T. Y., et al. (2017). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of medicinal chemistry, 60(16), 7094-7108. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(3), 467-477. [Link]

  • Mishra, S., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 4(1), 39-44. [Link]

  • Parker, J. E., et al. (2014). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial agents and chemotherapy, 58(1), 159-167. [Link]

  • Sun, P., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug design, development and therapy, 8, 449-462. [Link]

  • Sun, Q., et al. (2007). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & medicinal chemistry letters, 17(19), 5378-5382. [Link]

  • Upadhyay, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6296. [Link]

  • Warrilow, A. G., et al. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. Chirality, 9(4), 339-343. [Link]

  • Zhang, W., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in molecular biosciences, 7, 574514. [Link]

Sources

A Head-to-Head Comparison of Cross-Coupling Strategies for the Functionalization of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in various intermolecular interactions. The functionalization of this privileged heterocycle is paramount for the development of novel therapeutic agents and advanced materials. Among the various precursors, 3,5-dibromo-1-ethyl-1H-1,2,4-triazole stands out as a versatile building block, offering two reactive sites for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive head-to-head comparison of four prominent cross-coupling methodologies for the derivatization of this compound: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on established principles and analogous systems.

The Strategic Importance of Regioselectivity

A critical consideration in the functionalization of this compound is regioselectivity. The electronic nature of the triazole ring renders the C5 position more electron-deficient and thus generally more susceptible to oxidative addition by a low-valent palladium catalyst compared to the C3 position. However, this inherent preference can be influenced by a variety of factors including the choice of catalyst, ligands, and reaction conditions, sometimes allowing for selective functionalization at either position or difunctionalization.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, is arguably the most widely employed cross-coupling reaction for the formation of carbon-carbon bonds due to the operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps, thereby enhancing the overall efficiency of the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L)₂ Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R' Reductive Elimination->Ar-R Ar-R->Pd(0)L2 Regeneration R'-B(OH)2 R'-B(OH)₂ R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br 3,5-dibromo-1-ethyl- 1H-1,2,4-triazole Ar-Br->Oxidative Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Mono-Arylation

A robust protocol for the mono-arylation of this compound can be adapted from successful couplings on analogous 4-alkyl-3,5-dibromo-4H-1,2,4-triazoles.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Performance and Considerations

The Suzuki-Miyaura coupling is highly versatile, accommodating a wide range of aryl- and heteroarylboronic acids. For the mono-arylation of this compound, the reaction is expected to proceed with good to excellent yields, favoring substitution at the more electrophilic C5 position. Achieving selective mono- versus di-substitution can often be controlled by the stoichiometry of the boronic acid.

ParameterObservation
Catalyst Pd(PPh₃)₄ is a reliable choice, though other catalysts like Pd(dppf)Cl₂ can also be effective.
Base An inorganic base such as K₂CO₃ or Cs₂CO₃ is typically used.
Solvent A biphasic solvent system like toluene/ethanol/water is common.
Yields Generally high for mono-arylation (70-95%).
Regioselectivity Predominantly at the C5 position.

Stille Coupling: A Robust Alternative with Organostannanes

The Stille reaction offers a powerful alternative for C-C bond formation, particularly when the corresponding boronic acid is unstable or difficult to prepare. It utilizes organostannane reagents, which are often stable to air and moisture.

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require activation by a base. The choice of ligand can significantly impact the reaction rate, with less donating ligands often accelerating the coupling.

Stille_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L)₂ Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Ar-R' Reductive_Elimination->Ar-R Ar-R->Pd(0)L2 Regeneration R'-SnBu3 R'-SnBu₃ R'-SnBu3->Transmetalation Ar-Br 3,5-dibromo-1-ethyl- 1H-1,2,4-triazole Ar-Br->Oxidative_Addition

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocol: Mono-Alkynylation

A representative protocol for the Stille coupling can be designed based on general procedures for the coupling of heteroaryl halides.

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) and the desired organostannane (1.1 mmol) in anhydrous and degassed toluene (10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the solution.

  • Reaction Execution: Heat the mixture to 110 °C under an argon atmosphere and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts. Filter the mixture through Celite, wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Performance and Considerations

The main drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification. However, it offers excellent functional group tolerance and can be the method of choice for specific substrates.

ParameterObservation
Catalyst Pd(PPh₃)₄ is commonly used; PdCl₂(PPh₃)₂ is also effective.
Additives Copper(I) salts can sometimes accelerate the reaction.
Solvent Anhydrous, non-polar solvents like toluene or dioxane are preferred.
Yields Moderate to good yields (60-85%) are typical.
Regioselectivity Similar to Suzuki, C5-selectivity is expected.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.

Mechanistic Rationale

The Sonogashira reaction features two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The amine base is crucial for both deprotonating the terminal alkyne and acting as a ligand.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-C≡CR'(L)₂ Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Ar-C≡CR' Reductive_Elimination->Ar-R Ar-R->Pd(0)L2 Regeneration R'-C≡CH R'-C≡CH Cu-C≡CR' Cu-C≡CR' R'-C≡CH->Cu-C≡CR' + Cu(I), Base Cu(I) Cu(I) Cu-C≡CR'->Transmetalation Base Base Ar-Br 3,5-dibromo-1-ethyl- 1H-1,2,4-triazole Ar-Br->Oxidative_Addition

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Mono-Alkynylation

The following protocol is based on standard Sonogashira conditions successful for various heteroaryl bromides.[3]

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Reagent and Solvent Addition: Evacuate and backfill the tube with argon. Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic phase over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Performance and Considerations

The Sonogashira coupling is highly efficient for the synthesis of alkynylated 1,2,4-triazoles. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining anaerobic conditions.

ParameterObservation
Catalyst A combination of a palladium(II) precatalyst and a copper(I) salt is standard.
Base An amine base like triethylamine or diisopropylamine is required.
Solvent The amine base often serves as the solvent.
Yields Typically high (80-98%).
Regioselectivity C5-alkynylation is expected to be the major product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds. This reaction is invaluable for introducing nitrogen-containing functionalities into the 1,2,4-triazole core.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates the reductive elimination step.[4]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NHR'R''(L2) [Ar-Pd(II)-NHR'R''(L)₂]⁺Br⁻ Amine_Coordination->Ar-Pd(II)-NHR'R''(L2) Deprotonation Deprotonation Ar-Pd(II)-NHR'R''(L2)->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L)₂ Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-NR'R''->Pd(0)L2 Regeneration R'R''NH R'R''NH R'R''NH->Amine_Coordination Base Base Base->Deprotonation Ar-Br 3,5-dibromo-1-ethyl- 1H-1,2,4-triazole Ar-Br->Oxidative_Addition

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Mono-Amination

This protocol is based on established methods for the amination of heteroaryl bromides.[5]

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent and Solvent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol). Add anhydrous and degassed toluene (10 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Performance and Considerations

The Buchwald-Hartwig amination is highly effective for a broad range of primary and secondary amines. The choice of ligand and base is critical and often requires optimization for a specific substrate.

ParameterObservation
Catalyst A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos, SPhos) is essential.
Base A strong, non-nucleophilic base like NaOtBu or LiHMDS is required.
Solvent Anhydrous, aprotic solvents such as toluene or dioxane are used.
Yields Good to excellent yields (75-95%) can be achieved.
Regioselectivity C5-amination is the anticipated major product.

Comparative Summary and Outlook

Cross-Coupling MethodKey AdvantagesKey DisadvantagesTypical Yields (Mono-substitution)
Suzuki-Miyaura Wide availability and low toxicity of reagents, broad functional group tolerance.Potential for boronic acid decomposition.70-95%
Stille Excellent functional group tolerance, stable organometallic reagents.Toxicity of tin reagents and byproducts.60-85%
Sonogashira Mild reaction conditions, high efficiency for alkyne synthesis.Susceptible to alkyne homocoupling.80-98%
Buchwald-Hartwig Broad scope of amines, direct C-N bond formation.Requires careful selection of ligand and base.75-95%

References

  • Boyars, A., & Guy, R. K. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. HETEROCYCLES, 85(10), 2435. [Link]

  • Watanabe, K., Mino, T., Hatta, C., Ishikawa, E., Yoshida, Y., & Sakamoto, M. (2017). Hydrazone–Cu‐Catalyzed Suzuki–Miyaura‐Type Reactions of Dibromoalkenes with Arylboronic Acids. European Journal of Organic Chemistry, 2017(25), 3612–3619. [Link]

  • Boyars, A., & Guy, R. K. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]

  • Sigmon, S. T., & Doyle, A. G. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 26. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2022). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Li, J., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bakulev, V. A., et al. (2021). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. [Link]

  • Rashad, A. E., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 26. [Link]

  • LibreTexts. (2023). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Jana, R., et al. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5074-5094. [Link]

  • ResearchGate. (2015). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]

  • Dar'in, D., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Boyars, A., & Guy, R. K. (2012). ChemInform Abstract: Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]

  • Popiel, M., et al. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (2023). Stille reaction. Wikipedia. [Link]

  • Asiri, A. M., & Abu-Thabit, N. Y. (Eds.). (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Bakulev, V. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. [Link]

  • de Souza, A. C. B., et al. (2023). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PubMed Central. [Link]

Sources

Efficacy of 3,5-disubstituted-1-ethyl-1H-1,2,4-triazole Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique structural features, including the ability to engage in hydrogen bonding and dipole interactions, make it an attractive candidate for the design of novel anticancer agents.[2] This guide provides a comparative analysis of the efficacy of 3,5-disubstituted-1-ethyl-1H-1,2,4-triazole derivatives and related analogues against various cancer cell lines, supported by experimental data and mechanistic insights. While direct studies on 3,5-dibromo-1-ethyl-1H-1,2,4-triazole derivatives are limited in the reviewed literature, this guide synthesizes findings from closely related structures to provide a comprehensive overview for researchers in oncology drug discovery.

The 1,2,4-Triazole Scaffold: A Versatile Tool in Anticancer Drug Design

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is found in several FDA-approved anticancer drugs, such as the aromatase inhibitors letrozole and anastrozole, used in the treatment of breast cancer.[2] The versatility of the triazole scaffold allows for substitutions at various positions, leading to a diverse range of biological activities. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4]

Comparative Efficacy of 3,5-disubstituted 1,2,4-Triazole Derivatives

While specific data on this compound derivatives is not extensively available in the public domain, studies on structurally related compounds provide valuable insights into their potential anticancer activity. Research on di-arylated 1,2,4-triazoles, synthesized from 3-bromo-1H-1,2,4-triazole, and 4,5-disubstituted-1,2,4-triazol-3-thiones highlights the importance of the substitution pattern for cytotoxic effects.[3][5]

A study on di-arylated 1,2,4-triazoles demonstrated that derivatives synthesized from 3-bromo-1H-1,2,4-triazole exhibited significant growth inhibition against human breast cancer cell lines.[3] Notably, compound 4q from this series showed the best efficacy against the MCF-7 cell line with an IC50 value of 4.8 μM.[3]

In another study focusing on 4,5-disubstituted-1,2,4-triazol-3-thione derivatives, the presence of an electron-withdrawing 3,5-dibromophenyl ring at position 5 was found to contribute to increased cytotoxicity.[5] This suggests that bromo-substitutions on the triazole scaffold are a promising strategy for enhancing anticancer activity. Compound 6 from this series, which features a 3,5-dibromophenyl moiety, exhibited potent activity against MCF-7 and HepG2 cell lines with IC50 values of 4.23 μM and 16.46 μM, respectively.[5]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative 1,2,4-Triazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
4q MCF-7 (Breast)4.8[3]
4k MCF-7 (Breast)<10[3]
4m MCF-7 (Breast)<10[3]
4t MCF-7 (Breast)<10[3]
Compound 6 MCF-7 (Breast)4.23[5]
Compound 6 HepG2 (Liver)16.46[5]

Deciphering the Mechanism of Action

The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.[3][4] Mechanistic investigations of the potent di-arylated 1,2,4-triazole derivative 4q revealed an elevation of the pro-apoptotic BAX protein and mitochondrial outer membrane permeabilization in malignant cells, which are key indicators of apoptosis.[3]

Other 1,2,4-triazole derivatives have been shown to exert their anticancer effects through the inhibition of various key enzymes and proteins involved in cancer progression, such as:

  • Tubulin Polymerization: Some triazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[6]

  • Kinase Inhibition: Derivatives have been identified as inhibitors of crucial kinases like EGFR and BRAF, which are involved in cancer cell signaling pathways.[4]

  • Aromatase Inhibition: As exemplified by letrozole and anastrozole, the triazole ring is a key pharmacophore for inhibiting aromatase, an enzyme critical for estrogen biosynthesis in some breast cancers.[2]

Proposed Signaling Pathway for Apoptosis Induction by 1,2,4-Triazole Derivatives

G Triazole 1,2,4-Triazole Derivative BAX BAX Activation Triazole->BAX Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by 1,2,4-triazole derivatives.

Experimental Protocols for Efficacy Evaluation

The in vitro anticancer activity of 1,2,4-triazole derivatives is commonly assessed using a battery of standardized cell-based assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow for MTT Assay

G start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Triazole Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: Workflow of the MTT cell viability assay.

Conclusion and Future Directions

The evidence from structurally related compounds suggests that 3,5-disubstituted-1-ethyl-1H-1,2,4-triazole derivatives, particularly those bearing bromo-substituents, hold significant promise as a class of anticancer agents. The di-bromo substitution pattern appears to be a key determinant of cytotoxicity. Future research should focus on the synthesis and direct evaluation of this compound derivatives against a broad panel of cancer cell lines. Elucidating their precise molecular targets and mechanisms of action will be crucial for their further development as potential clinical candidates.

References

  • Al-Warhi, T., et al. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Advances. [Link]

  • Mondal, S., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Hassan, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]

  • Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. [Link]

  • Ouyang, X., et al. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 3,5-dibromo-1-ethyl-1H-1,2,4-triazole is a valuable building block in medicinal chemistry, and its efficient synthesis is a critical first step in the discovery of novel therapeutics. This guide provides an in-depth comparison of synthetic routes to this compound, focusing on reproducibility, yield, and practical considerations for laboratory implementation.

The synthesis of this compound is most reliably achieved through a two-step process, which will be the focus of this guide. This approach involves the initial dibromination of 1H-1,2,4-triazole followed by the N-ethylation of the resulting 3,5-dibromo-1H-1,2,4-triazole. We will explore the nuances of each step, providing detailed protocols and discussing potential challenges and optimization strategies.

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole

The foundational step in producing the target molecule is the dibromination of commercially available 1H-1,2,4-triazole. A well-established and reproducible method for this transformation is the reaction with bromine in a basic aqueous solution.

Experimental Protocol:

A general procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole from 1H-1,2,4-triazole is as follows:

  • In a reaction vessel equipped with a stirrer and cooled to 0°C, a mixture of 1H-1,2,4-triazole (3.9 g, 56 mmol), water (50 mL), and dichloromethane (DCM, 15 mL) is prepared.

  • Solutions of bromine (6.1 mL, 119 mmol) in DCM (15 mL) and sodium hydroxide (6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred triazole mixture. The reaction temperature should be carefully maintained below 20°C during the addition.

  • The reaction mixture is then allowed to stir at room temperature overnight.

  • Following the overnight stirring, concentrated hydrochloric acid (2.0 mL, 66 mmol) is added to the reaction solution.

  • The resulting solid product is isolated by filtration, washed with water, and dried under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole as a solid. This procedure has been reported to yield approximately 8.3 g (65%) of the desired product.[1]

Causality and Experimental Choices:

The use of sodium hydroxide is crucial for deprotonating the triazole ring, which activates it for electrophilic substitution by bromine. The simultaneous addition of the bromine and sodium hydroxide solutions helps to maintain a controlled pH and minimize the formation of undesired byproducts. The final acidification step is necessary to neutralize any remaining base and precipitate the product.

Step 2: N-Ethylation of 3,5-dibromo-1H-1,2,4-triazole

With the dibrominated intermediate in hand, the next step is the introduction of the ethyl group onto one of the nitrogen atoms of the triazole ring. The alkylation of 1,2,4-triazoles can sometimes lead to a mixture of N1 and N4 isomers.[2] However, for many applications, a specific isomer is desired. The choice of base and solvent can significantly influence the regioselectivity of the alkylation.

Alternative Synthetic Routes & Methodologies:

Two primary approaches for the N-ethylation of 3,5-dibromo-1H-1,2,4-triazole are presented below, each with its own set of advantages and considerations.

Method A: Classical Alkylation with a Strong Base

This traditional method utilizes a strong base to deprotonate the triazole, followed by reaction with an ethylating agent.

Experimental Protocol:
  • To a solution of 3,5-dibromo-1H-1,2,4-triazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a slight molar excess of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add a slight molar excess of an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise to the reaction mixture.

  • The reaction can be monitored by thin-layer chromatography (TLC) to determine completion. Heating may be required to drive the reaction to completion.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Method B: Microwave-Assisted Synthesis in an Ionic Liquid

A more modern and "green" approach involves the use of microwave irradiation in the presence of an ionic liquid. This method can offer advantages in terms of reaction time and yield. A regioselective protocol has been developed for the alkylation of 1,2,4-triazole using potassium carbonate as a base and an ionic liquid as the solvent under microwave conditions, affording excellent yields.[3][4]

Experimental Protocol:
  • In a microwave-safe reaction vessel, combine 3,5-dibromo-1H-1,2,4-triazole, a slight molar excess of an ethylating agent (e.g., ethyl bromide), potassium carbonate, and an ionic liquid (e.g., hexylpyridinium bromide).

  • The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 80°C) for a short period (e.g., 10-15 minutes).[4]

  • After cooling, the product can be extracted with an organic solvent. The ionic liquid can often be recovered and reused.[4]

  • The organic extract is then worked up as described in Method A to isolate and purify the final product.

Performance Comparison

ParameterMethod A: Classical AlkylationMethod B: Microwave-Assisted Synthesis
Reaction Time Several hours to overnight10-20 minutes
Yield Good to excellent, but can be variableGenerally excellent and reproducible[4]
Reproducibility Can be sensitive to reaction conditionsHigh reproducibility under controlled microwave parameters
Safety Requires careful handling of strong bases like NaHGenerally safer due to shorter reaction times and contained system
Environmental Impact Use of volatile organic solventsPotential for solvent-free conditions or recyclable ionic liquids
Regioselectivity May produce a mixture of N1 and N4 isomersCan offer improved regioselectivity[4]

Visualizing the Workflow

To better illustrate the synthetic process, the following diagrams outline the key steps and transformations.

Synthesis of 3,5-dibromo-1H-1,2,4-triazole 1H-1,2,4-triazole 1H-1,2,4-triazole Reaction Mixture Reaction Mixture 1H-1,2,4-triazole->Reaction Mixture H2O, DCM Stirring (0°C to RT) Stirring (0°C to RT) Reaction Mixture->Stirring (0°C to RT) Overnight Br2 Br2 Br2->Reaction Mixture DCM NaOH NaOH NaOH->Reaction Mixture H2O Acidification Acidification Stirring (0°C to RT)->Acidification HCl Filtration & Drying Filtration & Drying Acidification->Filtration & Drying Isolation 3,5-dibromo-1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole Filtration & Drying->3,5-dibromo-1H-1,2,4-triazole Final Product

Caption: Workflow for the dibromination of 1H-1,2,4-triazole.

N-Ethylation of 3,5-dibromo-1H-1,2,4-triazole cluster_0 Method A: Classical Alkylation cluster_1 Method B: Microwave-Assisted Synthesis 3,5-dibromo-1H-1,2,4-triazole_A 3,5-dibromo-1H-1,2,4-triazole Reaction_A Reaction in Aprotic Solvent 3,5-dibromo-1H-1,2,4-triazole_A->Reaction_A Base (NaH or K2CO3) Base (NaH or K2CO3) Base (NaH or K2CO3)->Reaction_A Ethylating Agent_A Ethyl Iodide/Bromide Ethylating Agent_A->Reaction_A Workup_A Aqueous Workup & Extraction Reaction_A->Workup_A Purification_A Column Chromatography Workup_A->Purification_A Final_Product_A This compound Purification_A->Final_Product_A 3,5-dibromo-1H-1,2,4-triazole_B 3,5-dibromo-1H-1,2,4-triazole Microwave_Reaction Microwave Irradiation (e.g., 80°C, 10-15 min) 3,5-dibromo-1H-1,2,4-triazole_B->Microwave_Reaction K2CO3 K2CO3 K2CO3->Microwave_Reaction Ethylating Agent_B Ethyl Bromide Ethylating Agent_B->Microwave_Reaction Ionic Liquid Ionic Liquid Ionic Liquid->Microwave_Reaction Workup_B Extraction Microwave_Reaction->Workup_B Purification_B Purification Workup_B->Purification_B Final_Product_B This compound Purification_B->Final_Product_B

Caption: Comparison of classical and microwave-assisted N-ethylation routes.

Trustworthiness and Self-Validating Systems

To ensure the reproducibility of these protocols, it is essential to incorporate self-validating steps. For the dibromination reaction, monitoring the disappearance of the starting material and the formation of the product by TLC is crucial. The isolated product should be characterized by techniques such as NMR and mass spectrometry to confirm its identity and purity. For the N-ethylation step, the ratio of N1 and N4 isomers in the crude product should be determined, typically by ¹H NMR spectroscopy, to assess the regioselectivity of the reaction. This analytical data provides a critical feedback loop for optimizing reaction conditions to favor the desired isomer.

Conclusion

The synthesis of this compound is a readily achievable process in a laboratory setting. The two-step approach, involving dibromination followed by N-ethylation, offers a reliable pathway to this important intermediate. While classical alkylation methods are effective, the adoption of microwave-assisted synthesis presents a compelling alternative with significant advantages in terms of reaction speed, yield, and potential for greener chemistry. By carefully selecting the reaction conditions and employing rigorous analytical monitoring, researchers can ensure the reproducible and efficient synthesis of this compound for their drug discovery and development endeavors.

References

  • Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron, 59(43), 8475-8481.
  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole (CAS No. 1206092-46-7). As a brominated heterocyclic compound, its disposal requires strict adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Foundational Principle: Hazard-Based Waste Characterization

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards. While specific toxicity data for this compound is not extensively published, its structure informs its classification. As a dibrominated organic molecule and a derivative of 1,2,4-triazole, it must be managed as a halogenated hazardous waste .

The rationale for this is twofold:

  • Toxicity: The 1,2,4-triazole core and its derivatives can exhibit moderate to high toxicity, with some being suspected of developmental toxicity.[1][2] Safety data for the closely related compound 3,5-Dibromo-1H-1,2,4-triazole indicates it is harmful if swallowed, inhaled, or comes into contact with skin, and causes serious skin and eye irritation.[3]

  • Incineration Byproducts: The presence of bromine means that improper incineration can lead to the formation of toxic and corrosive hydrogen bromide gas and other hazardous byproducts.[3] Therefore, it requires disposal via specialized high-temperature incineration facilities equipped with acid gas scrubbers.

This initial characterization dictates every subsequent step in the disposal workflow.

Table 1: Inferred Hazard Profile for this compound

Based on data for structurally similar 3,5-dibromo-1H-1,2,4-triazole and general 1,2,4-triazole toxicity.

Hazard ClassificationDescriptionPrimary ConcernSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.Immediate health risk upon exposure.[3]
Skin Corrosion/IrritationCauses skin irritation.Risk of chemical burns and dermatitis.[3]
Serious Eye Damage/IrritationCauses serious eye irritation.Potential for significant eye damage.[3]
Specific Target Organ ToxicityMay cause respiratory irritation.Inhalation can lead to respiratory distress.[3]
Environmental HazardHarmful to aquatic life.Must be prevented from entering waterways.[2]
Halogenated CompoundContains bromine.Requires specialized disposal to manage toxic combustion byproducts.[4][5]

Immediate Safety Protocols: PPE and Spill Management

Before handling or disposing of the compound, ensuring personal and environmental safety is paramount.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[6]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, consider an impervious apron.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation.[3]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to mitigate exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.

  • Control & Contain: Prevent the spill from spreading or entering drains. For solid spills, gently cover with a plastic-backed absorbent pad. For liquid spills, surround the area with an inert absorbent material like vermiculite or sand.

  • Cleanup:

    • Wearing full PPE, carefully sweep up the solid material or absorbed liquid.[2][3] Avoid creating dust. If appropriate, moisten the material slightly to prevent it from becoming airborne.[2]

    • Place all contaminated materials (absorbent, pads, used PPE) into a designated, sealable, and chemically compatible container.

  • Label & Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound." Dispose of this container through the halogenated waste stream as described below.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

The Core Disposal Workflow: From Bench to Manifest

Proper disposal is a systematic process governed by the Resource Conservation and Recovery Act (RCRA) in the United States, with similar regulations internationally.[7][8][9]

Step 1: Waste Segregation

This is the most critical step. This compound waste must not be mixed with non-halogenated chemical waste. Mixing waste streams complicates disposal, significantly increases costs, and can create dangerous chemical reactions.[4][10] This includes contaminated items like pipette tips, weigh boats, and gloves.

Caption: Waste segregation decision for halogenated compounds.

Step 2: Containerization
  • Select an Appropriate Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[4] For liquid waste, this is typically a high-density polyethylene (HDPE) carboy. For solid waste, a wide-mouth HDPE container is suitable.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4][10] This is crucial to prevent the release of volatile compounds and ensure safety.

Step 3: Labeling

Properly labeling the waste container from the moment the first drop of waste is added is a strict regulatory requirement.

  • Affix a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[10]

  • Complete the Tag:

    • Clearly write the words "Hazardous Waste ".

    • List all chemical constituents by their full name, including solvents and the solute. For example: "Waste this compound in Acetonitrile". Do not use abbreviations.[4]

    • Estimate the percentage of each component.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

    • Fill in the generator's name, lab location, and accumulation start date.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[7][10]

  • The SAA must be at or near the point of generation and under the control of the operator.

  • The container must be stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills during transport.

  • Request Pickup: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EH&S department.

  • Professional Disposal: EH&S will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities will manifest the waste and ensure its final destruction via compliant high-temperature incineration.[8][11][12]

Caption: End-to-end workflow for hazardous chemical disposal.

Decontamination of Reusable Glassware

To render laboratory glassware safe for reuse, follow this triple-rinse procedure:

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone) that will solubilize the triazole compound. This first rinseate is considered hazardous and must be collected and disposed of into the halogenated liquid waste container.

  • Second Rinse: Perform a second rinse with the same solvent. This rinseate must also be collected as hazardous waste.

  • Final Wash: The glassware can now be washed with soap and water as usual.

By following this structured, compliance-based approach, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • This compound product page. Sigma-Aldrich.

  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. FAO/WHO.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. ResearchGate.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.

  • Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. National Center for Biotechnology Information (NCBI).

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. U.S. Environmental Protection Agency (EPA).

  • A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. ResearchGate.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. Inchem.org.

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube).

  • Halogenated Waste. University of Wisconsin-Milwaukee.

  • 4,5-DIBROMO-1H-1,2,3-TRIAZOLE Safety Data Sheets. Echemi.

  • Safety Data Sheet: 4,5-Dibromo-1H-1,2,3-triazole. TCI Chemicals.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

Sources

A Senior Application Scientist's Guide to Handling 3,5-dibromo-1-ethyl-1H-1,2,4-triazole: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. This guide addresses the safe handling of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole (CAS No. 1206092-46-7), a halogenated heterocyclic compound.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must adopt a conservative and proactive safety posture. This protocol is synthesized from the known hazards of structurally analogous compounds, such as 3,5-Dibromo-1H-1,2,4-triazole, and established best practices for managing halogenated organic molecules.[3][4]

Our core principle is to treat this compound with a high degree of caution, assuming it possesses hazards similar to or greater than its close chemical relatives until proven otherwise. This guide provides the essential, immediate safety and logistical information required for its handling, from operational setup to ultimate disposal.

Hazard Assessment: An Informed Perspective on a Novel Compound

Due to the lack of specific toxicological data for this compound, we will extrapolate the hazard profile from its parent compound, 3,5-Dibromo-1H-1,2,4-triazole.[4] This is a standard risk assessment strategy in chemical synthesis, where we anticipate potential hazards based on recognized toxicophores—in this case, the dibrominated triazole ring.

The anticipated hazards are summarized below. Understanding these potential risks is the causal basis for the stringent protective measures that follow.

Hazard ClassificationDescription of Risk to PersonnelSource
Acute Toxicity (Oral, Dermal, Inhalation), Category 4 Harmful if the compound is swallowed, absorbed through the skin, or inhaled as a dust or aerosol. This implies that even small exposures could lead to adverse health effects.[4]
Skin Corrosion/Irritation, Category 2 Direct contact is expected to cause skin irritation, characterized by redness, inflammation, or itching. Repeated exposure could lead to more severe dermatitis.[4][5]
Serious Eye Damage/Irritation, Category 2 The compound is anticipated to cause serious eye irritation upon contact. Splashes pose a significant risk of damage to eye tissue.[4][5]
Specific Target Organ Toxicity (Single Exposure), Category 3 Inhalation of dust or aerosols may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[4]

This assessment logically dictates that all routes of exposure—dermal, ocular, and respiratory—must be rigorously controlled.

The Core Directive: A Multi-Layered PPE and Engineering Control Strategy

The following protocol is designed as a self-validating system. Each component of the personal protective equipment (PPE) serves a specific function, and together with engineering controls, they create a robust barrier against exposure.

Engineering Controls: The First and Most Critical Line of Defense

Before any personal protective equipment is even donned, the environment must be engineered for safety.

  • Mandatory Fume Hood Use: All weighing, handling, and transfer of this compound must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing their inhalation and release into the general laboratory environment.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[4][6]

Personal Protective Equipment (PPE): Your Personal Safety Barrier

The following PPE is mandatory for all procedures involving this compound. The selection is based on a conservative approach to mitigate the risks outlined in our hazard assessment.[3]

PPE ComponentSpecificationRationale and Expert Insight
Hand Protection Double Gloving: - Inner Layer: Nitrile gloves.- Outer Layer: Chemical-resistant gloves (e.g., butyl rubber or neoprene).Double-gloving provides critical redundancy. The inner nitrile glove offers dexterity and splash protection. The outer, more robust glove provides extended chemical resistance. Should the outer glove be compromised or contaminated, the inner glove allows the user to safely remove the outer pair without losing skin protection. Gloves must be discarded immediately if contamination is suspected.[3]
Eye & Face Protection - Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).- Full-face shield worn over the goggles.Goggles provide a seal around the eyes to protect against splashes and dust.[5] A face shield is required to protect the rest of the face from splashes during transfers or other procedures with a higher risk of aerosolization.[3]
Body Protection - Flame-resistant lab coat (minimum).- Chemical-resistant apron or disposable coverall for procedures with a higher risk of spillage or when handling larger quantities.A lab coat is the standard, but for any task beyond handling milligram quantities, a chemical-resistant apron or coverall should be worn over the lab coat. This provides an impermeable barrier to protect personal clothing and skin from contamination.[3]
Respiratory Protection - Not required for routine handling of small quantities (<1g) within a certified fume hood.- Required: NIOSH-approved air-purifying respirator with P100 (HEPA) filters if there is a risk of aerosolization, when handling quantities >1g, or if engineering controls are not functioning optimally.The primary engineering control (fume hood) should prevent inhalation exposure. However, for non-routine tasks or larger scale work, a respirator provides a necessary additional layer of protection against inhaling fine particles of the compound.[3]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start_node Start: Assess Handling Procedure decision1 Handling in Certified Fume Hood? start_node->decision1 ppe_base Minimum PPE: - Double Gloves (Nitrile/Butyl) - Safety Goggles - Lab Coat decision1->ppe_base  Yes stop_work STOP WORK Consult EHS decision1->stop_work No decision2 Quantity > 1g or Risk of Aerosolization? ppe_enhanced_body Add: - Face Shield - Chemical Apron/Coverall decision2->ppe_enhanced_body  Yes ppe_base->decision2 ppe_respiratory Add: - NIOSH-approved Respirator  with P100 Filters ppe_enhanced_body->ppe_respiratory

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.